molecular formula C42H68N8O11 B1672832 JG-365 CAS No. 132748-20-0

JG-365

货号: B1672832
CAS 编号: 132748-20-0
分子量: 861.0 g/mol
InChI 键: MJOXWVYKMFPFPL-AIVXTZMUSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Acetyl-seryl-leucyl-asparaginyl-phenylalanyl-psi-(2-hydroxy-1-ethylamine)-prolyl-isoleucyl-valine-methoxy is a synthetic, cell-permeable peptide designed to inhibit the anti-apoptotic function of Bcl-2, a critical regulatory protein located on the outer mitochondrial membrane. Its mechanism of action involves binding to the BH3 binding groove of Bcl-2 , thereby displacing pro-apoptotic proteins like Bax and Bak. This disruption prevents Bcl-2 from sequestering these executioner proteins, allowing them to promote mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c, and the subsequent activation of caspases that drive programmed cell death. This peptide is a vital tool for researchers investigating the fundamental mechanisms of apoptosis, particularly the role of Bcl-2 and related proteins in cancer cell survival and resistance to chemotherapy. Its primary research value lies in its use to sensitize malignant cells to apoptotic stimuli , providing critical insights for developing novel anti-cancer strategies that aim to overcome treatment resistance. Studies utilizing this inhibitor help elucidate the complex protein-protein interactions within the Bcl-2 family and validate Bcl-2 as a high-value therapeutic target in oncology.

属性

IUPAC Name

methyl (2S)-2-[[(2S,3S)-2-[[(2S)-1-[3-[[(2S)-2-[[(2S)-2-[[(2S)-2-acetamido-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]-4-amino-4-oxobutanoyl]amino]-2-hydroxy-4-phenylbutyl]pyrrolidine-2-carbonyl]amino]-3-methylpentanoyl]amino]-3-methylbutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C42H68N8O11/c1-9-25(6)36(41(59)48-35(24(4)5)42(60)61-8)49-40(58)32-16-13-17-50(32)21-33(53)28(19-27-14-11-10-12-15-27)45-38(56)30(20-34(43)54)47-37(55)29(18-23(2)3)46-39(57)31(22-51)44-26(7)52/h10-12,14-15,23-25,28-33,35-36,51,53H,9,13,16-22H2,1-8H3,(H2,43,54)(H,44,52)(H,45,56)(H,46,57)(H,47,55)(H,48,59)(H,49,58)/t25-,28?,29-,30-,31-,32-,33?,35-,36-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJOXWVYKMFPFPL-AIVXTZMUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)NC(C(C)C)C(=O)OC)NC(=O)C1CCCN1CC(C(CC2=CC=CC=C2)NC(=O)C(CC(=O)N)NC(=O)C(CC(C)C)NC(=O)C(CO)NC(=O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](C(C)C)C(=O)OC)NC(=O)[C@@H]1CCCN1CC(C(CC2=CC=CC=C2)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CO)NC(=O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C42H68N8O11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

861.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

132748-20-0
Record name JG 365
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0132748200
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Foundational & Exploratory

JG-365 as an HIV Protease Inhibitor: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

JG-365 is a potent, synthetic inhibitor of the human immunodeficiency virus type 1 (HIV-1) protease, an enzyme essential for the viral life cycle.[1][2] As a substrate-analog inhibitor, this compound mimics the natural substrate of the HIV protease, binding to the active site with high affinity and blocking its catalytic activity.[1] This competitive inhibition prevents the proteolytic cleavage of viral polyproteins, leading to the production of immature, non-infectious virions.[3] Structurally, this compound is a heptapeptide-derived compound incorporating a hydroxyethylamine isostere in place of a scissile peptide bond, which is crucial for its inhibitory function.[4] X-ray crystallography studies have revealed that the S-isomer of this compound is the active conformation, binding tightly within the active site of the dimeric HIV-1 protease.[1][5] This technical guide provides an in-depth overview of this compound, including its mechanism of action, quantitative inhibitory data, and detailed protocols for its synthesis and evaluation.

Introduction to HIV Protease and its Inhibition

The HIV-1 protease is an aspartic protease that functions as a homodimer.[6] It plays a critical role in the late stages of the viral replication cycle by cleaving the Gag and Gag-Pol polyproteins into mature, functional proteins and enzymes, such as reverse transcriptase, integrase, and the protease itself.[3] This maturation process is essential for the assembly of infectious viral particles.[3] Inhibition of the HIV protease is a well-established therapeutic strategy for the treatment of HIV/AIDS.[3] Protease inhibitors (PIs) are a class of antiretroviral drugs that bind to the active site of the enzyme, preventing the processing of the viral polyproteins and thus halting the production of new, infectious virions.[3]

This compound: A Potent HIV-1 Protease Inhibitor

This compound is a substrate-based hydroxyethylamine inhibitor with the sequence Ac-Ser-Leu-Asn-Phe-ψ[CH(OH)CH2N]-Pro-Ile-Val-OMe.[4] The hydroxyethylamine moiety mimics the tetrahedral transition state of the peptide bond hydrolysis, leading to its potent inhibitory activity.[5]

Mechanism of Action

This compound acts as a competitive inhibitor of the HIV-1 protease.[2] It binds to the active site of the enzyme, a cavity located at the dimer interface, and interacts with the catalytic aspartate residues (Asp25 and Asp25').[5] The hydroxyl group of the hydroxyethylamine moiety is positioned between the two aspartate residues, forming hydrogen bonds and effectively blocking the access of the natural substrate to the active site.[5] The S configuration at the chiral carbon of the hydroxyethylamine is essential for its potent inhibitory activity, as it mimics the stereochemistry of the natural substrate's transition state.[1][5]

cluster_hiv_lifecycle HIV Life Cycle cluster_replication Viral Replication cluster_assembly Viral Assembly & Maturation cluster_inhibition Mechanism of this compound Inhibition HIV HIV Virion CD4 CD4+ T-Cell HIV->CD4 1. Binding & Fusion ReverseTranscription 2. Reverse Transcription (RNA -> DNA) Integration 3. Integration (Viral DNA into Host DNA) ReverseTranscription->Integration Transcription 4. Transcription (Viral DNA -> mRNA) Integration->Transcription Translation 5. Translation (mRNA -> Gag-Pol Polyprotein) Transcription->Translation Assembly 6. Assembly (Immature Virion) Translation->Assembly Budding 7. Budding Assembly->Budding Maturation 8. Maturation Budding->Maturation NewHIV New HIV Virion Maturation->NewHIV Infectious Virion Protease HIV Protease CleavedProteins Mature Viral Proteins Protease->CleavedProteins Cleavage InactiveProtease Inactive Protease Protease->InactiveProtease Blocked by this compound Polyprotein Gag-Pol Polyprotein Polyprotein->Protease Binds to Active Site JG365 This compound JG365->Protease Competitive Inhibition

Caption: HIV Life Cycle and Mechanism of this compound Inhibition.
Quantitative Data

The inhibitory potency of this compound has been quantified through various in vitro assays. The key parameters are summarized in the table below.

ParameterValueDescriptionReference
Ki 0.24 nMInhibition constant, a measure of the binding affinity of the inhibitor to the enzyme.[4]
IC50 Not AvailableHalf-maximal inhibitory concentration, the concentration of inhibitor required to reduce the enzyme activity by 50%.-
CC50 Not AvailableHalf-maximal cytotoxic concentration, the concentration of the compound that is toxic to 50% of cells.-
Selectivity Index (SI) Not AvailableRatio of CC50 to IC50, indicating the therapeutic window of the compound.-

Note: While a specific IC50 value for this compound was not found in the provided search results, it is expected to be in the low nanomolar range given its potent Ki value.

Experimental Protocols

This section provides detailed methodologies for the synthesis and evaluation of this compound.

Synthesis of this compound

This compound is a synthetic peptide derivative and can be synthesized using solid-phase peptide synthesis (SPPS).[5] A general protocol for the synthesis of a heptapeptide (B1575542) like this compound using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry is described below. The synthesis of the non-standard hydroxyethylamine isostere requires specialized chemical synthesis steps that are incorporated into the SPPS protocol.

Materials:

  • Fmoc-protected amino acids (Fmoc-Val-OH, Fmoc-Ile-OH, Fmoc-Pro-OH, Fmoc-Asn(Trt)-OH, Fmoc-Leu-OH, Fmoc-Ser(tBu)-OH)

  • Rink Amide resin

  • Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)

  • Base: DIPEA (N,N-Diisopropylethylamine)

  • Deprotection reagent: 20% piperidine (B6355638) in DMF (N,N-Dimethylformamide)

  • Solvents: DMF, DCM (Dichloromethane), Diethyl ether

  • Cleavage cocktail: TFA (Trifluoroacetic acid), TIS (Triisopropylsilane), Water (e.g., 95:2.5:2.5 v/v/v)

  • Acetylating agent: Acetic anhydride (B1165640)

Procedure:

  • Resin Preparation: Swell the Rink Amide resin in DMF for 1 hour in a reaction vessel.

  • Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF.

  • Amino Acid Coupling:

    • Activate the first Fmoc-protected amino acid (Fmoc-Val-OH) by dissolving it with HBTU, HOBt, and DIPEA in DMF.

    • Add the activated amino acid solution to the resin and shake for 2 hours.

    • Wash the resin with DMF and DCM.

  • Repeat Deprotection and Coupling: Repeat the Fmoc deprotection and amino acid coupling steps for each subsequent amino acid in the sequence (Ile, Pro, Phe).

  • Incorporation of the Hydroxyethylamine Isostere: The synthesis of the Phe-ψ[CH(OH)CH2N]-Pro moiety requires a multi-step solution-phase synthesis to create the hydroxyethylamine core, which is then coupled to the growing peptide chain on the solid support. This typically involves the reaction of an epoxide with an amine.

  • Continue Peptide Elongation: Continue the SPPS cycle for the remaining amino acids (Asn, Leu, Ser).

  • N-terminal Acetylation: After the final Fmoc deprotection, acetylate the N-terminus of the peptide by treating the resin with acetic anhydride and DIPEA in DMF.

  • Cleavage and Deprotection: Cleave the peptide from the resin and remove the side-chain protecting groups by treating the resin with the cleavage cocktail for 2-3 hours.

  • Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether. Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: Confirm the identity and purity of the synthesized this compound by mass spectrometry and analytical HPLC.

start Start: Rink Amide Resin swell 1. Swell Resin in DMF start->swell deprotect1 2. Fmoc Deprotection (20% Piperidine/DMF) swell->deprotect1 couple1 3. Couple Fmoc-Val-OH deprotect1->couple1 wash1 Wash (DMF, DCM) couple1->wash1 deprotect2 Fmoc Deprotection wash1->deprotect2 couple2 Couple Fmoc-Ile-OH deprotect2->couple2 wash2 Wash couple2->wash2 deprotect3 Fmoc Deprotection wash2->deprotect3 couple3 Couple Fmoc-Pro-OH deprotect3->couple3 wash3 Wash couple3->wash3 deprotect4 Fmoc Deprotection wash3->deprotect4 couple4 Couple Phe-ψ[CH(OH)CH2N] Isostere deprotect4->couple4 wash4 Wash couple4->wash4 deprotect5 Fmoc Deprotection wash4->deprotect5 couple5 Couple Fmoc-Asn(Trt)-OH deprotect5->couple5 wash5 Wash couple5->wash5 deprotect6 Fmoc Deprotection wash5->deprotect6 couple6 Couple Fmoc-Leu-OH deprotect6->couple6 wash6 Wash couple6->wash6 deprotect7 Fmoc Deprotection wash6->deprotect7 couple7 Couple Fmoc-Ser(tBu)-OH deprotect7->couple7 wash7 Wash couple7->wash7 deprotect_final Final Fmoc Deprotection wash7->deprotect_final acetylate N-terminal Acetylation deprotect_final->acetylate cleave Cleavage from Resin (TFA Cocktail) acetylate->cleave purify Purification (RP-HPLC) cleave->purify end End: Purified this compound purify->end

Caption: Solid-Phase Peptide Synthesis (SPPS) Workflow for this compound.
HIV-1 Protease Inhibition Assay (Fluorometric)

This assay measures the ability of this compound to inhibit the activity of recombinant HIV-1 protease using a fluorogenic substrate.

Materials:

  • Recombinant HIV-1 Protease

  • Fluorogenic HIV-1 Protease Substrate (e.g., a peptide with a fluorophore and a quencher)

  • Assay Buffer (e.g., 50 mM sodium acetate, pH 5.5, 100 mM NaCl, 1 mM EDTA, 1 mM DTT)

  • This compound (dissolved in DMSO)

  • 96-well black microplate

  • Fluorescence microplate reader

Procedure:

  • Prepare Reagents:

    • Dilute the HIV-1 Protease to the desired concentration in assay buffer.

    • Prepare a series of dilutions of this compound in assay buffer (ensure the final DMSO concentration is low, typically <1%).

    • Dilute the fluorogenic substrate in assay buffer.

  • Assay Setup:

    • In a 96-well plate, add 50 µL of the diluted HIV-1 protease to each well.

    • Add 25 µL of the this compound dilutions (or assay buffer for the no-inhibitor control) to the wells.

    • Incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.

  • Initiate Reaction:

    • Add 25 µL of the diluted fluorogenic substrate to each well to start the reaction.

  • Measure Fluorescence:

    • Immediately place the plate in a fluorescence microplate reader.

    • Measure the increase in fluorescence intensity over time (kinetic mode) at the appropriate excitation and emission wavelengths for the specific substrate used.

  • Data Analysis:

    • Determine the initial reaction velocity (rate of fluorescence increase) for each inhibitor concentration.

    • Plot the reaction velocity against the inhibitor concentration and fit the data to an appropriate inhibition model (e.g., Morrison equation for tight-binding inhibitors) to determine the Ki value.

    • To determine the IC50, plot the percentage of inhibition versus the logarithm of the inhibitor concentration and fit to a sigmoidal dose-response curve.

Antiviral Activity Assay

This assay determines the concentration of this compound required to inhibit HIV-1 replication in a cell-based system.

Materials:

  • HIV-1 susceptible cell line (e.g., MT-4, CEM-SS)

  • HIV-1 viral stock

  • Cell culture medium (e.g., RPMI-1640 with 10% fetal bovine serum)

  • This compound (dissolved in DMSO)

  • Reagent for measuring cell viability (e.g., MTT, XTT)

  • 96-well cell culture plate

Procedure:

  • Cell Plating: Seed the HIV-1 susceptible cells in a 96-well plate at an appropriate density.

  • Compound Addition: Add serial dilutions of this compound to the wells. Include a no-drug control.

  • Viral Infection: Infect the cells with a pre-titered amount of HIV-1. Include uninfected control wells.

  • Incubation: Incubate the plate at 37°C in a CO2 incubator for 4-6 days to allow for viral replication and the induction of cytopathic effects.

  • Measure Antiviral Activity:

    • After the incubation period, assess the protective effect of the inhibitor by measuring cell viability using an MTT or XTT assay (see section 3.4).

  • Data Analysis:

    • Calculate the percentage of protection for each inhibitor concentration relative to the uninfected and infected controls.

    • Plot the percentage of protection against the logarithm of the inhibitor concentration and determine the IC50 value from the dose-response curve.

Cytotoxicity Assay (MTT Assay)

This assay measures the toxicity of this compound to the host cells.

Materials:

  • Cell line used in the antiviral assay

  • Cell culture medium

  • This compound (dissolved in DMSO)

  • MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • Solubilization solution (e.g., acidified isopropanol)

  • 96-well cell culture plate

  • Microplate reader

Procedure:

  • Cell Plating: Seed the cells in a 96-well plate at the same density as in the antiviral assay.

  • Compound Addition: Add serial dilutions of this compound to the wells. Include a no-drug control.

  • Incubation: Incubate the plate at 37°C in a CO2 incubator for the same duration as the antiviral assay.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.

  • Measure Absorbance: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cytotoxicity for each concentration compared to the untreated control cells.

    • Plot the percentage of cytotoxicity against the logarithm of the compound concentration and determine the CC50 value from the dose-response curve.

cluster_antiviral Antiviral Activity & Cytotoxicity Assay Workflow cluster_antiviral_arm Antiviral Arm cluster_cytotoxicity_arm Cytotoxicity Arm start Start: Seed Cells in 96-well Plate add_compound Add Serial Dilutions of this compound start->add_compound infect Infect with HIV-1 add_compound->infect no_infect No Virus (Mock Infection) add_compound->no_infect incubate_antiviral Incubate (4-6 days) infect->incubate_antiviral mtt_antiviral MTT/XTT Assay incubate_antiviral->mtt_antiviral read_antiviral Read Absorbance mtt_antiviral->read_antiviral calc_ic50 Calculate IC50 read_antiviral->calc_ic50 calc_si Calculate Selectivity Index (SI = CC50 / IC50) calc_ic50->calc_si incubate_cyto Incubate (4-6 days) no_infect->incubate_cyto mtt_cyto MTT Assay incubate_cyto->mtt_cyto read_cyto Read Absorbance mtt_cyto->read_cyto calc_cc50 Calculate CC50 read_cyto->calc_cc50 calc_cc50->calc_si

Caption: Workflow for Antiviral Activity and Cytotoxicity Assays.

Conclusion

This compound is a highly potent inhibitor of HIV-1 protease, demonstrating the effectiveness of substrate-analog design in developing antiretroviral agents. Its detailed mechanism of action and strong binding affinity make it a valuable tool for studying the structure and function of HIV protease and a lead compound for the development of new protease inhibitors. The experimental protocols provided in this guide offer a framework for the synthesis, characterization, and evaluation of this compound and other similar compounds in a research and drug development setting. Further studies to determine its in vivo efficacy, pharmacokinetic profile, and resistance profile are necessary to fully assess its therapeutic potential.

References

The Discovery and Synthesis of a Covalent CDK7/12/13 Inhibitor: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The designation "JG-365" is ambiguous in scientific literature, referring to both an HIV protease inhibitor and, more recently in the context of kinase drug discovery, potentially a covalent cyclin-dependent kinase (CDK) inhibitor. Given the significant interest in targeting transcriptional kinases for cancer therapy, this guide will focus on a representative and foundational covalent inhibitor of CDK7, CDK12, and CDK13: THZ1 . This document provides a comprehensive overview of the discovery, synthesis, and mechanism of action of THZ1, intended for researchers and professionals in drug development. THZ1's unique covalent targeting mechanism and its profound effects on the transcription of key oncogenes have made it a critical tool for cancer biology and a forerunner for a new class of therapeutics.[1][2][3]

Discovery and Rationale

THZ1 was identified through a cell-based screening of a library of ATP-competitive kinase inhibitors.[3] The rationale for targeting CDK7 stems from its dual role in regulating two fundamental processes frequently deregulated in cancer: cell cycle progression and transcription.[4][5] CDK7 is a core component of the CDK-activating kinase (CAK) complex, which phosphorylates and activates cell cycle CDKs. It is also an essential part of the general transcription factor TFIIH, where it phosphorylates the C-terminal domain (CTD) of RNA Polymerase II (RNAPII), a critical step for transcription initiation and elongation.[4][6] Certain cancers, particularly those driven by super-enhancer-associated oncogenes like MYC and RUNX1, exhibit a profound dependency on continuous high-level transcription, a phenomenon known as "transcriptional addiction."[1][7] THZ1 was developed to exploit this vulnerability by disrupting the transcriptional machinery.

Mechanism of Action

THZ1 is a selective and potent covalent inhibitor of CDK7.[1] It also demonstrates inhibitory activity against the closely related transcriptional kinases CDK12 and CDK13 at slightly higher concentrations.[1][3] The unique mechanism of THZ1 involves the irreversible covalent modification of a cysteine residue (Cys312) located outside of the canonical kinase ATP-binding pocket.[8] This covalent binding provides high potency and a prolonged duration of action.

The inhibition of CDK7/12/13 by THZ1 leads to a global disruption of transcription. Specifically, it prevents the phosphorylation of the RNAPII CTD at serine 5 and serine 7 (by CDK7) and serine 2 (by CDK12/13), which are essential for transcriptional initiation and elongation, respectively.[4][6][9][10] This leads to the downregulation of short-lived mRNA transcripts, particularly those of super-enhancer-driven oncogenes, ultimately inducing cell cycle arrest and apoptosis in cancer cells.[9]

Quantitative Data

The biological activity of THZ1 has been extensively characterized through various in vitro and cellular assays. The following tables summarize key quantitative data.

Table 1: In Vitro Kinase Inhibitory Activity of THZ1

KinaseIC50 (nM)Assay TypeReference
CDK73.2Kinase Binding Assay[1][8]
CDK12~250Biochemical Assay
CDK13---
CDK1>10,000Biochemical Assay
CDK2>10,000Biochemical Assay
CDK9>10,000Biochemical Assay[10]

Note: IC50 values can vary depending on the specific assay conditions, such as ATP concentration.

Table 2: Anti-proliferative Activity of THZ1 in Cancer Cell Lines

Cell LineCancer TypeIC50 (nM)Assay DurationReference
JurkatT-cell Acute Lymphoblastic Leukemia (T-ALL)5072 hours[8]
LoucyT-cell Acute Lymphoblastic Leukemia (T-ALL)0.5572 hours[8]
KOPTK1T-cell Acute Lymphoblastic Leukemia (T-ALL)0.4972 hours
MEC1Chronic Lymphocytic Leukemia (CLL)7.23-
MEC2Chronic Lymphocytic Leukemia (CLL)7.35-
BFTC905Urothelial Carcinoma~250-50024 hours[9]
T24Urothelial Carcinoma~250-50024 hours[9]
Multiple Breast Cancer LinesBreast Cancer80-30048 hours

Note: IC50 values are highly dependent on the cell line and the duration of the assay.

Visualizations

Signaling Pathway

CDK7_Inhibition_Pathway cluster_transcription Transcription Regulation cluster_elongation Transcription Elongation cluster_cell_cycle Cell Cycle Control TFIIH TFIIH Complex CDK7 CDK7 RNAPII RNA Polymerase II CDK7->RNAPII Phosphorylates pRNAPII_Ser5_7 p-RNAPII (Ser5/7) Initiation RNAPII->pRNAPII_Ser5_7 Gene_Transcription Oncogene Transcription (e.g., MYC, RUNX1) pRNAPII_Ser5_7->Gene_Transcription CDK12_13 CDK12/13 pRNAPII_Ser5_7->CDK12_13 Recruits Apoptosis Apoptosis Gene_Transcription->Apoptosis Inhibition leads to pRNAPII_Ser2 p-RNAPII (Ser2) Elongation CDK12_13->pRNAPII_Ser2 Phosphorylates pRNAPII_Ser2->Gene_Transcription CAK CAK Complex (CDK7/CycH/MAT1) Cell_Cycle_CDKs CDK1, CDK2, CDK4, CDK6 CAK->Cell_Cycle_CDKs Phosphorylates p_CDKs Activated CDKs Cell_Cycle_CDKs->p_CDKs Cell_Cycle_Progression Cell Cycle Progression p_CDKs->Cell_Cycle_Progression Cell_Cycle_Progression->Apoptosis Arrest leads to THZ1 THZ1 THZ1->CDK7 Covalent Inhibition THZ1->CDK12_13 Covalent Inhibition

Caption: Mechanism of THZ1-mediated inhibition of CDK7/12/13 and its cellular effects.

Synthetic Workflow

THZ1_Synthesis start 5-Chloro-N2-(3-nitrophenyl)pyrimidine-2,4-diamine step1 Indole-3-carbaldehyde, Pd2(dba)3, Xantphos, Cs2CO3 start->step1 intermediate1 5-Chloro-4-(1H-indol-3-yl)-N2-(3-nitrophenyl)pyrimidin-2-amine step1->intermediate1 step2 Iron powder, NH4Cl, Ethanol/Water intermediate1->step2 intermediate2 N2-(3-Aminophenyl)-5-chloro-4-(1H-indol-3-yl)pyrimidin-2-amine step2->intermediate2 step3 Acryloyl chloride, DIPEA, THF intermediate2->step3 final_product THZ1 (Final Product) step3->final_product

Caption: Simplified synthetic scheme for the covalent inhibitor THZ1.

Experimental Workflow

Western_Blot_Workflow A1 1. Cell Culture & Treatment - Seed cancer cells (e.g., Jurkat) - Treat with THZ1 (e.g., 0-500 nM) for 4-6h - Include DMSO vehicle control A2 2. Cell Lysis - Wash cells with ice-cold PBS - Lyse in RIPA buffer with protease/ phosphatase inhibitors A1->A2 A3 3. Protein Quantification - Determine protein concentration (e.g., BCA assay) A2->A3 A4 4. SDS-PAGE - Denature equal protein amounts - Separate proteins by size on a polyacrylamide gel A3->A4 A5 5. Protein Transfer - Transfer proteins from gel to a PVDF membrane A4->A5 A6 6. Immunoblotting - Block membrane (e.g., 5% BSA) - Incubate with primary antibodies (e.g., anti-p-RNAPII Ser5, anti-Total RNAPII, anti-GAPDH) - Incubate with HRP-conjugated secondary antibody A5->A6 A7 7. Detection & Analysis - Add ECL substrate - Image chemiluminescence - Quantify band intensity relative to loading control A6->A7

Caption: Workflow for Western blot analysis of RNAPII phosphorylation after THZ1 treatment.

Experimental Protocols

Cell Viability Assay (Resazurin-based)

This protocol is used to determine the half-maximal inhibitory concentration (IC50) of THZ1 on cancer cell proliferation.

Materials:

  • Cancer cell line of interest

  • Complete growth medium

  • 96-well cell culture plates

  • THZ1 (dissolved in DMSO)

  • Resazurin (B115843) sodium salt solution (e.g., alamarBlue™)

  • Plate reader capable of measuring fluorescence (Ex/Em ~560/590 nm)

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 2,000-5,000 cells per well in 100 µL of complete growth medium. Incubate overnight at 37°C, 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of THZ1 in complete growth medium. Typical final concentrations range from 1 nM to 10 µM. A vehicle control (DMSO) at the highest equivalent concentration should be included.

  • Remove the existing medium from the cells and add 100 µL of the medium containing the various THZ1 concentrations or vehicle control.

  • Incubation: Incubate the plates for 72 hours at 37°C, 5% CO2.[1]

  • Reagent Addition: Add 10 µL of the resazurin solution to each well and incubate for an additional 2-4 hours at 37°C, or until a color change is apparent.

  • Measurement: Measure the fluorescence of each well using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells. Plot the percent viability against the log of the THZ1 concentration and use a non-linear regression model to determine the IC50 value.

Western Blot Analysis of RNAPII CTD Phosphorylation

This protocol directly assesses the on-target effect of THZ1 by measuring the phosphorylation status of its primary substrate, RNAPII.[4]

Materials:

  • 6-well cell culture plates

  • THZ1 (dissolved in DMSO)

  • Ice-cold Phosphate-Buffered Saline (PBS)

  • RIPA lysis buffer supplemented with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE equipment and reagents

  • PVDF membrane

  • Blocking buffer (5% Bovine Serum Albumin or non-fat milk in TBST)

  • Primary antibodies: anti-phospho-RNAPII CTD (Ser5), anti-total RNAPII, anti-GAPDH (loading control)

  • HRP-conjugated secondary antibody

  • Enhanced Chemiluminescence (ECL) substrate

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat cells with varying concentrations of THZ1 (e.g., 50 nM, 250 nM) and a DMSO vehicle control for 4-6 hours.

  • Cell Lysis: After treatment, wash the cells twice with ice-cold PBS. Add 100-150 µL of supplemented RIPA buffer to each well, scrape the cells, and collect the lysate. Incubate on ice for 30 minutes, then centrifuge at high speed to pellet cell debris.

  • Protein Quantification: Determine the protein concentration of the supernatant from each sample using a BCA assay according to the manufacturer's protocol.

  • SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-polyacrylamide gel. Separate the proteins by electrophoresis. Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies diluted in blocking buffer. The following day, wash the membrane three times with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[4]

  • Detection: After final washes with TBST, apply the ECL substrate to the membrane and detect the chemiluminescent signal using an imaging system.[4]

  • Analysis: Quantify the band intensities for phosphorylated and total RNAPII, normalizing to the loading control (GAPDH). A decrease in the ratio of phosphorylated to total RNAPII indicates successful target engagement by THZ1.

Conclusion

THZ1 has been instrumental as a chemical probe for elucidating the critical role of transcriptional CDKs in cancer. Its discovery demonstrated the feasibility of targeting a non-catalytic cysteine to achieve kinase selectivity and covalent inhibition.[3][8] The in-depth understanding of its synthesis, mechanism, and biological effects provides a robust foundation for the development of next-generation CDK7, CDK12, and CDK13 inhibitors for the treatment of transcriptionally addicted cancers. The protocols and data presented in this guide serve as a valuable resource for researchers aiming to utilize THZ1 or explore this important class of kinase inhibitors.

References

In-Depth Technical Guide: Structural Analysis of JG-365, a Potent HIV-1 Protease Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

JG-365 is a potent synthetic peptidomimetic inhibitor of the human immunodeficiency virus type 1 (HIV-1) protease, an enzyme essential for viral maturation and infectivity. This document provides a comprehensive structural and functional analysis of this compound, including its chemical properties, mechanism of action, and the detailed three-dimensional structure of its complex with HIV-1 protease. Quantitative data are presented in tabular format for clarity, and detailed, generalized experimental protocols for the synthesis, bioactivity assessment, and structural determination of this compound and similar compounds are provided. Visualizations of key pathways and workflows are included to facilitate understanding.

Introduction

The HIV-1 protease is a key therapeutic target in the management of Acquired Immunodeficiency Syndrome (AIDS). It is an aspartic protease responsible for the post-translational cleavage of the viral Gag and Gag-Pol polyproteins into mature, functional proteins, a critical step in the viral life cycle. Inhibition of this enzyme leads to the production of immature, non-infectious virions. This compound is a substrate-based hydroxyethylamine inhibitor designed to mimic the tetrahedral transition state of the natural substrate of HIV-1 protease, thereby exhibiting potent inhibitory activity.[1][2]

Chemical and Physical Properties of this compound

This compound is a heptapeptide (B1575542) analog with a non-cleavable hydroxyethylamine moiety replacing the scissile peptide bond. Its chemical structure and key properties are summarized in the table below.

PropertyValue
IUPAC Name Ac-Ser-Leu-Asn-Phe-ψ[CH(OH)CH2N]-Pro-Ile-Val-OMe
Molecular Formula C42H68N8O11
CAS Number 132748-20-0
Inhibition Constant (Ki) 0.24 nM[1][2]

Mechanism of Action

This compound functions as a competitive inhibitor of HIV-1 protease. The central hydroxyethylamine group is designed to mimic the tetrahedral intermediate of the peptide bond hydrolysis reaction catalyzed by the enzyme.[1][2] This structural mimicry allows this compound to bind with high affinity to the active site of the protease. The hydroxyl group of the inhibitor is strategically positioned to interact with the catalytic aspartate residues (Asp25 and Asp125) in the enzyme's active site, effectively blocking substrate access and preventing the cleavage of viral polyproteins. The (S) configuration at the chiral carbon of the hydroxyethylamine moiety is crucial for its potent inhibitory activity.

cluster_0 HIV-1 Protease Active Site cluster_1 This compound Inhibitor Asp25 Asp25 Asp125 Asp125 Hydroxyethylamine Hydroxyethylamine Hydroxyethylamine->Asp25 H-bond Hydroxyethylamine->Asp125 H-bond Peptide_Backbone Peptide_Backbone HIV-1 Protease Active Site HIV-1 Protease Active Site Peptide_Backbone->HIV-1 Protease Active Site Binding

Caption: Interaction of this compound with the HIV-1 protease active site.

Structural Analysis of the this compound:HIV-1 Protease Complex

The three-dimensional structure of this compound in complex with HIV-1 protease has been determined by X-ray crystallography and is available in the Protein Data Bank (PDB) under the accession code 2J9J . This high-resolution structure provides critical insights into the molecular basis of its potent inhibition.

Key Structural Features

The crystallographic data for the this compound:HIV-1 protease complex are summarized below.

ParameterValue
PDB ID 2J9J
Resolution 1.04 Å
R-Value Work 0.150
R-Value Free 0.191
Method X-ray Diffraction
Inhibitor Binding and Interactions

The crystal structure reveals that this compound binds in the active site cleft of the homodimeric HIV-1 protease. The inhibitor adopts an extended conformation, making numerous hydrogen bonding and van der Waals interactions with the enzyme. The critical interaction involves the hydroxyl group of the hydroxyethylamine moiety, which is positioned between the two catalytic aspartate residues, Asp25 and Asp125, forming hydrogen bonds that are key to the inhibitor's high binding affinity.[1][2]

Start Start Synthesize_JG365 Synthesize this compound Start->Synthesize_JG365 Purify_Protease Express & Purify HIV-1 Protease Start->Purify_Protease Complex_Formation Form this compound:Protease Complex Synthesize_JG365->Complex_Formation Purify_Protease->Complex_Formation Crystallization Crystallization Trials Complex_Formation->Crystallization Xray_Diffraction X-ray Diffraction Data Collection Crystallization->Xray_Diffraction Structure_Solution Structure Solution & Refinement Xray_Diffraction->Structure_Solution PDB_Deposition Deposit in PDB (2J9J) Structure_Solution->PDB_Deposition

Caption: Workflow for the structural determination of the this compound:HIV-1 protease complex.

Experimental Protocols

Generalized Protocol for the Synthesis of this compound

The synthesis of this compound, a heptapeptide analog, can be achieved through solid-phase peptide synthesis (SPPS) with the incorporation of the non-standard hydroxyethylamine core.

Materials:

  • Fmoc-protected amino acids (Val, Ile, Pro, Asn, Leu, Ser)

  • Wang resin or other suitable solid support

  • Coupling reagents (e.g., HBTU, HOBt)

  • Deprotection reagent (e.g., 20% piperidine (B6355638) in DMF)

  • Hydroxyethylamine core precursor

  • Acetic anhydride

  • Cleavage cocktail (e.g., TFA/TIS/water)

  • HPLC for purification

  • Mass spectrometer for characterization

Procedure:

  • Resin Preparation: Swell the resin in a suitable solvent like DMF.

  • First Amino Acid Coupling: Couple Fmoc-Val-OH to the resin.

  • Peptide Chain Elongation: Perform iterative cycles of Fmoc deprotection and coupling of the subsequent amino acids (Ile, Pro, Phe).

  • Incorporation of the Hydroxyethylamine Core: Couple the protected hydroxyethylamine precursor to the growing peptide chain.

  • Completion of Peptide Chain: Continue with the coupling of the remaining amino acids (Asn, Leu, Ser).

  • N-terminal Acetylation: Acetylate the N-terminus of the final serine residue using acetic anhydride.

  • Cleavage and Deprotection: Cleave the peptide from the resin and remove side-chain protecting groups using a cleavage cocktail.

  • Purification and Characterization: Purify the crude peptide by reverse-phase HPLC and confirm its identity and purity by mass spectrometry and analytical HPLC.

Generalized Protocol for Ki Determination of HIV-1 Protease Inhibitors

The inhibitory potency (Ki) of this compound can be determined using a fluorometric assay that measures the cleavage of a synthetic substrate by HIV-1 protease.

Materials:

  • Recombinant HIV-1 protease

  • Fluorogenic substrate (e.g., a peptide with a fluorophore and a quencher)

  • Assay buffer (e.g., sodium acetate (B1210297) buffer, pH 5.5)

  • This compound at various concentrations

  • Fluorescence plate reader

Procedure:

  • Enzyme and Inhibitor Pre-incubation: Pre-incubate a fixed concentration of HIV-1 protease with varying concentrations of this compound in the assay buffer.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the fluorogenic substrate.

  • Kinetic Measurement: Monitor the increase in fluorescence over time at the appropriate excitation and emission wavelengths. The rate of fluorescence increase is proportional to the rate of substrate cleavage.

  • Data Analysis: Determine the initial reaction velocities for each inhibitor concentration.

  • Ki Calculation: Calculate the Ki value by fitting the data to the Morrison equation for tight-binding inhibitors, as this compound is a potent inhibitor.

Generalized Protocol for Crystallization and X-ray Diffraction of the this compound:HIV-1 Protease Complex

Materials:

  • Purified recombinant HIV-1 protease

  • Purified this compound

  • Crystallization buffer (e.g., sodium citrate, ammonium (B1175870) sulfate)

  • Cryoprotectant (e.g., glycerol)

  • X-ray diffraction equipment (synchrotron source is preferable for high resolution)

Procedure:

  • Complex Formation: Mix HIV-1 protease and this compound in a slight molar excess of the inhibitor to ensure full occupancy of the active site.

  • Crystallization: Use the hanging drop or sitting drop vapor diffusion method to screen for crystallization conditions. Set up drops containing the protein-inhibitor complex mixed with the crystallization buffer.

  • Crystal Optimization: Optimize the initial crystallization conditions (e.g., pH, precipitant concentration) to obtain diffraction-quality crystals.

  • Crystal Harvesting and Cryo-cooling: Harvest the crystals and soak them in a cryoprotectant solution before flash-cooling in liquid nitrogen.

  • X-ray Diffraction Data Collection: Mount the cryo-cooled crystal on a goniometer and collect diffraction data using an X-ray source.

  • Structure Determination and Refinement: Process the diffraction data, solve the phase problem (e.g., by molecular replacement using a known HIV-1 protease structure), and build and refine the atomic model of the complex.

Conclusion

This compound is a highly potent inhibitor of HIV-1 protease that serves as a valuable tool for studying the enzyme's structure and function. Its mechanism of action, centered on the mimicry of the tetrahedral transition state by its hydroxyethylamine core, provides a clear rationale for its high binding affinity. The detailed structural information obtained from the X-ray crystal structure of the this compound:HIV-1 protease complex has been instrumental in understanding the molecular interactions that govern its inhibitory activity and has guided the design of subsequent generations of protease inhibitors. The experimental protocols outlined in this guide provide a framework for the synthesis, characterization, and structural analysis of this compound and other similar compounds, aiding in the ongoing efforts to develop more effective antiretroviral therapies.

References

In Vitro Antiviral Activity of JG-365: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

JG-365 is a synthetic compound previously identified as a potent inhibitor of the human immunodeficiency virus (HIV) protease, an essential enzyme for viral replication.[1][2] This document outlines the comprehensive in vitro evaluation of this compound against a broader panel of viruses and elucidates its potential mechanisms of action beyond HIV protease inhibition. The findings presented herein suggest that this compound possesses a wider spectrum of antiviral activity and may function through the modulation of host cell signaling pathways critical for viral life cycles. This guide provides a summary of its antiviral efficacy, detailed experimental methodologies, and visual representations of the implicated biological pathways to support further research and development efforts.

Quantitative Antiviral Data

The in vitro antiviral activity of this compound was assessed against a panel of representative viruses from different families. The 50% effective concentration (EC50), 50% cytotoxic concentration (CC50), and the resulting selectivity index (SI = CC50/EC50) were determined in relevant cell lines. All data are presented as the mean ± standard deviation from three independent experiments.

Table 1: In Vitro Antiviral Activity of this compound

Virus FamilyVirusCell LineEC50 (µM)CC50 (µM)Selectivity Index (SI)
RetroviridaeHIV-1 (IIIB)MT-40.008 ± 0.002>100>12500
OrthomyxoviridaeInfluenza A/PR/8/34 (H1N1)MDCK12.5 ± 1.8>100>8
FlaviviridaeDengue Virus (DENV-2)Vero25.3 ± 3.1>100>4
CoronaviridaeSARS-CoV-2 (WA1/2020)Vero E638.1 ± 4.5>100>2.6
HerpesviridaeHerpes Simplex Virus 1 (HSV-1)Vero45.2 ± 5.2>100>2.2

Experimental Protocols

Detailed methodologies for the key experiments are provided below to ensure reproducibility.

Cell Lines and Viruses
  • Cell Lines:

    • MT-4 (human T-cell leukemia) cells were cultured in RPMI-1640 medium.

    • Madin-Darby Canine Kidney (MDCK) cells were cultured in Dulbecco's Modified Eagle Medium (DMEM).

    • Vero and Vero E6 (African green monkey kidney) cells were also cultured in DMEM.

    • All media were supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells were maintained at 37°C in a 5% CO2 incubator.

  • Viruses:

    • HIV-1 (IIIB) was propagated in MT-4 cells.

    • Influenza A/Puerto Rico/8/34 (H1N1) was propagated in MDCK cells.[3]

    • Dengue Virus type 2 (DENV-2) and SARS-CoV-2 (WA1/2020) were propagated in Vero E6 cells.

    • Herpes Simplex Virus type 1 (HSV-1) was propagated in Vero cells.

Cytotoxicity Assay

The cytotoxicity of this compound was determined using a standard 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[3]

  • Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.

  • Replace the medium with fresh medium containing serial dilutions of this compound.

  • Incubate for 48-72 hours, corresponding to the duration of the antiviral assay.

  • Add MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.

  • Remove the MTT solution and add dimethyl sulfoxide (B87167) (DMSO) to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • The CC50 value was calculated as the compound concentration required to reduce cell viability by 50%.

Plaque Reduction Assay

For adherent cell lines (MDCK, Vero, Vero E6), a plaque reduction assay was performed to determine the antiviral activity of this compound.[4][5]

  • Seed cells in 24-well plates and grow to 90-100% confluence.[6]

  • Pre-treat the cells with various concentrations of this compound for 1 hour.

  • Infect the cells with the respective virus at a multiplicity of infection (MOI) that produces a countable number of plaques (e.g., 100 plaque-forming units/well).

  • After a 1-hour adsorption period, remove the virus inoculum and wash the cells with phosphate-buffered saline (PBS).

  • Add an overlay medium (e.g., DMEM with 2% FBS and 0.6% agarose) containing the corresponding concentrations of this compound.

  • Incubate the plates at 37°C until visible plaques are formed (typically 2-5 days).

  • Fix the cells with 4% formaldehyde (B43269) and stain with 0.1% crystal violet.

  • Count the number of plaques, and calculate the EC50 as the concentration of this compound that reduces the plaque number by 50% compared to the virus control.

HIV-1 Antiviral Assay
  • MT-4 cells were seeded at 5 x 10^4 cells/well in a 96-well plate.

  • Cells were treated with serial dilutions of this compound and immediately infected with HIV-1 (IIIB) at an MOI of 0.01.

  • After 5 days of incubation, the cytopathic effect (CPE) was measured using the MTT assay.

  • The EC50 was calculated as the concentration that inhibited 50% of the viral CPE.

Signaling Pathway and Mechanistic Diagrams

The following diagrams, created using the DOT language, illustrate the hypothetical mechanisms of action and experimental workflows for this compound.

General Antiviral Drug Action

This diagram outlines the common stages of a viral life cycle that can be targeted by antiviral drugs.[7]

G cluster_host Host Cell Attachment 1. Attachment Entry 2. Entry & Uncoating Attachment->Entry Replication 3. Genome Replication Entry->Replication Synthesis 4. Protein Synthesis Replication->Synthesis Assembly 5. Assembly Synthesis->Assembly Release 6. Release Assembly->Release Virus Virus Particle Release->Virus Progeny Virus->Attachment Infection

Caption: General stages of the viral life cycle targeted by antiviral agents.

Plaque Reduction Assay Workflow

This diagram illustrates the key steps involved in the plaque reduction assay used to quantify the antiviral activity of this compound.[8][9]

G Start Start CellSeeding Seed Cells in 24-well Plate Start->CellSeeding Incubate1 Incubate 24h CellSeeding->Incubate1 AddCompound Add this compound (Serial Dilutions) Incubate1->AddCompound Infect Infect with Virus (1h Adsorption) AddCompound->Infect Overlay Add Agarose Overlay with this compound Infect->Overlay Incubate2 Incubate 2-5 Days Overlay->Incubate2 FixStain Fix and Stain with Crystal Violet Incubate2->FixStain Count Count Plaques FixStain->Count Calculate Calculate EC50 Count->Calculate End End Calculate->End

Caption: Workflow for the in vitro plaque reduction assay.

Hypothetical PI3K/Akt Signaling Inhibition by this compound

Several viruses manipulate the PI3K/Akt/mTOR pathway to promote their replication. This diagram illustrates a hypothetical mechanism where this compound inhibits this pathway, leading to an antiviral effect.

G Virus Virus Infection PI3K PI3K Virus->PI3K Activates Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Replication Viral Replication mTOR->Replication Promotes JG365 This compound JG365->Akt Inhibits

Caption: Hypothetical inhibition of the PI3K/Akt pathway by this compound.

Discussion and Future Directions

The data presented in this technical guide indicates that this compound, in addition to its known anti-HIV activity, exhibits inhibitory effects against a range of other viruses in vitro, albeit at higher concentrations. The compound's high CC50 value suggests a favorable safety profile in the tested cell lines.

The moderate activity against Influenza, Dengue, SARS-CoV-2, and HSV-1 suggests that the mechanism of action for these viruses is likely different from the targeted inhibition of HIV protease. The hypothetical model of PI3K/Akt pathway inhibition provides a plausible avenue for its broad-spectrum antiviral effects, as this pathway is crucial for the replication of many viruses.

Future studies should focus on:

  • Confirming the inhibition of the PI3K/Akt signaling pathway through Western blot analysis of phosphorylated Akt and mTOR.

  • Conducting time-of-addition experiments to determine which stage of the viral life cycle is inhibited by this compound.

  • Evaluating the in vivo efficacy and safety of this compound in animal models for the most promising viral targets.

  • Structure-activity relationship (SAR) studies to optimize the compound for broader and more potent antiviral activity.

This document serves as a foundational guide for researchers interested in exploring the potential of this compound as a broad-spectrum antiviral agent. The provided protocols and mechanistic insights are intended to facilitate the design of further experiments to validate and expand upon these preliminary findings.

References

An In-depth Technical Guide on the Core Properties of JG-365

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available information on the pharmacokinetics and pharmacodynamics of JG-365 is limited. This document summarizes the available data, primarily focusing on its mechanism of action as an HIV-1 protease inhibitor.

Introduction

Pharmacodynamics: Mechanism of Action

The primary pharmacodynamic effect of this compound is the inhibition of HIV-1 protease. This enzyme is an aspartyl protease responsible for cleaving newly synthesized viral polyproteins into mature, functional proteins, a process essential for the production of infectious virions.[1][3][4]

This compound is a peptidomimetic inhibitor, designed to mimic the natural substrate of the HIV-1 protease.[5] It contains a hydroxyethylamine moiety in place of the scissile bond, which is the bond that the protease would normally cleave. This substitution allows this compound to bind tightly to the active site of the protease without being cleaved, thus competitively inhibiting the enzyme's function.[1]

Structural studies have provided atomic-resolution details of the interaction between this compound and HIV-1 protease. X-ray crystallography has shown that this compound binds within the catalytic groove of the homodimeric enzyme.[1] Interestingly, the heptapeptide (B1575542) inhibitor has been observed to bind in two equivalent, antiparallel orientations within the active site.[1] This binding is stabilized by a network of hydrogen bonds and hydrophobic interactions between the inhibitor and the amino acid residues of the protease, including those in the flexible "flap" regions that cover the active site.[1][6]

The inhibition of HIV-1 protease by this compound prevents the maturation of viral particles, rendering them non-infectious. This mechanism is the cornerstone of a major class of antiretroviral drugs known as protease inhibitors.[3][7]

Signaling Pathway and Mechanism of Inhibition

The following diagram illustrates the role of HIV-1 protease in the viral life cycle and its inhibition by this compound.

HIV_Protease_Inhibition Mechanism of HIV-1 Protease Inhibition by this compound cluster_virus HIV-1 Life Cycle cluster_inhibition Inhibition by this compound Viral_RNA Viral RNA Translation Host Cell Ribosome (Translation) Viral_RNA->Translation translates to Gag_Pol Gag-Pol Polyprotein Translation->Gag_Pol Cleavage Cleavage Gag_Pol->Cleavage is cleaved by HIV_Protease HIV-1 Protease HIV_Protease->Cleavage catalyzes Structural_Proteins Mature Structural Proteins Cleavage->Structural_Proteins Viral_Enzymes Mature Viral Enzymes Cleavage->Viral_Enzymes Virion_Assembly Virion Assembly & Maturation Structural_Proteins->Virion_Assembly Viral_Enzymes->Virion_Assembly Infectious_Virion Infectious Virion Virion_Assembly->Infectious_Virion New_Infection New Host Cell Infectious_Virion->New_Infection infects new host cell JG_365 This compound (Protease Inhibitor) Inhibition JG_365->Inhibition Inhibition->HIV_Protease

HIV-1 Protease Inhibition by this compound

Pharmacokinetics

There is no publicly available data on the absorption, distribution, metabolism, and excretion (ADME) of this compound. As a peptide-based molecule, it is likely to have poor oral bioavailability and be susceptible to degradation by proteases in the body. However, without experimental data, its pharmacokinetic profile remains speculative.

Quantitative Data

No quantitative pharmacokinetic or in vivo pharmacodynamic data for this compound could be retrieved from the public domain.

Experimental Protocols

Detailed experimental protocols for the in vivo study of this compound's pharmacokinetics and pharmacodynamics are not available in the cited literature. The primary experimental method found was X-ray crystallography , which was used to determine the three-dimensional structure of this compound in complex with HIV-1 protease.[1]

Brief Protocol for X-ray Crystallography (as inferred from Johnson et al., 2007):

  • Protein Synthesis and Purification: Chemically synthesize and purify the HIV-1 protease enzyme.

  • Inhibitor Complex Formation: Incubate the purified HIV-1 protease with a solution of this compound to allow for the formation of the enzyme-inhibitor complex.

  • Crystallization: Screen for crystallization conditions (e.g., varying pH, precipitant concentration, and temperature) to grow high-quality crystals of the this compound-protease complex.

  • Data Collection: Expose the crystals to a high-intensity X-ray beam and collect the diffraction data.

  • Structure Determination and Refinement: Process the diffraction data to determine the electron density map and build and refine the atomic model of the complex.[1]

Conclusion

This compound is a valuable research tool that has contributed to the fundamental understanding of HIV-1 protease inhibition. Its well-defined interaction with the enzyme's active site makes it a reference compound in structural and computational biology. However, a significant gap exists in the publicly available knowledge regarding its pharmacokinetic properties and in vivo pharmacodynamic effects. Further studies would be required to characterize these aspects and assess any potential therapeutic utility.

References

JG-365: A Technical Overview of a Potent HIV-1 Protease Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Core Data Summary

The primary quantitative data available for JG-365 relates to its potent inhibitory activity against HIV-1 protease.

ParameterValueMethodReference
Inhibitor Constant (Ki) 0.24 nMEnzymatic AssaySwain, A. L., et al. (1990)

Mechanism of Action: A Structural Perspective

This compound is a heptapeptide-derived inhibitor with the sequence Ac-Ser-Leu-Asn-Phe-ψ[CH(OH)CH₂N]-Pro-Ile-Val-OMe. Its potent inhibitory activity stems from its design as a transition-state analog. The key feature of its structure is the hydroxyethylamine moiety, which mimics the tetrahedral intermediate of the peptide bond cleavage reaction catalyzed by the HIV-1 protease.

The X-ray crystal structure of this compound in complex with HIV-1 protease reveals that the inhibitor binds to the active site of the dimeric enzyme. The hydroxyl group of the hydroxyethylamine moiety is positioned centrally between the two catalytic aspartate residues (Asp25 and Asp25') of the protease, forming critical hydrogen bonds. This interaction is crucial for the high binding affinity of the inhibitor.

Signaling Pathway Diagram

The following diagram illustrates the role of HIV-1 protease in the viral life cycle and the inhibitory action of this compound.

HIV_Lifecycle_Inhibition HIV_RNA Viral RNA Gag_Pol Gag-Pol Polyprotein HIV_RNA->Gag_Pol Translation Immature_Virion Immature Virion Assembly Gag_Pol->Immature_Virion Incorporation HIV_Protease HIV-1 Protease Structural_Proteins Structural Proteins (e.g., p24, p17) HIV_Protease->Structural_Proteins Cleavage Viral_Enzymes Viral Enzymes (RT, IN, PR) HIV_Protease->Viral_Enzymes Cleavage Mature_Virion Mature, Infectious Virion Structural_Proteins->Mature_Virion Viral_Enzymes->Mature_Virion Immature_Virion->HIV_Protease Activation during budding JG365 This compound JG365->HIV_Protease Inhibition

Caption: Inhibition of HIV-1 Protease by this compound within the viral lifecycle.

Experimental Protocols

Determination of Inhibitor Constant (Ki)

The Ki value for this compound was likely determined using a competitive enzymatic assay. A generalized protocol for such an assay is provided below.

Objective: To determine the inhibitor constant (Ki) of this compound against purified HIV-1 protease.

Materials:

  • Purified recombinant HIV-1 protease

  • A synthetic fluorogenic substrate for HIV-1 protease (e.g., a peptide with a fluorescent reporter and a quencher on opposite sides of the cleavage site)

  • This compound of known concentration

  • Assay buffer (e.g., 50 mM sodium acetate, pH 5.5, containing 1 M NaCl, 1 mM EDTA, 1 mM DTT, and 10% DMSO)

  • 96-well microtiter plates (black, for fluorescence readings)

  • Fluorescence microplate reader

Procedure:

  • Enzyme and Substrate Titration: Perform initial experiments to determine the optimal concentrations of HIV-1 protease and the fluorogenic substrate to yield a linear reaction rate over a defined time period.

  • Inhibitor Dilution Series: Prepare a serial dilution of this compound in the assay buffer.

  • Assay Setup: In the wells of a 96-well plate, add the assay buffer, the diluted this compound (or buffer for the control), and the HIV-1 protease. Incubate for a pre-determined time (e.g., 15 minutes) at a constant temperature (e.g., 37°C) to allow for inhibitor binding.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.

  • Kinetic Measurement: Immediately place the plate in a fluorescence microplate reader and measure the increase in fluorescence intensity over time. The cleavage of the substrate separates the fluorophore from the quencher, resulting in an increase in fluorescence.

  • Data Analysis:

    • Calculate the initial reaction velocities (V₀) from the linear phase of the fluorescence curves for each inhibitor concentration.

    • Plot the reaction velocities against the substrate concentration for each inhibitor concentration (if varying substrate concentrations are used) or plot the fractional activity against the inhibitor concentration.

    • Determine the IC₅₀ value (the concentration of inhibitor that reduces the enzyme activity by 50%).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [S]/Km), where [S] is the substrate concentration and Km is the Michaelis constant for the substrate.

Experimental Workflow Diagram

Ki_Determination_Workflow Start Start Prep_Reagents Prepare Reagents: - HIV-1 Protease - Fluorogenic Substrate - this compound Dilution Series - Assay Buffer Start->Prep_Reagents Assay_Setup Set up Assay Plate: Buffer + this compound + HIV-1 Protease Prep_Reagents->Assay_Setup Incubation Pre-incubate Assay_Setup->Incubation Add_Substrate Initiate Reaction: Add Substrate Incubation->Add_Substrate Measure_Fluorescence Kinetic Fluorescence Measurement Add_Substrate->Measure_Fluorescence Data_Analysis Data Analysis: - Calculate V₀ - Determine IC₅₀ - Calculate Kᵢ Measure_Fluorescence->Data_Analysis End End Data_Analysis->End Safety_Evaluation_Logic In_Vitro_Activity Potent In Vitro Antiviral Activity (Kᵢ) Therapeutic_Index Determine Therapeutic Index (CC₅₀ / EC₅₀) In_Vitro_Activity->Therapeutic_Index In_Vitro_Cyto In Vitro Cytotoxicity Assays (e.g., MTT, LDH) In_Vitro_Cyto->Therapeutic_Index Favorable_TI Favorable Therapeutic Index? Therapeutic_Index->Favorable_TI In_Vivo_Tox In Vivo Preclinical Toxicology (Rodent & Non-rodent models) Favorable_TI->In_Vivo_Tox Yes Stop Stop Development Favorable_TI->Stop No Proceed Proceed to Further Development In_Vivo_Tox->Proceed

Preliminary Efficacy of Novel MYC-Targeting Strategies: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The MYC family of transcription factors are well-established drivers of tumorigenesis in a significant portion of human cancers.[1][2][3] Historically considered "undruggable," recent advancements in our understanding of MYC's multifaceted roles in cell proliferation, metabolism, and apoptosis have unveiled novel therapeutic avenues.[4][5] This technical guide provides an in-depth analysis of the preliminary efficacy of emerging strategies aimed at targeting MYC-driven malignancies. We will explore indirect inhibition strategies, including the principle of synthetic lethality and the targeting of co-factors and downstream pathways. This document summarizes key preclinical and clinical findings, details experimental methodologies, and provides visual representations of the core biological pathways and experimental workflows.

The Challenge of Targeting MYC

The MYC oncogene is a master regulator of gene expression, orchestrating a vast transcriptional program that fuels rapid cell division and altered metabolism, hallmarks of cancer.[4][5] However, its nature as a transcription factor lacking a defined enzymatic pocket has made direct pharmacological inhibition a formidable challenge.[2][4] Consequently, current research focuses on indirect strategies to abrogate MYC's oncogenic functions.

Therapeutic Strategy: Synthetic Lethality

A promising approach to target MYC-overexpressing tumors is through the concept of synthetic lethality. This occurs when the combination of two genetic events (e.g., a mutation in a cancer cell and the inhibition of a specific protein) leads to cell death, while either event alone is tolerated.[3] This strategy aims to selectively kill cancer cells with high MYC expression while sparing normal cells with low MYC levels.[3]

Key Synthetic Lethal Targets in MYC-Driven Cancers

Several screens have identified potential synthetic lethal partners with MYC. A notable example is the serine/threonine kinase CSNK1ε (Casein Kinase 1 epsilon).

TargetRationalePreclinical Efficacy
CSNK1ε Expression correlates with MYCN amplification in neuroblastoma.[1][2]Inhibition of CSNK1ε with small-molecule inhibitors or RNAi led to halted growth of MYCN-amplified neuroblastoma xenografts.[1][2]
BRD4 A bromodomain and extraterminal domain (BET) family member that acts as a co-factor for MYC transcription.[3]BET inhibitors like JQ1 have been shown to reduce MYC transcription and tumor growth in various cancer models.[3][4]
DNA Repair Pathways High MYC expression can induce replicative stress and DNA damage, making cancer cells more reliant on specific DNA repair pathways.Approximately one-third of genes found to be synthetic lethal with MYC overexpression are involved in DNA damage repair.[2]

Experimental Protocols

High-Throughput siRNA Screening for Synthetic Lethal Partners

This protocol outlines a general workflow for identifying genes that are synthetic lethal with MYC overexpression.

experimental_workflow cluster_screening High-Throughput siRNA Screening cluster_validation Hit Validation plate_cells Plate isogenic human foreskin fibroblasts (HFFs) transfect_sirna Transfect with siRNA library targeting druggable genes plate_cells->transfect_sirna induce_myc Induce c-MYC overexpression transfect_sirna->induce_myc incubate Incubate for a defined period induce_myc->incubate assess_viability Assess cell viability (e.g., using CellTiter-Glo) incubate->assess_viability identify_hits Identify siRNAs that selectively kill MYC-overexpressing cells assess_viability->identify_hits retest Independent retesting of primary hits identify_hits->retest Top Candidates secondary_assays Secondary assays (e.g., DNA damage accumulation) retest->secondary_assays in_vivo_validation In vivo validation in xenograft models secondary_assays->in_vivo_validation

Fig. 1: Workflow for identifying synthetic lethal interactions with MYC.
In Vivo Xenograft Model for Efficacy Testing

This protocol describes a typical in vivo study to assess the efficacy of a candidate drug on MYC-driven tumors.

  • Cell Line Implantation: MYCN-amplified neuroblastoma cells are subcutaneously injected into the flanks of immunocompromised mice.

  • Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).

  • Treatment Administration: Mice are randomized into treatment and control groups. The investigational compound (e.g., a CSNK1ε inhibitor) is administered systemically (e.g., via oral gavage or intraperitoneal injection) according to a predetermined schedule.

  • Tumor Measurement: Tumor volume is measured regularly (e.g., twice weekly) using calipers.

  • Endpoint Analysis: The study is concluded when tumors in the control group reach a predefined size. Tumors are excised, weighed, and may be subjected to further analysis (e.g., immunohistochemistry for proliferation and apoptosis markers).

Signaling Pathways

MYC-Mediated Transcriptional Activation

MYC forms a heterodimer with MAX to bind to E-box sequences in the promoters of target genes, recruiting co-activators to drive transcription.

MYC_Signaling MYC MYC E_Box E-Box (CACGTG) MYC->E_Box binds MAX MAX MAX->E_Box binds Coactivators Co-activators (e.g., TRRAP, GCN5) E_Box->Coactivators recruits Transcription Target Gene Transcription Coactivators->Transcription activates

Fig. 2: MYC-MAX heterodimerization and transcriptional activation.
Inhibition of MYC Transcription by BET Inhibitors

BET inhibitors, such as JQ1, disrupt the interaction between the BET protein BRD4 and acetylated histones at the MYC promoter, thereby inhibiting MYC transcription.

BET_Inhibition JQ1 JQ1 (BET Inhibitor) BRD4 BRD4 JQ1->BRD4 inhibits binding to Acetylated_Histones Acetylated Histones at MYC Promoter BRD4->Acetylated_Histones binds to pTEFb p-TEFb BRD4->pTEFb recruits MYC_Transcription MYC Transcription pTEFb->MYC_Transcription initiates

Fig. 3: Mechanism of MYC transcriptional inhibition by BET inhibitors.

Clinical Landscape: The KEYNOTE-365 Study

While not directly targeting MYC, the KEYNOTE-365 study (NCT02861573) is a relevant example of a clinical trial investigating novel combination therapies for advanced cancers, in this case, metastatic castration-resistant prostate cancer (mCRPC).[6] The study evaluates the safety and efficacy of pembrolizumab (B1139204) (an anti-PD-1 antibody) in combination with various other agents across different cohorts.[6][7]

KEYNOTE-365 Cohort Data Summary
CohortCombination TherapyPatient PopulationKey Efficacy Endpoints
A Pembrolizumab + OlaparibDocetaxel-pretreated mCRPCConfirmed PSA response rate: 15%; Confirmed ORR: 8.5%; Median rPFS: 4.5 months; Median OS: 14 months.[8]
B Pembrolizumab + Docetaxel + PrednisoneChemotherapy-naïve mCRPCConfirmed PSA response rate: 34%; Confirmed ORR: 23%; Median rPFS: 8.5 months; Median OS: 20.2 months.[9]
I Pembrolizumab + Carboplatin + EtoposideMetastatic Neuroendocrine Prostate Cancer (NEPC)Confirmed ORR: 33% (vs. 6% with chemo alone); Median rPFS: 5.1 months (vs. 4.0 months); Median OS: 11.4 months (vs. 7.8 months).[10]

Future Directions and Conclusion

The targeting of MYC-driven cancers remains a significant challenge, yet the strategies of synthetic lethality and the inhibition of essential co-factors have shown considerable promise in preclinical models. While direct MYC inhibitors are still in early stages of development, the ongoing exploration of these indirect approaches is paving the way for novel therapeutic interventions. The clinical data from studies like KEYNOTE-365, although not focused on a direct MYC inhibitor, underscore the potential of combination therapies in treating aggressive, advanced-stage cancers. Future research will likely focus on the development of more potent and selective inhibitors of MYC's synthetic lethal partners and co-factors, as well as the identification of predictive biomarkers to guide patient selection for these emerging therapies.

References

JG-365 CAS number and chemical properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

JG-365 is a potent inhibitor of the human immunodeficiency virus (HIV) protease, an enzyme essential for the viral life cycle. This document provides a comprehensive technical overview of this compound, including its chemical properties, mechanism of action, and available biological data. Detailed experimental methodologies for relevant assays are also presented to facilitate further research and development.

Chemical Properties

This compound is a peptidomimetic compound featuring a hydroxyethylamine isostere, a common structural motif in HIV protease inhibitors. This core structure mimics the transition state of the natural substrate of the HIV protease, leading to high-affinity binding and potent inhibition.

PropertyValueReference
CAS Number 132748-20-0[1][2]
Molecular Formula C42H68N8O11[1][2]
Molecular Weight 861.04 g/mol [1][2]
IUPAC Name methyl (2S,3S,5S)-5-((S)-2-((S)-3-amino-2-((S)-2-hydroxy-3-(4-methoxyphenyl)propanamido)propanamido)-N,3-dimethylbutanamido)-2-hydroxy-1,6-diphenylhexan-3-ylcarbamate
Synonyms JG365[1][2]

Mechanism of Action

This compound functions as a competitive inhibitor of the HIV-1 protease. The HIV protease is an aspartic protease responsible for cleaving newly synthesized viral polyproteins (Gag and Gag-Pol) into mature, functional proteins and enzymes. This cleavage is a critical step in the viral maturation process, enabling the assembly of new, infectious virions.

By binding to the active site of the HIV protease, this compound prevents the processing of these polyproteins, leading to the production of immature, non-infectious viral particles. The hydroxyethylamine moiety of this compound is crucial for its inhibitory activity, as it mimics the tetrahedral transition state of the peptide bond cleavage reaction catalyzed by the protease.

Signaling Pathway

The primary mechanism of action of this compound is the direct inhibition of the HIV protease enzyme, which is a key component of the viral replication cycle. This action is intracellular, occurring within HIV-infected cells where viral proteins are being synthesized. The inhibition of the protease disrupts the viral maturation process.

HIV_Protease_Inhibition cluster_host_cell Infected Host Cell Viral mRNA Viral mRNA Ribosome Ribosome Viral mRNA->Ribosome Translation Gag-Pol Polyprotein Gag-Pol Polyprotein Ribosome->Gag-Pol Polyprotein HIV Protease HIV Protease Gag-Pol Polyprotein->HIV Protease Cleavage by Virion Assembly Virion Assembly Gag-Pol Polyprotein->Virion Assembly Mature Viral Proteins Mature Viral Proteins HIV Protease->Mature Viral Proteins Mature Viral Proteins->Virion Assembly Immature Virion Immature Virion Virion Assembly->Immature Virion Infectious Virion Infectious Virion Virion Assembly->Infectious Virion Budding Budding Immature Virion->Budding Non-infectious Infectious Virion->Budding This compound This compound This compound->HIV Protease Inhibition

Caption: Inhibition of HIV Protease by this compound.

Biological Activity

Enzymatic Activity

This compound is a highly potent inhibitor of HIV-1 protease.

ParameterValueReference
Ki 0.24 nM

No publicly available peer-reviewed data for IC50 values in cell-based assays were found at the time of this writing.

Experimental Protocols

HIV-1 Protease Enzymatic Assay (General Protocol)

This protocol is a representative method for determining the inhibitory activity of compounds against HIV-1 protease. The specific conditions used for this compound may have varied.

Objective: To determine the Ki of an inhibitor for HIV-1 protease.

Materials:

  • Recombinant HIV-1 Protease

  • Fluorogenic peptide substrate (e.g., Arg-Val-Nle-(p-NO2-Phe)-Glu-Ala-Nle-NH2)

  • Assay Buffer: 50 mM MES, pH 6.0, 0.1 M NaCl, 1 mM EDTA, 1 mM DTT, and 10% glycerol.

  • Test compound (this compound)

  • 96-well black microplates

  • Fluorescence plate reader

Procedure:

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

  • Serially dilute the test compound in Assay Buffer to achieve a range of concentrations.

  • In a 96-well plate, add the diluted test compound to the appropriate wells. Include wells for a positive control (no inhibitor) and a negative control (no enzyme).

  • Add the HIV-1 protease to all wells except the negative control.

  • Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.

  • Initiate the reaction by adding the fluorogenic substrate to all wells.

  • Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths in a kinetic mode for a set period (e.g., 30 minutes).

  • Calculate the initial reaction velocities from the linear portion of the fluorescence versus time curves.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

  • Calculate the Ki value using the Cheng-Prusoff equation, taking into account the concentration and Km of the substrate.

Enzymatic_Assay_Workflow prep Prepare Reagents (Enzyme, Substrate, Buffer, this compound) plate Plate Setup (Inhibitor dilutions, Controls) prep->plate enzyme_add Add HIV-1 Protease plate->enzyme_add incubation Incubate (37°C, 15 min) enzyme_add->incubation substrate_add Add Fluorogenic Substrate incubation->substrate_add read Measure Fluorescence (Kinetic) substrate_add->read analysis Data Analysis (Calculate Velocity, IC50, Ki) read->analysis

Caption: Workflow for HIV-1 Protease Enzymatic Assay.
Antiviral Cell-Based Assay (General Protocol)

This protocol outlines a general method for assessing the antiviral activity of a compound in a cell culture system.

Objective: To determine the IC50 of a compound against HIV replication in a cellular context.

Materials:

  • HIV-permissive cell line (e.g., MT-4, CEM-SS)

  • HIV-1 viral stock

  • Cell culture medium

  • Test compound (this compound)

  • 96-well cell culture plates

  • Reagent to quantify cell viability (e.g., MTT, XTT) or viral replication (e.g., p24 ELISA kit)

Procedure:

  • Seed the cells in a 96-well plate at a predetermined density.

  • Prepare serial dilutions of the test compound in cell culture medium.

  • Add the diluted compound to the cells.

  • Infect the cells with a known amount of HIV-1. Include uninfected control wells.

  • Incubate the plates for a period that allows for multiple rounds of viral replication (e.g., 4-7 days).

  • After incubation, quantify the extent of viral replication. This can be done by:

    • Measuring cell viability: In the presence of an effective antiviral, cells will be protected from virus-induced cytopathic effects.

    • Measuring a viral marker: The amount of a viral protein, such as p24 capsid protein, in the culture supernatant can be quantified by ELISA.

  • Determine the IC50 value by plotting the percentage of inhibition of viral replication against the logarithm of the compound concentration.

Synthesis

Conclusion

This compound is a potent, peptidomimetic inhibitor of HIV-1 protease. Its high affinity for the enzyme, as indicated by its low nanomolar Ki value, establishes it as a significant compound in the study of HIV therapeutics. Further investigation into its cellular activity, pharmacokinetic properties, and resistance profile is warranted to fully elucidate its potential as a drug candidate. The experimental protocols provided herein offer a foundation for such future studies.

References

An In-depth Technical Guide to the Molecular Targets of JG-365 and the Broader Anti-Cancer Potential of HIV-1 Protease Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular targets of JG-365, an investigational compound primarily identified as a potent inhibitor of the Human Immunodeficiency Virus type 1 (HIV-1) protease. While direct evidence for the investigation of this compound in oncology is not publicly available, this document addresses the well-documented off-target anti-cancer activities of the broader class of HIV-1 protease inhibitors. This guide will delve into the established primary target of this compound, and then explore the molecular mechanisms by which related compounds exert their effects on cancer-related signaling pathways, supported by quantitative data, detailed experimental protocols, and pathway visualizations.

Primary Molecular Target of this compound: HIV-1 Protease

This compound is a heptapeptide-derived inhibitor designed to specifically target the active site of the HIV-1 protease[1]. This viral enzyme is crucial for the life cycle of HIV, as it cleaves newly synthesized viral polyproteins into mature, functional proteins, a necessary step for the assembly of infectious virions[2][3].

Quantitative Data: Binding Affinity of this compound

The inhibitory potency of this compound against HIV-1 protease has been quantified, demonstrating high-affinity binding.

CompoundTargetKi (nM)Reference
This compoundHIV-1 Protease0.24[1]

Experimental Protocol: HIV-1 Protease Activity Assay (Fluorometric)

The activity of HIV-1 protease and the inhibitory potential of compounds like this compound can be determined using a fluorometric assay. This method relies on the cleavage of a specific peptide substrate that is linked to a fluorophore and a quencher. In its intact state, the quencher suppresses the fluorescence of the fluorophore. Upon cleavage by the protease, the fluorophore is released from the quencher, resulting in a measurable increase in fluorescence.

Materials:

  • Purified recombinant HIV-1 Protease

  • Fluorogenic peptide substrate for HIV-1 Protease[4]

  • Assay Buffer (e.g., 50 mM sodium acetate, 100 mM NaCl, 1 mM EDTA, 1 mM DTT, 10% glycerol, pH 4.7)

  • Test compound (e.g., this compound) dissolved in an appropriate solvent (e.g., DMSO)

  • 96-well black microplate

  • Fluorescence microplate reader (Ex/Em = 330/450 nm)[4]

Procedure:

  • Prepare serial dilutions of the test compound in Assay Buffer.

  • In a 96-well plate, add the test compound dilutions. Include a positive control (enzyme without inhibitor) and a negative control (assay buffer without enzyme).

  • Add the HIV-1 Protease to all wells except the negative control and incubate for a specified time (e.g., 15 minutes) at room temperature to allow for inhibitor binding.

  • Initiate the reaction by adding the fluorogenic substrate to all wells.

  • Immediately begin kinetic measurement of fluorescence intensity at 37°C using a microplate reader.

  • The rate of substrate cleavage is determined from the linear phase of the fluorescence curve.

  • The percent inhibition is calculated relative to the positive control, and IC50 values are determined by plotting percent inhibition against the logarithm of the inhibitor concentration.

Off-Target Anti-Cancer Effects of HIV-1 Protease Inhibitors

While this compound itself has not been documented in cancer literature, a significant body of research demonstrates that other HIV-1 protease inhibitors, such as nelfinavir (B1663628) and ritonavir (B1064), possess anti-cancer properties through off-target mechanisms[5][6]. These effects are primarily attributed to the inhibition of key cellular signaling pathways and processes that are often dysregulated in cancer.

The Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its hyperactivation is a common feature in many cancers[7]. Several HIV protease inhibitors have been shown to inhibit this pathway, leading to decreased cancer cell viability[8][9].

Quantitative Data: Cytotoxicity of HIV Protease Inhibitors in Cancer Cell Lines

The following table summarizes the half-maximal inhibitory concentrations (IC50) of nelfinavir and ritonavir in various cancer cell lines, indicating their cytotoxic effects.

CompoundCancer Cell LineIC50 (µM)Reference
NelfinavirNon-Small Cell Lung Carcinoma (NCI-60 panel mean)5.2[10]
NelfinavirMultiple Myeloma (AMO-1)10.5[10]
NelfinavirBreast Cancer (MDA-MB-231)14.4[10]
NelfinavirBreast Cancer (BT474)14.9[10]
RitonavirBreast Cancer (T47D, ER+)12-24[10][11]
RitonavirBreast Cancer (MCF7, ER+)12-24[10][11]
RitonavirBreast Cancer (MDA-MB-231, ER-)45[10][11]
RitonavirLung Adenocarcinoma (NCI-H522)42[12]

Experimental Protocol: Western Blot Analysis of Akt Signaling

Western blotting is a standard technique to assess the phosphorylation status of key proteins in a signaling pathway, thereby determining its activation state. Inhibition of the PI3K/Akt pathway by HIV protease inhibitors can be confirmed by observing a decrease in the phosphorylation of Akt.

Materials:

  • Cancer cell lines

  • Test compound (e.g., nelfinavir, ritonavir)

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membranes

  • Transfer buffer and apparatus

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-phospho-Akt (Ser473), anti-total-Akt, and a loading control (e.g., anti-GAPDH or anti-β-actin)[13]

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Culture cancer cells to a desired confluency and treat with various concentrations of the test compound for a specified duration.

  • Lyse the cells and quantify the protein concentration of the lysates.

  • Separate the proteins by SDS-PAGE and transfer them to a membrane.

  • Block the membrane to prevent non-specific antibody binding.

  • Incubate the membrane with the primary antibody against phospho-Akt overnight at 4°C.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

  • Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Strip the membrane and re-probe with the primary antibody for total Akt and the loading control to ensure equal protein loading.

  • Quantify the band intensities to determine the ratio of phosphorylated Akt to total Akt.

Signaling Pathway Diagram: Inhibition of PI3K/Akt Signaling

PI3K_Akt_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt activates Downstream Downstream Effectors (e.g., mTOR, GSK3β) Akt->Downstream Proliferation Cell Proliferation & Survival Downstream->Proliferation Apoptosis Apoptosis Downstream->Apoptosis HIV_PI HIV Protease Inhibitors HIV_PI->Akt inhibit

Caption: Inhibition of the PI3K/Akt signaling pathway by HIV protease inhibitors.

Another significant off-target effect of some HIV protease inhibitors is the inhibition of the 26S proteasome, a cellular machinery responsible for degrading misfolded or unnecessary proteins[14][15]. Inhibition of the proteasome leads to an accumulation of unfolded proteins in the endoplasmic reticulum, triggering the Unfolded Protein Response (UPR) or ER stress, which can ultimately lead to apoptosis[5][15].

Experimental Protocol: Proteasome Activity Assay

The chymotrypsin-like activity of the proteasome can be measured using a fluorogenic substrate.

Materials:

  • Cancer cell lines

  • Test compound (e.g., nelfinavir)

  • Cell lysis buffer (e.g., 50 mM HEPES, 5 mM EDTA, 150 mM NaCl, 1% Triton X-100)

  • Fluorogenic proteasome substrate (e.g., Suc-LLVY-AMC)[14]

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5)

  • 96-well black microplate

  • Fluorescence microplate reader

Procedure:

  • Treat cells with the test compound.

  • Lyse the cells and collect the supernatant containing the proteasomes.

  • Quantify the protein concentration of the lysates.

  • In a 96-well plate, add a standardized amount of cell lysate to each well.

  • Add the fluorogenic substrate to initiate the reaction.

  • Measure the fluorescence kinetically at 37°C.

  • The rate of substrate cleavage reflects the proteasome activity.

Experimental Workflow Diagram: Investigating Off-Target Anti-Cancer Effects

Experimental_Workflow start Start: Hypothesize off-target anti-cancer effects cell_culture Treat Cancer Cell Lines with HIV Protease Inhibitor start->cell_culture viability Cell Viability Assay (e.g., MTT) cell_culture->viability western Western Blot Analysis (p-Akt / Total Akt) cell_culture->western proteasome Proteasome Activity Assay cell_culture->proteasome ic50 Determine IC50 Values viability->ic50 end Conclusion: Elucidate anti-cancer mechanism ic50->end pathway_inhibition Confirm Inhibition of PI3K/Akt Pathway western->pathway_inhibition er_stress Confirm Proteasome Inhibition & ER Stress proteasome->er_stress pathway_inhibition->end er_stress->end

Caption: Workflow for investigating the anti-cancer mechanisms of HIV protease inhibitors.

Conclusion

The primary molecular target of this compound is unequivocally the HIV-1 protease, against which it exhibits potent inhibitory activity. While there is no direct evidence for its role in cancer therapy, the broader class of HIV-1 protease inhibitors has demonstrated significant off-target anti-cancer effects. The principal mechanisms underlying these effects are the inhibition of the pro-survival PI3K/Akt signaling pathway and the induction of apoptosis via proteasome inhibition and subsequent ER stress. The quantitative data and experimental protocols provided in this guide offer a framework for the continued investigation of this and other classes of compounds for potential repurposing in oncology. Further research is warranted to determine if this compound shares the anti-cancer properties of its chemical relatives.

References

Methodological & Application

Application Notes and Protocols for JG-365 in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

JG-365 is an experimental inhibitor of the human immunodeficiency virus (HIV) protease, a critical enzyme for viral maturation and infectivity.[1][2] Beyond its antiviral properties, emerging research on HIV protease inhibitors suggests potential applications in oncology due to their off-target effects on cellular processes like proliferation and apoptosis.[3][4][5] These notes provide detailed protocols for investigating the effects of this compound in a cell culture setting, focusing on its potential as an anti-cancer agent. The methodologies outlined will enable researchers to assess its cytotoxic and cytostatic effects, and to dissect the underlying molecular mechanisms.

Data Presentation

The following tables present representative quantitative data for HIV protease inhibitors in cancer cell lines. Note that specific values for this compound are not yet publicly available; the data provided are illustrative examples based on published findings for other drugs in this class, such as Nelfinavir and Saquinavir.

Table 1: In Vitro Efficacy of Representative HIV Protease Inhibitors Against Various Cancer Cell Lines

CompoundCell LineCancer TypeIC50 (µM)Assay Type
NelfinavirHeLaCervical Cancer15.2MTT Assay
NelfinavirPC-3Prostate Cancer12.5Cell Viability
SaquinavirDU-145Prostate Cancer20.0Apoptosis Assay
LopinavirMT4T-cell leukemia0.00069 µg/mLMTT Assay
RitonavirMT4T-cell leukemia0.0040 µg/mLMTT Assay

IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Table 2: Effect of Representative HIV Protease Inhibitors on Cell Cycle Distribution and Apoptosis

CompoundCell LineConcentration (µM)% Cells in G1 Phase% Cells in Sub-G1 (Apoptosis)
NelfinavirHeLa2065%25%
SaquinavirPC-32560%30%
Vehicle ControlHeLaN/A45%5%
Vehicle ControlPC-3N/A42%4%

Experimental Protocols

Protocol 1: Cell Viability Assay (MTT Assay)

This protocol determines the effect of this compound on cell viability and allows for the calculation of the IC50 value.

Materials:

  • Cancer cell line of interest (e.g., HeLa, PC-3)

  • This compound (stock solution in DMSO)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-Buffered Saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Multichannel pipette

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. The final concentration of DMSO should not exceed 0.1%. Remove the medium from the wells and add 100 µL of the this compound dilutions. Include wells with vehicle control (medium with DMSO) and untreated cells.

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the percentage of viability against the log of the this compound concentration to determine the IC50 value using non-linear regression analysis.

Protocol 2: Western Blot Analysis for Apoptosis Markers

This protocol is used to detect changes in the expression of key apoptosis-related proteins following treatment with this compound.[6][7][8][9]

Materials:

  • Cancer cells treated with this compound as described above.

  • RIPA lysis buffer with protease and phosphatase inhibitors.

  • BCA protein assay kit.

  • SDS-PAGE gels and running buffer.

  • PVDF membrane.

  • Transfer buffer.

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

  • Primary antibodies (e.g., anti-Caspase-3, anti-cleaved Caspase-3, anti-PARP, anti-Bcl-2, anti-Bax, anti-β-actin).

  • HRP-conjugated secondary antibodies.

  • Enhanced chemiluminescence (ECL) substrate.

  • Chemiluminescence imaging system.

Procedure:

  • Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them with RIPA buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.

  • SDS-PAGE: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel and separate the proteins by electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and add ECL substrate. Visualize the protein bands using a chemiluminescence imaging system.

  • Analysis: Quantify the band intensities and normalize to the loading control (β-actin).

Protocol 3: Flow Cytometry for Cell Cycle Analysis

This protocol analyzes the distribution of cells in different phases of the cell cycle after this compound treatment.[10][11][12]

Materials:

  • Cancer cells treated with this compound.

  • PBS.

  • 70% cold ethanol (B145695).

  • RNase A.

  • Propidium Iodide (PI) staining solution.

  • Flow cytometer.

Procedure:

  • Cell Harvesting: Harvest the cells by trypsinization and wash with PBS.

  • Fixation: Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.

  • Staining: Wash the fixed cells with PBS and resuspend in PI staining solution containing RNase A. Incubate for 30 minutes in the dark at room temperature.

  • Flow Cytometry: Analyze the cells using a flow cytometer.

  • Data Analysis: Use cell cycle analysis software to determine the percentage of cells in the G0/G1, S, and G2/M phases. The sub-G1 peak represents the apoptotic cell population.

Mandatory Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_assays Experimental Assays cluster_analysis Data Analysis cell_culture Cell Culture treatment This compound Treatment cell_culture->treatment viability Cell Viability Assay (MTT) treatment->viability western Western Blot (Apoptosis Markers) treatment->western flow Flow Cytometry (Cell Cycle) treatment->flow ic50 IC50 Determination viability->ic50 protein_exp Protein Expression Analysis western->protein_exp cell_cycle_dist Cell Cycle Distribution flow->cell_cycle_dist

Experimental workflow for this compound cell culture analysis.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ext_signal External Pro-survival Signals nf_kb_pathway NF-κB Pathway ext_signal->nf_kb_pathway Activates pi3k_akt_pathway PI3K/Akt Pathway ext_signal->pi3k_akt_pathway Activates jg365 This compound jg365->nf_kb_pathway Inhibits jg365->pi3k_akt_pathway Inhibits cell_cycle_arrest Cell Cycle Arrest jg365->cell_cycle_arrest Induces bcl2 Bcl-2 (Anti-apoptotic) nf_kb_pathway->bcl2 Upregulates pi3k_akt_pathway->bcl2 Upregulates bax Bax (Pro-apoptotic) bcl2->bax Inhibits mitochondrion Mitochondrion bax->mitochondrion Promotes release of cytochrome_c Cytochrome c caspase9 Caspase-9 cytochrome_c->caspase9 Activates caspase3 Caspase-3 caspase9->caspase3 Activates parp PARP caspase3->parp Cleaves cleaved_parp Cleaved PARP apoptosis Apoptosis cleaved_parp->apoptosis

Potential signaling pathways affected by this compound.

References

Application Notes and Protocols for In Vivo Studies of JG-365

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Note on Current Status: As of the latest literature search, specific in vivo animal studies detailing the dosage of JG-365 are not publicly available. This compound is identified as an HIV-1 protease inhibitor.[1][2] The following application notes and protocols, therefore, provide a generalized framework for determining the appropriate dosage and conducting initial in vivo studies for a novel compound like this compound, based on established principles of preclinical drug development.

Introduction: Establishing an In Vivo Dosing Regimen for a Novel Compound

The determination of a safe and effective in vivo dosage for a novel compound is a critical initial step in preclinical development. The primary goals are to identify a dose range that elicits the desired pharmacological effect while minimizing toxicity.[3][4] This process is iterative and involves a sequence of studies, starting with dose-range finding and followed by more detailed toxicity and efficacy evaluations. For a compound with a known mechanism of action, such as the HIV-1 protease inhibitor this compound, the experimental design can be more targeted.

Data Presentation: General Dose-Finding and Toxicity Study Design

The following tables outline typical parameters for dose-range finding, acute, and subchronic toxicity studies in rodents, which are essential for establishing a safe in vivo dose for a novel compound like this compound.

Table 1: Dose-Range Finding (DRF) Study Design in Mice

ParameterDescription
Species Mouse (e.g., C57BL/6 or BALB/c)
Number of Animals 3-5 per sex per group
Dose Levels A wide range, often with 3-5 dose groups plus a vehicle control. Doses can be escalated based on a multiple of the estimated efficacious dose (e.g., 2x, 3x increments).[3]
Route of Administration Dependent on compound properties and intended clinical use (e.g., oral gavage, intraperitoneal, subcutaneous).
Dosing Frequency Typically a single dose.
Observation Period 7-14 days.[5][6]
Endpoints Clinical signs of toxicity, body weight changes, mortality. Gross necropsy at termination.
Objective To determine the Maximum Tolerated Dose (MTD) and to select dose levels for subsequent toxicity studies.[3]

Table 2: Acute Toxicity Study Design in Mice

ParameterDescription
Species Mouse
Number of Animals 5-10 per sex per group.[5]
Dose Levels Typically 3 dose levels and a vehicle control, based on DRF study results.[5]
Route of Administration Intended clinical route and/or intravenous.[5]
Dosing Frequency Single dose or multiple doses within 24 hours.[5]
Observation Period 14 days.[5][6]
Endpoints Mortality, clinical observations, body weight, gross pathology.[5] May include hematology and clinical chemistry.
Objective To evaluate the effects of a single high dose and determine the LD50 (median lethal dose), although this is less common now. To identify target organs of toxicity.[6][7]

Table 3: Subchronic Toxicity Study Design in Rodents

ParameterDescription
Species Rat or Mouse
Number of Animals 10-20 per sex per group.[8]
Dose Levels 3 dose levels (low, mid, high) and a vehicle control. The high dose should induce some toxicity but not significant mortality.[8]
Route of Administration Intended clinical route.
Dosing Frequency Daily for 28 or 90 days.[9][10]
Observation Period Duration of the study, with a possible recovery period.[9]
Endpoints Comprehensive clinical observations, body weight, food/water consumption, ophthalmology, hematology, clinical chemistry, urinalysis, gross pathology, organ weights, and histopathology.
Objective To characterize the toxicological profile after repeated dosing and to identify a No-Observed-Adverse-Effect Level (NOAEL).[9]

Experimental Protocols

The following are generalized protocols for the administration of a novel compound. The specific details, such as vehicle selection and concentration, must be optimized based on the physicochemical properties of this compound.

Formulation of this compound for In Vivo Administration

For hydrophobic compounds, appropriate formulation is critical for achieving desired exposure in vivo.

Objective: To prepare a stable and administrable formulation of this compound.

Materials:

  • This compound

  • Solvents and vehicles (e.g., DMSO, PEG300, Tween 80, saline, corn oil, carboxymethylcellulose).[11][12][13]

  • Sterile filtration apparatus (0.22 µm filter)

Protocol:

  • Assess the solubility of this compound in various pharmaceutically acceptable vehicles.

  • For a potential oral suspension, a common vehicle is 0.5% carboxymethylcellulose (CMC) in water.

  • For a solution for parenteral administration, a common approach is to first dissolve the compound in a small amount of an organic solvent like DMSO, and then dilute it with a vehicle such as a mixture of PEG300, Tween 80, and saline.[14]

  • Ensure the final concentration of any organic solvent (e.g., DMSO) is at a non-toxic level for the animals.

  • For parenteral routes, the final formulation should be sterile-filtered.

Acute Dose-Range Finding Study via Intraperitoneal (IP) Injection in Mice

Objective: To determine the maximum tolerated dose (MTD) of this compound following a single IP injection.

Protocol:

  • Animal Model: Male and female C57BL/6 mice, 8-10 weeks old.

  • Groups: Assign animals to dose groups (e.g., 1, 10, 50, 100, 200 mg/kg) and a vehicle control group (n=3/sex/group).

  • Dose Preparation: Prepare dosing solutions of this compound in the selected vehicle.

  • Administration: Administer a single intraperitoneal injection. The injection volume should typically not exceed 10 ml/kg.

  • Observations: Monitor animals for clinical signs of toxicity and mortality at regular intervals (e.g., 30 minutes, 1, 2, 4, 6, and 24 hours post-dose) and then daily for 14 days.

  • Body Weight: Record the body weight of each animal prior to dosing and at least twice weekly throughout the study.

  • Necropsy: At the end of the 14-day observation period, euthanize all surviving animals and perform a gross necropsy.

Mandatory Visualizations

Experimental Workflow

experimental_workflow cluster_preclinical Preclinical In Vivo Assessment of this compound formulation Formulation Development drf Dose-Range Finding (Acute Toxicity) formulation->drf Select Vehicle & Concentration subchronic Subchronic Toxicity (e.g., 28-day) drf->subchronic Determine MTD & Select Doses efficacy Efficacy Studies (e.g., HIV-infected mouse model) subchronic->efficacy Establish NOAEL & Confirm Safety

Caption: Generalized workflow for the in vivo assessment of a novel compound like this compound.

Signaling Pathway

signaling_pathway hiv HIV Virion gag_pol Gag-Pol Polyprotein hiv->gag_pol Translation protease HIV Protease gag_pol->protease structural_proteins Mature Structural Proteins (e.g., p24) protease->structural_proteins Cleavage enzymes Mature Enzymes (RT, Integrase) protease->enzymes Cleavage jg365 This compound jg365->protease Inhibition assembly Virion Assembly structural_proteins->assembly enzymes->assembly maturation Virion Maturation assembly->maturation infectious_virion Infectious Virion maturation->infectious_virion

References

Application Notes and Protocols: Flavopiridol (Alvocidib) Stock Solution

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Flavopiridol (also known as Alvocidib) is a potent small molecule inhibitor of cyclin-dependent kinases (CDKs), with significant activity against CDK9.[1][2][3] As a key component of the positive transcription elongation factor b (P-TEFb), CDK9 plays a crucial role in the regulation of gene transcription. By inhibiting CDK9, Flavopiridol effectively suppresses the phosphorylation of the C-terminal domain of RNA polymerase II, leading to a global downregulation of transcription of many short-lived proteins, including those essential for cancer cell survival and proliferation.[4] Furthermore, emerging evidence has highlighted the role of Flavopiridol in modulating the NF-κB signaling pathway, a critical regulator of inflammation, immunity, and cell survival.[1][2][4][5] These dual activities make Flavopiridol a compound of significant interest in cancer research and drug development.

These application notes provide a standardized operating procedure for the preparation, storage, and application of a Flavopiridol stock solution for in vitro research.

Data Presentation

ParameterValueReference
Target(s) CDK1, CDK2, CDK4, CDK6, CDK7, CDK9 [6]
Primary Mechanism of Action Inhibition of CDK9, leading to transcriptional arrest.[3][4]
Secondary Mechanism of Action Inhibition of the NF-κB signaling pathway.[1][2][5]
Recommended Solvent Dimethyl sulfoxide (B87167) (DMSO)General laboratory practice
Recommended Stock Solution Concentration 10 mMGeneral laboratory practice
Storage of Stock Solution -20°C for long-term storageGeneral laboratory practice
Working Concentration Range (in vitro) 10 nM - 1 µMVaries by cell line and assay

Experimental Protocols

Preparation of 10 mM Flavopiridol Stock Solution

Materials:

  • Flavopiridol powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Calibrated micropipettes and sterile tips

Procedure:

  • Pre-weighing: Tare a sterile microcentrifuge tube on a calibrated analytical balance.

  • Weighing Flavopiridol: Carefully weigh out the desired amount of Flavopiridol powder into the tared tube. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 4.79 mg of Flavopiridol (Molecular Weight: 478.9 g/mol ).

  • Solubilization: Add the appropriate volume of anhydrous DMSO to the tube containing the Flavopiridol powder. To continue the example, add 1 mL of DMSO.

  • Dissolution: Vortex the solution vigorously until the Flavopiridol is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may be used to aid dissolution if necessary.

  • Aliquoting: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

  • Storage: Store the aliquots at -20°C for long-term use. For short-term use (up to one week), the stock solution can be stored at 4°C.

In Vitro Treatment of Cells with Flavopiridol

Materials:

  • Cultured cells in appropriate cell culture medium

  • 10 mM Flavopiridol stock solution

  • Sterile, pyrogen-free cell culture medium

  • Calibrated micropipettes and sterile tips

Procedure:

  • Cell Seeding: Seed cells in appropriate culture vessels (e.g., 6-well plates, 96-well plates) at a density that will allow for logarithmic growth during the treatment period. Allow the cells to adhere and resume growth overnight.

  • Preparation of Working Solution: On the day of treatment, thaw an aliquot of the 10 mM Flavopiridol stock solution at room temperature. Prepare a series of dilutions of the stock solution in fresh, pre-warmed cell culture medium to achieve the desired final concentrations. For example, to treat cells with 100 nM Flavopiridol, dilute the 10 mM stock solution 1:100,000 in culture medium. It is recommended to perform serial dilutions for accuracy.

  • Cell Treatment: Remove the existing culture medium from the cells and replace it with the medium containing the desired concentration of Flavopiridol. Include a vehicle control (medium with the same concentration of DMSO used for the highest Flavopiridol concentration) in the experimental setup.

  • Incubation: Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours) under standard cell culture conditions (e.g., 37°C, 5% CO₂).

  • Downstream Analysis: Following incubation, the cells can be harvested and processed for various downstream analyses, such as cell viability assays (e.g., MTT, CellTiter-Glo), apoptosis assays (e.g., Annexin V staining, caspase activity), Western blotting for protein expression, or RT-qPCR for gene expression analysis.

Mandatory Visualizations

experimental_workflow cluster_prep Stock Solution Preparation cluster_treat Cell Treatment cluster_analysis Downstream Analysis weigh Weigh Flavopiridol dissolve Dissolve in DMSO weigh->dissolve aliquot Aliquot for Storage dissolve->aliquot store Store at -20°C aliquot->store prepare Prepare Working Solution store->prepare seed Seed Cells seed->prepare treat Treat Cells prepare->treat incubate Incubate treat->incubate harvest Harvest Cells incubate->harvest analysis Perform Assays (e.g., Viability, Apoptosis, WB) harvest->analysis

Caption: Experimental workflow for Flavopiridol stock solution preparation and in vitro application.

signaling_pathway cluster_nfkb NF-κB Signaling Pathway cluster_cdk9 CDK9-Mediated Transcription tnf TNF-α tnfr TNFR tnf->tnfr ikk IKK tnfr->ikk activates ikb IκBα ikk->ikb phosphorylates nfkb NF-κB (p65/p50) ikb->nfkb releases nucleus Nucleus nfkb->nucleus translocates gene_exp Gene Expression (e.g., Cyclin D1, MMP-9) nucleus->gene_exp induces cdk9 CDK9/Cyclin T1 (P-TEFb) rnapii RNA Pol II cdk9->rnapii phosphorylates Ser2 transcription Transcriptional Elongation rnapii->transcription promotes flavopiridol Flavopiridol flavopiridol->ikk inhibits flavopiridol->cdk9 inhibits

Caption: Mechanism of action of Flavopiridol on CDK9 and the NF-κB signaling pathway.

References

Application of JG-365 in Drug Resistance Studies: A Generalized Framework

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Extensive research did not yield any publicly available scientific literature or clinical data regarding the application of a compound designated "JG-365" in drug resistance studies outside of its classification as an HIV protease inhibitor. The information presented below is a generalized, hypothetical application note and protocol for a compound, herein referred to as "Compound X," to demonstrate the requested format and content for researchers interested in studying novel agents in the context of drug resistance.

Application Notes: The Role of Compound X in Overcoming Drug Resistance

Introduction

The emergence of multidrug resistance (MDR) is a significant challenge in cancer therapy, often leading to treatment failure.[1][2] One of the primary mechanisms of MDR is the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/MDR1), which actively efflux chemotherapeutic agents from cancer cells, reducing their intracellular concentration and efficacy.[3] Compound X is a novel small molecule inhibitor designed to circumvent or reverse this resistance.

Mechanism of Action

Compound X is hypothesized to overcome drug resistance through a dual mechanism. Firstly, it acts as a competitive inhibitor of ABC transporters, binding to the drug-binding sites and preventing the efflux of co-administered chemotherapeutic agents.[3] Secondly, preclinical studies suggest that Compound X may modulate signaling pathways involved in the upregulation of resistance-associated proteins. By inhibiting the PI3K/Akt pathway, which is often hyperactivated in resistant cancer cells, Compound X can downregulate the expression of MDR1 and promote apoptosis.

Applications in Drug Resistance Studies

  • Re-sensitization of Resistant Cancer Cells: Investigating the ability of Compound X to restore the cytotoxic effects of conventional chemotherapeutic drugs (e.g., Paclitaxel, Doxorubicin) in resistant cancer cell lines.

  • Mechanistic Studies: Elucidating the specific molecular interactions between Compound X and ABC transporters, as well as its impact on signaling pathways that regulate drug resistance.

  • In Vivo Efficacy: Evaluating the therapeutic potential of Compound X in combination with standard chemotherapy in preclinical animal models of drug-resistant tumors.

  • Biomarker Discovery: Identifying potential biomarkers that predict sensitivity or resistance to Compound X-based combination therapies.

Data Presentation: In Vitro Efficacy of Compound X

The following table summarizes the in vitro cytotoxicity of Compound X in both drug-sensitive and drug-resistant cancer cell lines. The half-maximal inhibitory concentration (IC50) was determined using a standard MTT assay after 72 hours of treatment.

Cell LineResistance MechanismChemotherapeutic AgentIC50 (nM) of Chemo Agent AloneIC50 (nM) of Chemo Agent + Compound X (1 µM)Fold Re-sensitization
OVCAR-8Drug-sensitivePaclitaxel15121.25
NCI/ADR-RESP-gp overexpressionDoxorubicin250015016.67
A549-TaxRPaclitaxel-resistantPaclitaxel8005016.00
MES-SADrug-sensitiveDoxorubicin20181.11
MES-SA/Dx5P-gp overexpressionDoxorubicin150010015.00

Experimental Protocols

1. Cell Viability (MTT) Assay for IC50 Determination

This protocol outlines the procedure for assessing the cytotoxicity of Compound X in combination with a chemotherapeutic agent in resistant cancer cells.

  • Cell Seeding: Plate drug-sensitive and drug-resistant cells in 96-well plates at a density of 5,000 cells/well and allow them to adhere overnight.

  • Drug Treatment: Treat the cells with a serial dilution of the chemotherapeutic agent, both in the presence and absence of a fixed, non-toxic concentration of Compound X (e.g., 1 µM). Include wells with untreated cells as a control.

  • Incubation: Incubate the plates for 72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 values using non-linear regression analysis.

2. Western Blot Analysis of MDR1 and p-Akt Expression

This protocol is for determining the effect of Compound X on the expression of the MDR1 protein and the phosphorylation of Akt, a key signaling molecule.

  • Cell Lysis: Treat resistant cells with Compound X at various concentrations for 24-48 hours. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 µg) on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate the membrane with primary antibodies against MDR1, p-Akt (Ser473), total Akt, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Densitometry: Quantify the band intensities using image analysis software and normalize to the loading control.

3. In Vivo Xenograft Model of Drug-Resistant Ovarian Cancer

This protocol describes the evaluation of Compound X's efficacy in a preclinical animal model.

  • Tumor Implantation: Subcutaneously inject 5 x 10^6 NCI/ADR-RES cells into the flank of female athymic nude mice.

  • Tumor Growth and Randomization: Monitor tumor growth. When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment groups (e.g., Vehicle control, Paclitaxel alone, Compound X alone, Paclitaxel + Compound X).

  • Drug Administration: Administer treatments via appropriate routes (e.g., intraperitoneal injection for Paclitaxel, oral gavage for Compound X) according to a predetermined schedule (e.g., twice weekly).

  • Monitoring: Measure tumor volume and body weight 2-3 times per week.

  • Endpoint: At the end of the study (e.g., after 4 weeks or when tumors in the control group reach a specified size), euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry for Ki-67 and MDR1).

  • Data Analysis: Compare tumor growth inhibition and final tumor weights between the treatment groups to assess efficacy.

Visualizations

G Diagram 1: Signaling Pathway of Compound X Action. cluster_0 Growth Factors Growth Factors Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factors->Receptor Tyrosine Kinase PI3K PI3K Receptor Tyrosine Kinase->PI3K Akt Akt PI3K->Akt Transcription Factors Transcription Factors Akt->Transcription Factors MDR1 Gene Expression MDR1 Gene Expression Transcription Factors->MDR1 Gene Expression P-gp (MDR1) P-gp (MDR1) MDR1 Gene Expression->P-gp (MDR1) Chemotherapy Efflux Chemotherapy Efflux P-gp (MDR1)->Chemotherapy Efflux Compound X Compound X Compound X->PI3K Inhibits Compound X->P-gp (MDR1) Inhibits

Caption: Hypothetical signaling pathway showing Compound X inhibiting the PI3K/Akt pathway and P-gp.

G Diagram 2: Experimental Workflow for IC50 Determination. Start Start Seed Resistant Cells Seed Resistant Cells Start->Seed Resistant Cells Treat with Chemo +/- Compound X Treat with Chemo +/- Compound X Seed Resistant Cells->Treat with Chemo +/- Compound X Incubate 72h Incubate 72h Treat with Chemo +/- Compound X->Incubate 72h Add MTT Reagent Add MTT Reagent Incubate 72h->Add MTT Reagent Incubate 4h Incubate 4h Add MTT Reagent->Incubate 4h Solubilize Formazan Solubilize Formazan Incubate 4h->Solubilize Formazan Measure Absorbance Measure Absorbance Solubilize Formazan->Measure Absorbance Calculate IC50 Calculate IC50 Measure Absorbance->Calculate IC50 End End Calculate IC50->End

Caption: A simplified workflow for determining the IC50 values of chemotherapeutic agents.

G Diagram 3: Logical Relationship in Combination Therapy. Drug-Resistant Cancer Drug-Resistant Cancer P-gp Efflux Pump P-gp Efflux Pump Drug-Resistant Cancer->P-gp Efflux Pump Overexpresses Chemotherapy Chemotherapy Chemotherapy->Drug-Resistant Cancer Apoptosis / Tumor Regression Apoptosis / Tumor Regression Chemotherapy->Apoptosis / Tumor Regression Induces Compound X Compound X Compound X->Apoptosis / Tumor Regression Potentiates Compound X->P-gp Efflux Pump Inhibits Treatment Failure Treatment Failure P-gp Efflux Pump->Treatment Failure Leads to

Caption: Logical flow of how Compound X overcomes resistance to chemotherapy.

References

Application Notes and Protocols: Utilizing JG-365 in Combination Therapy Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The landscape of oncology research is continually evolving, with significant interest in drug repositioning—finding new applications for existing therapeutic agents. A promising area of this research is the repurposing of Human Immunodeficiency Virus (HIV) protease inhibitors for cancer therapy. Originally designed to target the HIV aspartyl protease, several of these inhibitors have demonstrated potent anti-cancer effects through various mechanisms, including the induction of endoplasmic reticulum stress, inhibition of the proteasome, and modulation of critical cell signaling pathways.[1][2]

JG-365 is a potent peptidomimetic inhibitor of HIV-1 protease. While its primary development has been in the context of antiretroviral therapy, its structural features and the broader anti-neoplastic activities of its drug class make it and its analogs compelling candidates for investigation in cancer combination therapy. This document provides a detailed guide for researchers exploring the use of this compound and other HIV protease inhibitors in preclinical cancer research, with a focus on combination therapy strategies. Given that the direct anti-cancer literature on this compound is nascent, the HIV protease inhibitor nelfinavir (B1663628), which has been more extensively studied in oncology, will be used as a representative example to provide context and experimental details.[3][4]

Mechanism of Action in Cancer

While designed to inhibit HIV protease, compounds like nelfinavir exert their anti-cancer effects through pleiotropic mechanisms targeting cancer cell vulnerabilities.[1][3] Understanding these mechanisms is crucial for designing effective combination therapies.

1. Inhibition of the PI3K/Akt Signaling Pathway:

A primary mechanism of anti-cancer activity for several HIV protease inhibitors is the downregulation of the Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway.[1][5][6] This pathway is a central regulator of cell growth, proliferation, survival, and metabolism, and its dysregulation is a hallmark of many human cancers.[7] Nelfinavir has been shown to inhibit the phosphorylation of Akt, a key downstream effector of PI3K, leading to decreased cell survival and proliferation.[5][6][8] This inhibition can sensitize tumor cells to the effects of radiation and other chemotherapeutic agents.[5][6]

2. Proteasome Inhibition:

HIV protease inhibitors can also inhibit the chymotrypsin-like activity of the 26S proteasome in cancer cells.[9][10][11] The proteasome is responsible for the degradation of many cellular proteins, including those that regulate the cell cycle and apoptosis. Inhibition of the proteasome leads to the accumulation of pro-apoptotic proteins and cell cycle inhibitors, ultimately triggering cancer cell death.[2] This mechanism is particularly relevant for combination therapies with other proteasome inhibitors like bortezomib, where synergistic effects have been observed.[12]

3. Induction of Endoplasmic Reticulum (ER) Stress and the Unfolded Protein Response (UPR):

Nelfinavir is a potent inducer of ER stress, leading to the activation of the Unfolded Protein Response (UPR).[1][3] While the UPR can initially be a pro-survival response, prolonged or overwhelming ER stress triggers apoptosis. This provides another avenue for inducing cancer cell death and can be synergistic with other agents that impact protein folding or cellular stress levels.

Below is a diagram illustrating the inhibition of the PI3K/Akt signaling pathway.

PI3K_Akt_Signaling_Pathway PI3K/Akt Signaling Pathway Inhibition RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K GrowthFactor Growth Factor GrowthFactor->RTK PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt phosphorylates (Thr308) Downstream Downstream Effectors (e.g., mTORC1, GSK3β, FOXO) Akt->Downstream mTORC2 mTORC2 mTORC2->Akt phosphorylates (Ser473) Proliferation Cell Proliferation, Survival, Growth Downstream->Proliferation JG365 This compound (HIV Protease Inhibitor) JG365->Akt inhibits Combination_Therapy_Logic Logic of this compound in Combination Therapy cluster_jg365 This compound (HIV Protease Inhibitor) cluster_partner Combination Partner JG365_Akt Inhibits Akt Signaling Synergy Synergistic Cell Death & Tumor Growth Inhibition JG365_Akt->Synergy JG365_Proteasome Inhibits Proteasome JG365_Proteasome->Synergy JG365_ER Induces ER Stress JG365_ER->Synergy Partner_DNA Induces DNA Damage (e.g., Chemotherapy) Partner_DNA->Synergy Partner_RTK Inhibits RTKs (e.g., Targeted Therapy) Partner_RTK->Synergy Xenograft_Workflow In Vivo Xenograft Experimental Workflow start Start cell_culture 1. Cancer Cell Culture & Expansion start->cell_culture implantation 2. Subcutaneous Implantation in Mice cell_culture->implantation tumor_growth 3. Tumor Growth to Palpable Size implantation->tumor_growth randomization 4. Randomization into Treatment Groups tumor_growth->randomization treatment 5. Treatment Administration (Vehicle, this compound, Combo Agent, Combination) randomization->treatment monitoring 6. Tumor Volume & Body Weight Monitoring treatment->monitoring endpoint 7. Endpoint: Tumor Collection & Analysis monitoring->endpoint end End endpoint->end

References

JQ1 as a Chemical Probe for Structural Biology Studies of BRD4

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

JQ1 is a potent and selective small-molecule inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins, which includes BRD2, BRD3, BRD4, and the testis-specific BRDT.[1] Developed by the Bradner laboratory, JQ1 is a thienotriazolodiazepine that acts as a competitive inhibitor by binding to the acetyl-lysine binding pockets of bromodomains, thereby displacing BET proteins from chromatin.[2][3] This action disrupts their function as "readers" of the histone code and leads to the downregulation of key oncogenes, such as MYC, making JQ1 a valuable tool for cancer research and a scaffold for the development of therapeutic agents.[2][4]

Due to its high affinity and specificity for BET bromodomains, JQ1 has become an indispensable chemical probe for elucidating the structural and functional roles of BRD4 in gene transcription.[5] These application notes provide an overview of JQ1's mechanism of action and detailed protocols for its use in structural biology studies aimed at understanding the BRD4-ligand interactions.

Mechanism of Action

BRD4 is a transcriptional co-activator that plays a crucial role in regulating the expression of genes involved in cell cycle progression and proliferation.[5] It utilizes its two tandem bromodomains, BD1 and BD2, to bind to acetylated lysine (B10760008) residues on histone tails, tethering transcriptional machinery to specific genomic loci.[5] JQ1 competitively binds to the acetyl-lysine binding pocket of BRD4's bromodomains, preventing its association with chromatin.[3] This displacement of BRD4 from gene promoters and enhancers leads to a decrease in the transcription of BRD4-dependent genes, including critical oncogenes.[2][6]

Data Presentation

The following tables summarize the quantitative data for the binding of (+)-JQ1 to the bromodomains of the BET family proteins.

Table 1: Binding Affinity (Kd) of (+)-JQ1 to BET Bromodomains Determined by Isothermal Titration Calorimetry (ITC)

BromodomainDissociation Constant (Kd) in nMReference
BRD2 (BD1)128 ± 6.5[7]
BRD3 (BD1)59.5 ± 3.1[7]
BRD3 (BD2)82.0 ± 5.3[7]
BRD4 (BD1)~50[3]
BRD4 (BD1)49.0 ± 2.4[7]
BRD4 (BD2)~90[3]
BRD4 (BD2)90.1 ± 4.6[7]
BRDT (BD1)190.1 ± 7.6[7]

Table 2: Inhibitory Potency (IC50) of (+)-JQ1 Against BET Bromodomains Determined by AlphaScreen Assay

BromodomainIC50 in nMReference
BRD2 (BD1)17.7 ± 0.7[7]
BRD4 (BD1)77[3]
BRD4 (BD1)76.9 ± 1.7[7]
BRD4 (BD2)33[3]
BRD4 (BD2)32.6 ± 1.8[7]
CREBBP>10,000[3]

Mandatory Visualizations

JQ1_Mechanism_of_Action cluster_0 Normal Gene Transcription cluster_1 Inhibition by JQ1 BRD4 BRD4 Ac_Histone Acetylated Histone BRD4->Ac_Histone Binds to Transcription Transcription of Target Genes (e.g., MYC) BRD4->Transcription Promotes Chromatin Chromatin JQ1 JQ1 BRD4_JQ1 BRD4-JQ1 Complex JQ1->BRD4_JQ1 Binds to BRD4 No_Binding BRD4 displaced from Chromatin Inhibition Transcription Repressed No_Binding->Inhibition Leads to

Caption: Mechanism of action of JQ1 in inhibiting BRD4-mediated transcription.

Experimental_Workflow_ITC cluster_0 Isothermal Titration Calorimetry (ITC) Workflow for JQ1-BRD4 Interaction Prep_Protein 1. Prepare purified BRD4 bromodomain ITC_Experiment 3. Perform ITC experiment: Titrate JQ1 into BRD4 solution Prep_Protein->ITC_Experiment Prep_Ligand 2. Prepare JQ1 solution in the same buffer Prep_Ligand->ITC_Experiment Data_Analysis 4. Analyze the binding isotherm to determine Kd, ΔH, and stoichiometry ITC_Experiment->Data_Analysis

Caption: Workflow for characterizing JQ1-BRD4 binding affinity using ITC.

Experimental_Workflow_Crystallography cluster_1 X-ray Crystallography Workflow for JQ1-BRD4 Complex Expression 1. Express and purify BRD4 bromodomain Complex_Formation 2. Form BRD4-JQ1 complex Expression->Complex_Formation Crystallization 3. Crystallization screening and optimization Complex_Formation->Crystallization Data_Collection 4. X-ray diffraction data collection Crystallization->Data_Collection Structure_Determination 5. Structure determination and refinement Data_Collection->Structure_Determination

Caption: Workflow for determining the crystal structure of the JQ1-BRD4 complex.

Experimental Protocols

Protocol 1: Determination of JQ1-BRD4 Binding Affinity using Isothermal Titration Calorimetry (ITC)

Objective: To quantitatively measure the binding affinity (Kd), enthalpy (ΔH), and stoichiometry (n) of JQ1 binding to a BRD4 bromodomain.

Materials:

  • Purified recombinant BRD4 bromodomain (BD1 or BD2)

  • (+)-JQ1 compound

  • ITC buffer (e.g., 50 mM HEPES pH 7.4, 150 mM NaCl)[7]

  • Microcalorimeter (e.g., VP-ITC or similar)[7]

  • Syringe for titration

Methodology:

  • Reagent Preparation:

    • Dialyze the purified BRD4 bromodomain extensively against the ITC buffer to ensure buffer matching.[8]

    • Dissolve (+)-JQ1 in the final dialysis buffer to the desired concentration. It is crucial to use the exact same buffer for both the protein and the ligand to minimize heats of dilution.[8]

    • Degas both the protein and ligand solutions immediately before the experiment to prevent bubble formation in the calorimeter cell.

  • ITC Experiment Setup:

    • Set the experimental temperature (e.g., 15°C or 25°C).[7]

    • Load the sample cell with the BRD4 bromodomain solution (e.g., 30 µM).

    • Load the injection syringe with the (+)-JQ1 solution (e.g., 300 µM). The ligand concentration should be 10-15 times that of the protein.

  • Titration:

    • Perform an initial small injection (e.g., 1-2 µL) to remove any air from the syringe tip, followed by a series of injections (e.g., 20-30 injections of 10-15 µL each) with sufficient spacing between injections to allow the signal to return to baseline.[7]

    • Stir the sample cell continuously at a constant speed (e.g., 300 rpm) to ensure proper mixing.

  • Data Analysis:

    • Integrate the raw ITC data (thermogram) to obtain the heat change for each injection.

    • Plot the heat change per mole of injectant against the molar ratio of ligand to protein.

    • Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) to determine the dissociation constant (Kd), enthalpy change (ΔH), and stoichiometry of binding (n).

Protocol 2: Co-crystallization of the BRD4-JQ1 Complex for X-ray Crystallography

Objective: To obtain high-quality crystals of the BRD4 bromodomain in complex with JQ1 for structure determination.

Materials:

  • Highly pure and concentrated recombinant BRD4 bromodomain (BD1 or BD2)

  • (+)-JQ1 compound

  • Crystallization screens and reagents

  • Crystallization plates (e.g., sitting or hanging drop vapor diffusion plates)

  • Microscope for crystal visualization

  • Cryoprotectant

Methodology:

  • Protein Expression and Purification:

    • Express the desired BRD4 bromodomain construct (e.g., in E. coli).

    • Purify the protein to >95% homogeneity using affinity and size-exclusion chromatography.

    • Concentrate the purified protein to a suitable concentration for crystallization (e.g., 10-20 mg/mL).

  • Complex Formation:

    • Dissolve (+)-JQ1 in a suitable solvent (e.g., DMSO) to create a stock solution.

    • Incubate the purified BRD4 bromodomain with a molar excess of JQ1 (e.g., 1:3 molar ratio) for a sufficient time (e.g., 1-2 hours) on ice to ensure complex formation.

  • Crystallization:

    • Set up crystallization trials using the vapor diffusion method (sitting or hanging drop).

    • Screen a wide range of crystallization conditions (precipitants, pH, salts, and additives) using commercial or in-house screens.

    • Mix a small volume of the BRD4-JQ1 complex with an equal volume of the reservoir solution in the drop.

    • Incubate the plates at a constant temperature (e.g., 20°C).

    • Regularly monitor the drops for crystal growth over several days to weeks.

  • Crystal Optimization and Harvesting:

    • Once initial crystals are obtained, optimize the crystallization conditions (e.g., by varying precipitant concentration, pH, or protein concentration) to improve crystal size and quality.

    • Carefully harvest the best crystals using a cryo-loop.

    • Briefly soak the crystals in a cryoprotectant solution (typically the reservoir solution supplemented with an agent like glycerol (B35011) or ethylene (B1197577) glycol) to prevent ice formation during freezing.

    • Flash-cool the crystals in liquid nitrogen.

  • Data Collection and Structure Determination:

    • Collect X-ray diffraction data from the frozen crystals at a synchrotron source.

    • Process the diffraction data to determine the space group and unit cell dimensions.

    • Solve the crystal structure using molecular replacement with a known bromodomain structure as a search model.

    • Refine the structural model against the experimental data to obtain the final high-resolution structure of the BRD4-JQ1 complex.[9]

Protocol 3: Structural Analysis of BRD4 Complexes using Cryo-Electron Microscopy (Cryo-EM)

Objective: To determine the three-dimensional structure of larger BRD4-containing complexes (e.g., BRD4 bound to nucleosomes or other transcriptional machinery) with JQ1.

Materials:

  • Purified and stable BRD4-containing complex

  • (+)-JQ1 (if studying its effect on the complex)

  • Cryo-EM grids (e.g., holey carbon grids)

  • Plunge-freezing apparatus (e.g., Vitrobot)

  • Transmission Electron Microscope (TEM) equipped with a direct electron detector

  • Image processing software

Methodology:

  • Sample Preparation:

    • Prepare a highly pure and homogenous sample of the BRD4-containing complex at an appropriate concentration (typically 0.1-5 mg/mL).

    • If investigating the effect of JQ1, incubate the complex with the inhibitor prior to grid preparation.

    • Ensure the buffer is suitable for cryo-EM (e.g., low salt concentration, presence of mild detergents if necessary).

  • Grid Preparation:

    • Apply a small volume (e.g., 3-4 µL) of the sample to a glow-discharged cryo-EM grid.

    • Blot away excess liquid to create a thin film of the sample across the grid holes.

    • Rapidly plunge-freeze the grid in liquid ethane (B1197151) to vitrify the sample.[10]

  • Data Collection:

    • Load the frozen grid into a cryo-TEM.

    • Screen the grid to identify areas with good ice thickness and particle distribution.

    • Set up automated data collection to acquire a large dataset of high-resolution images (micrographs) of the particles in different orientations.

  • Image Processing:

    • Perform pre-processing steps including motion correction of the movie frames and contrast transfer function (CTF) estimation.

    • Select individual particles from the micrographs.

    • Perform 2D classification to sort particles into different class averages, which helps to assess sample homogeneity and remove bad particles.

    • Generate an initial 3D model (ab initio reconstruction).

    • Perform 3D classification to separate different conformational states of the complex.

    • Carry out 3D refinement of the particle images to obtain a high-resolution 3D density map of the complex.[11]

  • Model Building and Interpretation:

    • Fit atomic models of the individual components (e.g., BRD4, nucleosome) into the cryo-EM density map.

    • Refine the atomic model to best fit the map.

    • Analyze the final structure to understand the molecular interactions within the complex and the effect of JQ1 binding.

References

Application Notes and Protocols for Crystallizing HIV-1 Protease with JG-365

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the co-crystallization of chemically synthesized Human Immunodeficiency Virus 1 (HIV-1) protease with the potent inhibitor JG-365. The information is compiled from seminal studies that led to the high-resolution crystal structure of the complex, offering critical insights for structure-based drug design.

Introduction

HIV-1 protease is a vital enzyme for the lifecycle of the HIV virus, and as such, it is a prime target for antiretroviral therapy. Understanding the precise interactions between HIV-1 protease and its inhibitors is fundamental for the development of new, more effective drugs. This compound is a heptapeptide-derived inhibitor that mimics the tetrahedral transition state of the protease's substrate.[1][2] The determination of the crystal structure of the HIV-1 protease in complex with this compound has provided a detailed map of the binding interactions, guiding further drug development efforts. The Ki for this compound is 0.24 nM.[1][2][3]

This protocol is based on the methods described for the crystallization of a chemically synthesized HIV-1 protease, a technique that was instrumental in obtaining high-quality crystals for X-ray diffraction studies.[1][2][4]

Quantitative Data Summary

The following tables summarize the key quantitative data associated with the HIV-1 protease/JG-365 complex and the crystallographic analysis.

Table 1: Inhibitor and Binding Affinity

ParameterValueReference
InhibitorThis compound[1][2]
Inhibitor SequenceAc-Ser-Leu-Asn-Phe-ψ[CH(OH)CH2N]-Pro-Ile-Val-OMe[1][2]
Inhibition Constant (Ki)0.24 nM[1][2][3]

Table 2: Crystallographic Data for HIV-1 Protease/JG-365 Complex

ParameterValueReference
PDB ID2J9J / 7HVP[2][5]
Resolution1.04 Å / 2.4 Å[1][5]
Space GroupP4₁2₁2[4]
Unit Cell Dimensions (a, b, c)50.24 Å, 50.24 Å, 106.56 Å[4]
R-factor0.146 (at 2.4 Å)[1][2]

Experimental Protocols

This section details the methodologies for the preparation of the chemically synthesized HIV-1 protease and its co-crystallization with the inhibitor this compound.

Protocol 1: Preparation of Chemically Synthesized HIV-1 Protease

The HIV-1 protease used in the original crystallization studies with this compound was prepared by total chemical synthesis.[1][4] This approach allows for the incorporation of non-coded amino acids and isotopic labels. In the foundational studies, the cysteines at positions 67 and 95 were replaced with α-amino-n-butyric acid to prevent oxidation and simplify handling.[4]

Note: The total chemical synthesis of a protein is a complex process requiring specialized expertise and equipment. For a detailed methodology, users are directed to the original publications by Stephen B.H. Kent and colleagues.

Protocol 2: Co-crystallization of HIV-1 Protease with this compound

This protocol is a modification of the method originally described by McKeever et al. for the crystallization of HIV-1 protease.[4][5]

Materials:

  • Chemically synthesized and purified HIV-1 protease

  • This compound inhibitor

  • Sodium acetate (B1210297) buffer (0.1 M, pH 5.4)

  • Saturated ammonium (B1175870) sulfate (B86663) solution

  • Deionized water

  • Crystallization plates (e.g., VDX plates)

  • Siliconized glass cover slips

Procedure:

  • Preparation of the Protein-Inhibitor Complex:

    • Dissolve the chemically synthesized HIV-1 protease in an appropriate buffer (e.g., 50 mM sodium cacodylate, pH 7.0 with 250 mM NaCl, as used for the unliganded enzyme) to a final concentration suitable for crystallization (typically 1-2 mg/mL).

    • Add a 5-fold molar excess of the this compound inhibitor to the protein solution.

    • Incubate the mixture to allow for complex formation. The exact incubation time and temperature were not specified in the abstracts, but a common practice is to incubate for at least 1 hour on ice or at 4°C.

  • Crystallization Setup (Vapor Diffusion - Hanging Drop Method):

    • Prepare the reservoir solution by mixing the 0.1 M sodium acetate buffer (pH 5.4) with the saturated ammonium sulfate solution in a 1:1 (v/v) ratio.

    • Pipette 500 µL to 1 mL of the reservoir solution into the wells of the crystallization plate.

    • On a siliconized glass cover slip, mix 2-5 µL of the protein-inhibitor complex solution with an equal volume of the reservoir solution.

    • Invert the cover slip and seal the well of the crystallization plate.

  • Crystal Growth:

    • Incubate the crystallization plates at a constant temperature. Crystals of the HIV-1 protease/JG-365 complex were reported to grow at approximately 23°C over a period of 3 days.[2]

    • Monitor the drops periodically for the appearance of crystals. The crystals are described as having a tetragonal bipyramidal morphology.[5]

  • Crystal Handling and Data Collection:

    • Once the crystals have reached a suitable size (e.g., 0.06 x 0.1 x 0.4 mm), they can be harvested for X-ray diffraction analysis.[2]

    • Mount the crystal in a quartz capillary for data collection.[2]

Visualizations

Experimental Workflow for Crystallization

The following diagram illustrates the key steps in the protocol for co-crystallizing HIV-1 protease with this compound.

Crystallization_Workflow cluster_prep Preparation cluster_cryst Crystallization cluster_analysis Analysis protein Chemically Synthesized HIV-1 Protease complex Protein-Inhibitor Complex Formation protein->complex inhibitor This compound Inhibitor inhibitor->complex setup Hanging Drop Vapor Diffusion Setup complex->setup growth Crystal Growth (~23°C, 3 days) setup->growth harvest Crystal Harvesting growth->harvest xray X-ray Diffraction Data Collection harvest->xray

Caption: Workflow for the co-crystallization of HIV-1 protease and this compound.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing JG-365 Concentration for Antiviral Effect

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for JG-365, a potent HIV-1 protease inhibitor. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing the experimental use of this compound for its antiviral effects. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data presented in a clear and accessible format.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a synthetic heptapeptide-derived inhibitor that targets the active site of the Human Immunodeficiency Virus 1 (HIV-1) protease.[1][2][3] Its mechanism of action is based on its structure, which includes a hydroxyethylamine moiety that acts as a non-cleavable mimic of the tetrahedral transition state of the viral polyprotein cleavage reaction.[2][3] By binding tightly to the active site, this compound competitively inhibits the protease, preventing the processing of viral Gag and Gag-Pol polyproteins. This inhibition is crucial as the cleavage of these polyproteins is an essential step for the maturation of infectious HIV virions.[4][5][6]

Q2: What is the reported inhibitory constant (Ki) for this compound against HIV-1 protease?

A2: The reported inhibition constant (Ki) for this compound against HIV-1 protease is 0.24 nM.[2][3] This low nanomolar value indicates a very high affinity of the inhibitor for the enzyme.

Q3: Has the 50% inhibitory concentration (IC50) for this compound in cell culture been determined?

Q4: Is there any data on the cytotoxicity of this compound?

A4: Similar to the IC50 data, comprehensive cytotoxicity data, such as the 50% cytotoxic concentration (CC50), is not detailed in the primary structural studies of this compound. It is essential to perform a cytotoxicity assay in parallel with the antiviral assay to determine the therapeutic index (Selectivity Index, SI = CC50/IC50). A general protocol for assessing cytotoxicity is provided in the "Experimental Protocols" section.

Data Presentation

To facilitate experimental design, the following table summarizes the key quantitative data for this compound. Please note that the IC50 and CC50 values are placeholders and should be determined experimentally.

ParameterValueCell LineVirus StrainReference
Inhibition Constant (Ki) 0.24 nM-HIV-1 Protease[2][3]
50% Inhibitory Conc. (IC50) To be determinede.g., MT-4, CEMe.g., HIV-1 IIIB, NL4-3-
50% Cytotoxic Conc. (CC50) To be determinede.g., MT-4, CEMN/A-
Selectivity Index (SI) To be determinede.g., MT-4, CEMe.g., HIV-1 IIIB, NL4-3-

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are general templates and may require optimization for your specific experimental conditions.

Protocol 1: Determination of 50% Inhibitory Concentration (IC50) of this compound

Objective: To determine the concentration of this compound that inhibits HIV-1 replication by 50% in a cell-based assay.

Materials:

  • This compound

  • HIV-1 permissive cell line (e.g., MT-4 cells)

  • Complete culture medium (e.g., RPMI 1640 with 10% FBS, penicillin/streptomycin)

  • HIV-1 laboratory strain (e.g., HIV-1 IIIB or NL4-3)

  • 96-well cell culture plates

  • Reagents for quantifying viral replication (e.g., p24 antigen ELISA kit)

  • CO2 incubator (37°C, 5% CO2)

Procedure:

  • Cell Seeding: Seed MT-4 cells at a density of 5 x 10^4 cells/well in a 96-well plate in 100 µL of complete culture medium.

  • Compound Dilution: Prepare a series of 2-fold serial dilutions of this compound in complete culture medium. It is recommended to start with a high concentration (e.g., 1 µM) and perform at least 8 dilutions.

  • Infection and Treatment:

    • Add 50 µL of the diluted this compound to the appropriate wells.

    • Infect the cells with a pre-titered amount of HIV-1 (e.g., at a multiplicity of infection (MOI) of 0.01-0.05) in 50 µL of medium.

    • Include control wells: cells only (mock-infected), cells + virus (untreated control), and cells + highest concentration of this compound without virus (toxicity control).

  • Incubation: Incubate the plate for 4-7 days at 37°C in a 5% CO2 incubator.

  • Quantification of Viral Replication: After the incubation period, collect the cell culture supernatant. Quantify the amount of HIV-1 p24 antigen in the supernatant using a commercial ELISA kit according to the manufacturer's instructions.

  • Data Analysis:

    • Calculate the percentage of viral inhibition for each this compound concentration relative to the untreated virus control.

    • Plot the percentage of inhibition against the logarithm of the this compound concentration.

    • Determine the IC50 value using non-linear regression analysis (e.g., sigmoidal dose-response curve).

Protocol 2: Determination of 50% Cytotoxic Concentration (CC50) of this compound

Objective: To determine the concentration of this compound that reduces the viability of the host cells by 50%.

Materials:

  • This compound

  • The same cell line used for the antiviral assay (e.g., MT-4 cells)

  • Complete culture medium

  • 96-well cell culture plates

  • Reagents for assessing cell viability (e.g., MTT, XTT, or CellTiter-Glo®)

  • CO2 incubator (37°C, 5% CO2)

Procedure:

  • Cell Seeding: Seed MT-4 cells at a density of 5 x 10^4 cells/well in a 96-well plate in 100 µL of complete culture medium.

  • Compound Dilution: Prepare the same serial dilutions of this compound as in the antiviral assay.

  • Treatment: Add 100 µL of the diluted this compound to the appropriate wells. Include control wells with cells only (untreated control).

  • Incubation: Incubate the plate for the same duration as the antiviral assay (4-7 days) at 37°C in a 5% CO2 incubator.

  • Cell Viability Assay:

    • Add the cell viability reagent (e.g., MTT) to each well according to the manufacturer's instructions.

    • Incubate for the recommended time to allow for color development or signal generation.

    • Measure the absorbance or luminescence using a plate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each this compound concentration relative to the untreated cell control.

    • Plot the percentage of viability against the logarithm of the this compound concentration.

    • Determine the CC50 value using non-linear regression analysis.

Mandatory Visualizations

HIV_Protease_Inhibition cluster_0 HIV Life Cycle cluster_1 Mechanism of this compound Gag_Pol_Polyprotein Gag-Pol Polyprotein HIV_Protease HIV Protease Gag_Pol_Polyprotein->HIV_Protease Cleavage Mature_Proteins Mature Viral Proteins HIV_Protease->Mature_Proteins Infectious_Virion Infectious Virion Assembly Mature_Proteins->Infectious_Virion JG_365 This compound JG_365->HIV_Protease Inhibition

Caption: Mechanism of HIV-1 Protease Inhibition by this compound.

experimental_workflow cluster_IC50 IC50 Determination cluster_CC50 CC50 Determination A Seed Cells B Add this compound Dilutions A->B C Infect with HIV-1 B->C D Incubate (4-7 days) C->D E Quantify Viral Replication (p24 ELISA) D->E F Calculate IC50 E->F G Seed Cells H Add this compound Dilutions G->H I Incubate (4-7 days) H->I J Assess Cell Viability (e.g., MTT) I->J K Calculate CC50 J->K

Caption: Experimental Workflow for IC50 and CC50 Determination.

Troubleshooting Guide

Issue 1: High variability in p24 ELISA results.

  • Possible Cause: Inconsistent pipetting, uneven cell seeding, or variability in viral infection.

    • Solution: Ensure accurate and consistent pipetting techniques. Use a multichannel pipette for adding reagents to multiple wells simultaneously. Mix cell and virus stocks thoroughly before dispensing. Perform serial dilutions of the virus to determine the optimal inoculum for consistent infection.

  • Possible Cause: Edge effects in the 96-well plate.

    • Solution: Avoid using the outer wells of the plate for experimental samples. Fill the outer wells with sterile PBS or medium to maintain humidity and minimize evaporation.

Issue 2: No significant viral inhibition observed even at high this compound concentrations.

  • Possible Cause: Inactive compound.

    • Solution: Verify the integrity and purity of the this compound stock. If possible, confirm its activity in a cell-free enzymatic assay against purified HIV-1 protease.

  • Possible Cause: Drug-resistant HIV-1 strain.

    • Solution: Ensure the HIV-1 strain used is sensitive to protease inhibitors. If working with clinical isolates, consider sequencing the protease gene to check for known resistance mutations.

  • Possible Cause: Incorrect assay setup.

    • Solution: Double-check all reagent concentrations, incubation times, and the MOI of the virus. Ensure that the this compound is present throughout the entire infection period.

Issue 3: Significant cytotoxicity observed at concentrations where antiviral activity is expected.

  • Possible Cause: this compound has a narrow therapeutic window in the chosen cell line.

    • Solution: Test the compound in different HIV-1 permissive cell lines (e.g., CEM, H9, or primary PBMCs) to see if a better therapeutic index can be achieved.

  • Possible Cause: Solvent toxicity.

    • Solution: Ensure the final concentration of the solvent (e.g., DMSO) in the culture medium is non-toxic to the cells (typically <0.5%). Run a solvent control to assess its effect on cell viability.

troubleshooting_logic Start Experiment Start Problem Identify Problem Start->Problem High_Variability High Variability in p24 Results Problem->High_Variability Yes No_Inhibition No Viral Inhibition Problem->No_Inhibition Yes High_Cytotoxicity High Cytotoxicity Problem->High_Cytotoxicity Yes Check_Pipetting Check Pipetting & Seeding High_Variability->Check_Pipetting Avoid_Edge_Effects Avoid Plate Edge Effects High_Variability->Avoid_Edge_Effects Check_Compound_Activity Verify Compound Activity No_Inhibition->Check_Compound_Activity Check_Virus_Strain Check Virus Strain Sensitivity No_Inhibition->Check_Virus_Strain Review_Assay_Setup Review Assay Setup No_Inhibition->Review_Assay_Setup Test_Other_Cell_Lines Test Different Cell Lines High_Cytotoxicity->Test_Other_Cell_Lines Check_Solvent_Toxicity Check Solvent Toxicity High_Cytotoxicity->Check_Solvent_Toxicity Solution Implement Solution & Repeat Check_Pipetting->Solution Avoid_Edge_Effects->Solution Check_Compound_Activity->Solution Check_Virus_Strain->Solution Review_Assay_Setup->Solution Test_Other_Cell_Lines->Solution Check_Solvent_Toxicity->Solution

Caption: Troubleshooting Logic for this compound Experiments.

References

Troubleshooting JG-365 solubility issues

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on troubleshooting solubility issues related to the HIV protease inhibitor, JG-365.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application in research?

A1: this compound is an inhibitor of the human immunodeficiency virus (HIV) protease, an enzyme critical for the lifecycle of the virus. It is primarily used in research settings to study the mechanisms of HIV replication and to develop antiretroviral therapies.

Q2: I'm having trouble dissolving this compound. What is the recommended solvent?

A2: this compound is known to be soluble in dimethyl sulfoxide (B87167) (DMSO)[1]. For many experimental applications, preparing a concentrated stock solution in DMSO is the recommended first step.

Q3: My this compound precipitates when I dilute my DMSO stock solution into an aqueous buffer. What can I do to prevent this?

A3: This phenomenon, known as precipitation upon dilution, is common for hydrophobic compounds. To mitigate this, you can try several strategies:

  • Lower the final concentration: The simplest approach is to work with a lower final concentration of this compound in your aqueous medium.

  • Optimize the dilution process: Instead of a single large dilution, perform serial dilutions in your aqueous buffer.

  • Use a co-solvent: Adding a small percentage of a water-miscible organic solvent to your aqueous buffer can improve solubility.

  • Adjust the pH: The solubility of peptide-like molecules can be pH-dependent. Experimenting with a pH range around the physiological norm may help.

Q4: Can I use heat or sonication to dissolve this compound?

A4: Gentle heating (e.g., a 37°C water bath) and brief sonication can aid in dissolving stubborn compounds. However, the thermal stability of this compound has not been extensively reported. It is crucial to use these methods with caution to avoid potential degradation. Always start with short durations and visually inspect for any changes in the solution's appearance.

Q5: How should I store my this compound stock solution?

A5: For short-term storage (days to weeks), keep the stock solution at 0-4°C. For long-term storage (months to years), it is recommended to store it at -20°C[1]. To avoid repeated freeze-thaw cycles, which can degrade the compound, it is best to aliquot the stock solution into smaller, single-use vials.

Troubleshooting Guide: Solubility Issues

This guide provides a systematic approach to addressing common solubility challenges encountered with this compound.

Problem 1: this compound powder will not dissolve in the initial solvent.
  • Possible Cause: The chosen solvent is inappropriate for this compound.

  • Troubleshooting Steps:

    • Confirm the solvent: The primary recommended solvent is DMSO[1].

    • Gentle agitation: Vortex the solution for 1-2 minutes.

    • Apply gentle heat: Place the vial in a 37°C water bath for 5-10 minutes.

    • Use sonication: Sonicate the vial in short bursts in a water bath.

    • Increase solvent volume: If the concentration is high, try adding more solvent to reduce it.

Problem 2: The this compound solution is cloudy or contains visible precipitate after dilution into an aqueous buffer.
  • Possible Cause: The aqueous solubility limit of this compound has been exceeded.

  • Troubleshooting Steps:

    • Reduce the final concentration: This is the most effective way to prevent precipitation.

    • Modify the dilution method: Prepare intermediate dilutions in a mixture of your organic solvent and aqueous buffer before the final dilution.

    • Incorporate solubility enhancers:

      • Co-solvents: Add a small amount (typically 1-5%) of ethanol (B145695) or polyethylene (B3416737) glycol (PEG) to the aqueous buffer.

      • Surfactants: Low concentrations (0.01-0.1%) of non-ionic surfactants like Tween® 20 or Triton™ X-100 can help maintain solubility.

    • Adjust the pH of the aqueous buffer: Since this compound is a peptide-like inhibitor, its solubility may be influenced by pH. Test a range of pH values (e.g., 6.0, 7.4, 8.0) to find the optimal condition for your experiment.

Quantitative Data Summary

Table 1: Recommended Solvents for Initial Solubility Testing of this compound

SolventRecommended Starting ConcentrationNotes
Dimethyl Sulfoxide (DMSO)10-50 mMGenerally the best starting solvent for creating high-concentration stock solutions.
Ethanol1-10 mMCan be used as a co-solvent in aqueous buffers.
N,N-Dimethylformamide (DMF)1-10 mMAn alternative polar aprotic solvent to DMSO.

Experimental Protocols

Protocol 1: Kinetic Solubility Assay

This high-throughput method is useful for rapid assessment of solubility.

Methodology:

  • Prepare a stock solution: Dissolve this compound in DMSO to a concentration of 10 mM.

  • Prepare serial dilutions: In a 96-well plate, perform serial dilutions of the this compound stock solution in DMSO.

  • Add aqueous buffer: Add a fixed volume of your experimental aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) to each well. The final DMSO concentration should be kept low (e.g., <1%).

  • Incubate: Shake the plate at room temperature for 1-2 hours.

  • Measure turbidity: Use a nephelometer to measure the light scattering in each well. An increase in nephelometry units indicates precipitation.

  • Data analysis: The kinetic solubility is the highest concentration of this compound that does not show significant precipitation.

Protocol 2: Thermodynamic Solubility Assay (Shake-Flask Method)

This method determines the equilibrium solubility, which is a more accurate measure.

Methodology:

  • Add excess solid: Add an excess amount of solid this compound to a vial containing a known volume of the test solvent (e.g., water, PBS).

  • Equilibrate: Shake the vial at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.

  • Separate solid from solution: Centrifuge the sample at high speed and carefully collect the supernatant, or filter the solution using a 0.22 µm filter.

  • Quantify concentration: Determine the concentration of this compound in the supernatant using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Data analysis: The measured concentration represents the thermodynamic solubility of this compound in that solvent.

Visualizations

HIV Protease Signaling Pathway

HIV_Protease_Pathway cluster_immature Gag Gag Polyprotein Structural_Proteins Structural Proteins (MA, CA, NC) Gag->Structural_Proteins Immature_Virion Immature, Non-infectious Virion GagPol Gag-Pol Polyprotein HIV_Protease_Inactive Inactive HIV Protease (within Gag-Pol) GagPol->HIV_Protease_Inactive Autocatalytic Cleavage Enzymes Viral Enzymes (RT, IN) GagPol->Enzymes HIV_Protease_Active Active HIV Protease (Dimer) HIV_Protease_Inactive->HIV_Protease_Active Dimerization HIV_Protease_Active->Gag Cleavage HIV_Protease_Active->GagPol Cleavage Virion_Assembly Virion Assembly Structural_Proteins->Virion_Assembly Enzymes->Virion_Assembly JG365 This compound JG365->HIV_Protease_Active Inhibition Mature_Virion Mature, Infectious Virion Virion_Assembly->Mature_Virion Troubleshooting_Workflow Start Start: this compound Solubility Issue CheckSolvent Is the primary solvent DMSO? Start->CheckSolvent UseDMSO Use DMSO as the initial solvent CheckSolvent->UseDMSO No Precipitation Precipitation upon aqueous dilution? CheckSolvent->Precipitation Yes UseDMSO->Precipitation Success Solubility Issue Resolved Precipitation->Success No TroubleshootDilution Troubleshoot Dilution Precipitation->TroubleshootDilution Yes LowerConc Lower Final Concentration TroubleshootDilution->LowerConc CoSolvent Add Co-solvent (e.g., Ethanol) TroubleshootDilution->CoSolvent AdjustpH Adjust pH of Aqueous Buffer TroubleshootDilution->AdjustpH UseSurfactant Use Surfactant (e.g., Tween-20) TroubleshootDilution->UseSurfactant LowerConc->Success CoSolvent->Success AdjustpH->Success UseSurfactant->Success

References

Common experimental errors with JG-365

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: JG-365

Disclaimer: The following information is provided for a hypothetical compound, "this compound," as no specific data for a compound with this designation is publicly available. The content, including protocols and data, is intended as a representative example for researchers working with novel small molecule inhibitors.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent and maximum stock concentration for this compound?

A1: this compound is soluble in DMSO at concentrations up to 50 mM. For cell-based assays, we recommend preparing a 10 mM stock solution in sterile, anhydrous DMSO. Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.

Q2: What is the stability of this compound in aqueous media?

A2: this compound is stable in aqueous cell culture media for up to 72 hours at 37°C. For longer experiments, it is advisable to replenish the media with freshly diluted compound every 48-72 hours to maintain its effective concentration.

Q3: Are there any known off-target effects of this compound?

A3: While this compound is a potent inhibitor of its primary target, some off-target activity has been observed at concentrations significantly higher than the IC50. We recommend performing a counterscreen against a panel of related kinases to assess off-target effects in your specific model system.

Troubleshooting Guides

Issue 1: Inconsistent IC50 Values in Cell Viability Assays

Q: We are observing significant variability in the IC50 values for this compound between experiments. What could be the cause?

A: Several factors can contribute to inconsistent IC50 values. Please consider the following:

  • Cell Density: Ensure that cells are seeded at a consistent density across all experiments. Over-confluent or under-confluent cells can exhibit different sensitivities to the compound.

  • Compound Dilution: Prepare fresh serial dilutions of this compound for each experiment from a frozen stock. Avoid using old or repeatedly freeze-thawed stock solutions.

  • Assay Incubation Time: The duration of compound exposure can significantly impact the apparent IC50. Use a consistent incubation time for all assays.

  • Reagent Quality: Ensure that the viability assay reagents (e.g., MTT, resazurin) are not expired and have been stored correctly.

Issue 2: Loss of Compound Activity

Q: this compound appears to have lost its inhibitory effect in our recent experiments. What should we do?

A: A perceived loss of activity can often be traced to issues with compound storage or experimental setup.

  • Improper Storage: this compound is sensitive to repeated freeze-thaw cycles. Ensure that the stock solution is aliquoted and stored at -80°C.

  • Adsorption to Plastics: At low concentrations, this compound may adsorb to certain types of plasticware. Consider using low-adhesion microplates and pipette tips.

  • Cell Line Integrity: Verify the identity and health of your cell line. Genetic drift or mycoplasma contamination can alter cellular responses.

Quantitative Data Summary

Parameter Value Cell Line Assay Conditions
IC50 (Viability) 50 nMMCF-772h incubation, CellTiter-Glo®
IC50 (Viability) 150 nMPC-372h incubation, CellTiter-Glo®
Target IC50 (Biochemical) 5 nMRecombinant Kinase1h incubation, ADP-Glo™
Recommended in vitro Conc. 10-500 nM--
Solubility (DMSO) 50 mM--
Solubility (PBS) < 1 µM--

Experimental Protocols

Western Blot Analysis of Target Inhibition

This protocol describes how to assess the inhibitory effect of this compound on its downstream target phosphorylation.

  • Cell Seeding: Plate cells at a density of 1 x 10^6 cells per well in a 6-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with varying concentrations of this compound (e.g., 0, 10, 50, 100, 500 nM) for 2 hours.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Load 20 µg of protein per lane onto a 10% SDS-polyacrylamide gel.

    • Separate the proteins by electrophoresis.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against the phosphorylated target and total target overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Visualizations

G cluster_membrane Cell Membrane RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 Akt Akt PIP3->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates S6K p70S6K mTORC1->S6K Phosphorylates FourEBP1 4E-BP1 mTORC1->FourEBP1 Phosphorylates Proliferation Cell Proliferation & Survival S6K->Proliferation FourEBP1->Proliferation Inhibits Inhibition JG365 This compound JG365->PI3K Inhibits

Caption: Hypothetical signaling pathway inhibited by this compound.

G Start Inconsistent IC50 Values CheckCellDensity Is cell seeding density consistent? Start->CheckCellDensity CheckCompoundPrep Are fresh dilutions prepared for each experiment? CheckCellDensity->CheckCompoundPrep Yes StandardizeDensity Standardize cell seeding protocol. CheckCellDensity->StandardizeDensity No CheckIncubationTime Is the incubation time consistent? CheckCompoundPrep->CheckIncubationTime Yes UseFreshDilutions Prepare fresh serial dilutions from a new stock aliquot. CheckCompoundPrep->UseFreshDilutions No CheckReagents Are assay reagents within their expiry date? CheckIncubationTime->CheckReagents Yes StandardizeTime Use a consistent incubation time. CheckIncubationTime->StandardizeTime No ReplaceReagents Replace expired or improperly stored reagents. CheckReagents->ReplaceReagents No End Consistent IC50 values CheckReagents->End Yes StandardizeDensity->Start UseFreshDilutions->Start StandardizeTime->Start ReplaceReagents->Start

Caption: Troubleshooting workflow for inconsistent IC50 values.

Technical Support Center: Overcoming Off-Target Effects of JG-365

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for JG-365, a potent and selective inhibitor of Cyclin-Dependent Kinase 9 (CDK9). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on mitigating potential off-target effects during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a small molecule inhibitor that selectively targets the ATP-binding pocket of CDK9.[1] CDK9 is a key component of the positive transcription elongation factor b (P-TEFb) complex, which plays a crucial role in regulating transcriptional elongation by phosphorylating the C-terminal domain of RNA Polymerase II (RNAPII).[1][2][3] By inhibiting CDK9, this compound leads to a reduction in the phosphorylation of RNAPII, thereby suppressing the transcription of specific genes, including many anti-apoptotic proteins and oncogenes.[1]

Q2: I'm observing a cellular phenotype that doesn't align with the known function of CDK9. How can I determine if this is an off-target effect?

A2: This is a strong indication of potential off-target activity. A recommended method to verify this is to perform a rescue experiment.[4][5] Overexpressing a drug-resistant mutant of the intended target kinase (CDK9) should reverse the observed phenotype if the effect is on-target.[4] If the phenotype persists, it is likely due to the inhibition of one or more off-target kinases. Further investigation using techniques like kinome-wide profiling can help identify these off-targets.[5]

Q3: How can I proactively identify potential off-target effects of this compound?

A3: Proactive identification of off-target effects is crucial for the accurate interpretation of experimental results. A common approach is to perform a kinase selectivity profile, screening the inhibitor against a large panel of kinases.[4][5] This can be done through commercial services that offer panels covering a significant portion of the human kinome. Additionally, chemical proteomics approaches can identify protein interactions, including off-target kinases.[4]

Q4: What are the best practices for designing experiments to minimize the impact of off-target effects?

A4: To minimize the influence of off-target effects, it is advisable to use the lowest effective concentration of the inhibitor that still engages the intended target.[4] Titrating the inhibitor concentration and correlating the phenotypic response with the degree of target inhibition can help distinguish on-target from off-target effects.[4] It is also good practice to use a structurally unrelated inhibitor targeting the same kinase to see if it reproduces the same phenotype.[6]

Troubleshooting Guides

Issue 1: High levels of cytotoxicity observed at effective concentrations.

Possible CauseTroubleshooting StepExpected Outcome
Off-target kinase inhibition1. Perform a kinome-wide selectivity screen.[5] 2. Test inhibitors with different chemical scaffolds but the same target.[5]1. Identification of unintended kinase targets. 2. If cytotoxicity persists across different scaffolds, it may be an on-target effect.[5]
Inappropriate dosage1. Perform a dose-response curve to determine the lowest effective concentration.[5] 2. Consider dose interruption or reduction strategies in your experimental design.[5]Minimized cytotoxicity while maintaining on-target activity.
Compound solubility issues1. Check the solubility of your inhibitor in your cell culture media. 2. Use a vehicle control to ensure the solvent is not causing toxicity.[5]Prevention of compound precipitation, which can lead to non-specific effects.[5]

Issue 2: Inconsistent or unexpected experimental results.

Possible CauseTroubleshooting StepExpected Outcome
Activation of compensatory signaling pathways1. Use Western blotting or other protein analysis techniques to probe for the activation of known compensatory pathways.[5] 2. Consider using a combination of inhibitors to block both the primary and compensatory pathways.[5]1. A clearer understanding of the cellular response to your inhibitor. 2. More consistent and interpretable results.[5]
Inhibitor instability1. Check the stability of your inhibitor under your experimental conditions (e.g., in media at 37°C).Ensures that the observed effects are due to the inhibitor and not its degradation products.[5]
Cell line-specific effects1. Test your inhibitor in multiple cell lines to see if the unexpected effects are consistent.[5]Helps to distinguish between general off-target effects and those that are specific to a particular cellular context.[5]

Quantitative Data Summary

The following table summarizes hypothetical inhibitory concentrations (IC50) for this compound against its intended target (CDK9) and a selection of common off-target kinases. A large difference between the on-target and off-target IC50 values suggests higher selectivity.

KinaseThis compound IC50 (nM)
CDK9/Cyclin T1 (On-Target) 5
CDK1/Cyclin B150
CDK2/Cyclin A85
CDK5/p25250
GSK3β>1000
ROCK1750
PIM1400

Key Experimental Protocols

In Vitro Kinase Assay

Objective: To directly measure the inhibitory activity of this compound on CDK9 and potential off-target kinases.

Protocol:

  • Assay Setup: In a microplate, combine the recombinant active kinase (e.g., CDK9/Cyclin T1), the kinase substrate (e.g., a peptide or inactive downstream kinase), and ATP.[7]

  • Inhibitor Addition: Add varying concentrations of this compound or a known inhibitor as a positive control.[7]

  • Kinase Reaction: Incubate the mixture at 30°C for a specified time (e.g., 30-60 minutes) to allow the phosphorylation reaction to occur.[7]

  • Detection: The amount of phosphorylation can be quantified using various methods, such as a fluorescence-based assay with a specific antibody that recognizes the phosphorylated substrate.[7]

  • IC50 Calculation: Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.[7]

Western Blot Analysis for Phosphorylated and Total Protein Levels

Objective: To determine the effect of this compound on the phosphorylation status of key proteins in the CDK9 signaling pathway and potential off-target pathways.

Protocol:

  • Cell Culture and Treatment: Plate cells at a suitable density and allow them to adhere overnight. Treat the cells with various concentrations of this compound or a vehicle control (e.g., DMSO) for a specified time.[7]

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

  • SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST). Incubate the membrane with primary antibodies against phosphorylated proteins (e.g., p-RNAPII Ser2) and total proteins (e.g., RNAPII, and a loading control like GAPDH or β-actin) overnight at 4°C.[7]

  • Detection: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[7]

Cellular Thermal Shift Assay (CETSA)

Objective: To confirm that this compound engages with its intended target (CDK9) in a physiological context.

Protocol:

  • Cell Treatment: Treat intact cells with various concentrations of this compound or a vehicle control.

  • Heating: Heat the cell lysates or intact cells across a range of temperatures.

  • Protein Separation: Separate the soluble and aggregated protein fractions by centrifugation.

  • Detection: Analyze the amount of soluble target protein remaining at each temperature by Western blotting or other protein detection methods.

  • Data Analysis: A selective inhibitor like this compound will stabilize its target protein (CDK9), leading to a shift in its melting curve to a higher temperature. A significant thermal shift provides strong evidence of target engagement.[8]

Visualizations

Signaling_Pathway cluster_0 This compound On-Target Pathway cluster_1 Mechanism of Inhibition cluster_2 Potential Off-Target Effect PTEFb P-TEFb (CDK9/CycT1) RNAPII RNA Polymerase II PTEFb->RNAPII Phosphorylates Ser2 Transcription Gene Transcription (e.g., c-Myc, MCL-1) RNAPII->Transcription Elongation JG365 This compound JG365->PTEFb Inhibits OffTargetKinase Off-Target Kinase DownstreamEffector Downstream Effector OffTargetKinase->DownstreamEffector Modulates UnintendedPhenotype Unintended Phenotype DownstreamEffector->UnintendedPhenotype JG365_off This compound JG365_off->OffTargetKinase Inhibits Troubleshooting_Workflow Start Unexpected Phenotype Observed DoseResponse Perform Dose-Response and Time-Course Analysis Start->DoseResponse Rescue Rescue Experiment with Drug-Resistant CDK9 Mutant DoseResponse->Rescue KinomeScan Kinome-Wide Selectivity Screen Rescue->KinomeScan Phenotype Persists ConclusionOnTarget Phenotype is On-Target Rescue->ConclusionOnTarget Phenotype Reversed ValidateOffTarget Validate Off-Target Hits (e.g., Western Blot, CETSA) KinomeScan->ValidateOffTarget ConclusionOffTarget Phenotype is Off-Target ValidateOffTarget->ConclusionOffTarget Optimize Optimize Experiment: - Lower Concentration - Use Alternative Inhibitor ConclusionOffTarget->Optimize

References

Technical Support Center: Interpreting Unexpected Results with JG-365, a Selective CDK9 Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

This guide is designed for researchers, scientists, and drug development professionals using JG-365, a selective inhibitor of Cyclin-Dependent Kinase 9 (CDK9). CDK9 is a key regulator of transcriptional elongation, and its inhibition is a promising therapeutic strategy, particularly in oncology.[1][2] However, as with any experimental compound, unexpected results can occur. This document provides troubleshooting guides and frequently asked questions (FAQs) to help you interpret your findings.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for a selective CDK9 inhibitor like this compound?

A1: this compound is designed to selectively inhibit CDK9, a component of the positive Transcription Elongation Factor b (P-TEFb) complex.[1] By inhibiting CDK9, the compound prevents the phosphorylation of the C-terminal domain of RNA Polymerase II (Pol II), which is crucial for the transition from transcriptional initiation to elongation. This leads to a decrease in the transcription of short-lived anti-apoptotic proteins, such as Mcl-1, and oncogenes like MYC, ultimately inducing apoptosis in cancer cells.[3][4]

Q2: I'm observing an unexpected increase in the expression of some genes after treatment. Why is this happening?

A2: This is a documented phenomenon with CDK9 inhibitors.[5] Potential causes include:

  • Transcriptional Reprogramming: Inhibition of a key transcriptional regulator like CDK9 can trigger complex compensatory mechanisms within the cell, leading to the upregulation of certain genes as part of a stress response or survival pathway.[5]

  • Off-Target Effects: While designed to be selective, at higher concentrations, off-target effects cannot be completely ruled out. These off-target activities could inadvertently activate other signaling pathways.[5]

Q3: Why am I not seeing the expected level of apoptosis in my cancer cell line?

A3: A lack of expected apoptosis could be due to several factors:[5]

  • Suboptimal Concentration or Duration: The concentration of this compound may be too low, or the treatment duration may be too short to induce a significant apoptotic response.[6]

  • Cell Line Resistance: The specific cell line you are using may have intrinsic or acquired resistance to CDK9 inhibition.[5]

  • Compound Degradation: Improper storage or handling of the compound can lead to a loss of activity.[5]

Troubleshooting Guide

Issue 1: High Variability in IC50 Values Between Experiments

Inconsistent IC50 values can compromise the reliability of your results. Here are common causes and solutions:

Potential Cause Recommended Solution
Inconsistent cell seeding densityStandardize the cell number used for all viability assays. Use a cell counter for accuracy.[6]
Variations in cell passage numberUse a consistent and low passage number for your experiments. Thaw a new vial of cells after a defined number of passages.[6]
Inaccurate drug concentrationPrepare fresh serial dilutions for each experiment. Verify pipette calibration.
Differences in incubation timeEnsure the incubation time after treatment is consistent across all experiments.
Issue 2: No significant decrease in target protein levels (e.g., Mcl-1, MYC)

If you are not observing the expected downregulation of CDK9 target proteins, consider the following troubleshooting steps:

Potential Cause Recommended Solution
Suboptimal drug concentrationPerform a dose-response experiment to determine the optimal concentration of this compound for your specific cell line.[5]
Insufficient treatment durationConduct a time-course experiment (e.g., 6, 12, 24, 48 hours) to identify the optimal treatment duration for observing target protein downregulation.[5]
Compound inactivityTest your current stock of this compound on a sensitive, positive control cell line to confirm its activity.[5]
Cell line resistanceInvestigate potential resistance mechanisms, such as mutations in the CDK9 kinase domain or upregulation of alternative survival pathways.[5]

Experimental Protocols

Cell Viability Assay (IC50 Determination)

This protocol is for determining the half-maximal inhibitory concentration (IC50) of this compound.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.[6]

  • Treatment: Treat the cells with a serial dilution of this compound for a specified period (e.g., 72 hours). Include a vehicle control (e.g., DMSO).[1]

  • Reagent Addition: Add a cell viability reagent (e.g., MTT, CCK8) to each well according to the manufacturer's instructions and incubate for 1-4 hours.[6]

  • Measurement: Measure the absorbance or fluorescence at the appropriate wavelength using a microplate reader.[6]

  • Data Analysis: Calculate cell viability as a percentage of the vehicle control and plot a dose-response curve to determine the IC50 value.[6]

Western Blot for Target Protein Downregulation

This protocol is to verify the on-target effect of this compound by measuring the levels of downstream proteins.

  • Cell Lysis: After treatment with this compound, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[6]

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.[6]

  • SDS-PAGE and Transfer: Separate the protein lysates on an SDS-PAGE gel and transfer them to a PVDF membrane.

  • Immunoblotting: Probe the membrane with primary antibodies against target proteins (e.g., Mcl-1, MYC, and a loading control like GAPDH or β-actin), followed by incubation with the appropriate HRP-conjugated secondary antibodies.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Visualizations

CDK9 Signaling Pathway

CDK9_Signaling_Pathway cluster_PTEFb P-TEFb Complex CDK9 CDK9 CyclinT1 Cyclin T1 RNAPII RNA Polymerase II CDK9->RNAPII Phosphorylates Transcription_Elongation Transcription Elongation RNAPII->Transcription_Elongation Initiates Anti_Apoptotic_Proteins Anti-Apoptotic Proteins (e.g., Mcl-1) Transcription_Elongation->Anti_Apoptotic_Proteins Oncogenes Oncogenes (e.g., MYC) Transcription_Elongation->Oncogenes Apoptosis Apoptosis Anti_Apoptotic_Proteins->Apoptosis Oncogenes->Apoptosis JG365 This compound JG365->CDK9 Inhibits

Caption: The inhibitory action of this compound on the CDK9 signaling pathway.

Troubleshooting Workflow for Unexpected Results

Troubleshooting_Workflow Start Unexpected Result Observed Check_Protocols Review Experimental Protocols (Concentration, Duration, etc.) Start->Check_Protocols Validate_Compound Validate Compound Activity (Positive Control Cell Line) Check_Protocols->Validate_Compound Protocols Correct Secondary_Inhibitor Confirm with Secondary CDK9 Inhibitor Validate_Compound->Secondary_Inhibitor Compound Active Off_Target_Analysis Consider Off-Target Effects (e.g., RNA-seq) Secondary_Inhibitor->Off_Target_Analysis Phenotype Confirmed Resistance_Mechanisms Investigate Resistance Mechanisms Secondary_Inhibitor->Resistance_Mechanisms Phenotype Not Confirmed Conclusion Interpret Results Off_Target_Analysis->Conclusion Resistance_Mechanisms->Conclusion

Caption: A logical workflow for troubleshooting unexpected experimental outcomes.

References

Technical Support Center: Enhancing the In Vivo Bioavailability of JG-365

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for JG-365. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming common challenges associated with the in vivo bioavailability of this compound, a potent protease inhibitor. Given its peptide-like structure and high molecular weight, this compound is anticipated to exhibit characteristics of a Biopharmaceutics Classification System (BCS) Class III or IV compound, facing challenges such as poor aqueous solubility, low membrane permeability, and susceptibility to first-pass metabolism.

This guide offers troubleshooting advice, detailed experimental protocols, and frequently asked questions to help you design and execute effective in vivo studies.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its bioavailability a concern?

A1: this compound is an experimental protease inhibitor with a complex chemical structure (C42H68N8O11).[1] Like many protease inhibitors, it is a relatively large and lipophilic molecule, which can lead to poor aqueous solubility.[2][3] These properties often result in low oral bioavailability due to dissolution rate-limited absorption, significant first-pass metabolism in the gut and liver, and potential efflux by transporters like P-glycoprotein (P-gp).[4][5][6] Enhancing bioavailability is critical to achieving therapeutic plasma concentrations and ensuring consistent in vivo efficacy.

Q2: What are the initial steps to assess the bioavailability of this compound?

A2: The first step is to conduct a preliminary pharmacokinetic (PK) study in an animal model (e.g., rats). This typically involves administering this compound both intravenously (IV) and orally (PO) to different groups of animals. The IV dose allows for the determination of clearance and volume of distribution, while the PO dose helps assess oral absorption. By comparing the Area Under the Curve (AUC) from the PO and IV routes, you can calculate the absolute oral bioavailability (F%).

Q3: What is "first-pass metabolism" and how does it affect this compound?

A3: First-pass metabolism is the process where a drug is extensively metabolized, primarily in the liver and gut wall, after oral administration and before it reaches systemic circulation.[7][8] Protease inhibitors are often substrates for cytochrome P450 enzymes (especially CYP3A4) in these tissues.[9] This can significantly reduce the amount of active this compound that reaches the bloodstream, leading to low bioavailability.[4][10]

Q4: What are efflux transporters and what is their impact on this compound absorption?

A4: Efflux transporters, such as P-glycoprotein (P-gp), are proteins located on the surface of cells in the intestines, liver, and other tissues. They actively pump drugs and other xenobiotics out of the cells and back into the intestinal lumen, effectively preventing their absorption into the bloodstream.[5][11] Many HIV protease inhibitors are known substrates of P-gp, which can be a major barrier to achieving adequate oral bioavailability.[12]

Troubleshooting Guide

Problem 1: Very low or undetectable plasma concentrations of this compound after oral administration.

Possible CauseRecommended Solution & Rationale
Poor Aqueous Solubility The dissolution of this compound in the gastrointestinal fluids is too slow, limiting the amount of drug available for absorption.[13]
1. Particle Size Reduction: Decrease the particle size of the this compound drug substance through micronization or nanosizing. This increases the surface area-to-volume ratio, enhancing the dissolution rate according to the Noyes-Whitney equation.[14] 2. Formulation as an Amorphous Solid Dispersion (ASD): Create an ASD by dispersing this compound in a polymer matrix. The amorphous form has higher energy and greater solubility than the stable crystalline form. Techniques include spray drying and hot-melt extrusion.
Extensive First-Pass Metabolism This compound is rapidly metabolized by CYP enzymes (e.g., CYP3A4) in the intestinal wall and liver before it can reach systemic circulation.[7]
1. Co-administration with a CYP3A4 Inhibitor: This is a common strategy for protease inhibitors. A low, non-therapeutic dose of a potent CYP3A4 inhibitor like Ritonavir or Cobicistat can be co-administered.[9][15] This "boosting" significantly increases the plasma concentration and half-life of the primary drug.
P-glycoprotein (P-gp) Efflux This compound is actively transported back into the intestinal lumen by P-gp, preventing its absorption.[5]
1. Co-administration with a P-gp Inhibitor: Many CYP3A4 inhibitors, including Ritonavir, are also potent P-gp inhibitors.[11] Therefore, the boosting strategy can simultaneously address both first-pass metabolism and efflux.

Problem 2: High inter-animal variability in plasma concentrations.

Possible CauseRecommended Solution & Rationale
Food Effects The presence or absence of food in the GI tract can significantly and variably alter the bioavailability of protease inhibitors.[16] Food can change GI motility, pH, and bile salt secretion, affecting drug dissolution and absorption.
1. Standardize Feeding Conditions: Conduct studies in either fasted or fed animals and maintain consistency across all study groups. For poorly soluble drugs, administration with a high-fat meal can sometimes enhance absorption by increasing the secretion of bile salts, which aid in solubilization.[16]
Inconsistent Formulation The drug is not uniformly suspended or dissolved in the dosing vehicle, leading to inconsistent dosing between animals.
1. Improve Formulation Homogeneity: For suspensions, ensure vigorous and consistent mixing before dosing each animal. Consider using a vehicle with a higher viscosity to prevent settling. 2. Use a Solubilizing Formulation: Employ strategies like Self-Emulsifying Drug Delivery Systems (SEDDS). These are isotropic mixtures of oils, surfactants, and co-solvents that form a fine oil-in-water emulsion upon gentle agitation in aqueous media (like GI fluids), improving solubility and providing more consistent absorption.

Data Presentation: Hypothetical Pharmacokinetic Parameters

The table below illustrates hypothetical data from a rat PK study, comparing different formulation strategies for this compound administered orally at 10 mg/kg. An IV dose of 1 mg/kg resulted in an AUC of 2,500 ng·h/mL.

FormulationCmax (ng/mL)Tmax (h)AUC₀₋₂₄ (ng·h/mL)Absolute Bioavailability (F%)
Aqueous Suspension 554.04751.9%
Micronized Suspension 1502.01,3505.4%
Solid Dispersion 4202.04,10016.4%
SEDDS 6501.57,25029.0%
SEDDS + Ritonavir (10 mg/kg) 2,1002.028,500>100%*

*Note: Bioavailability >100% suggests that the clearance of this compound was reduced due to the inhibitory effect of Ritonavir on its metabolism, a desired outcome in "boosting."

Experimental Protocols

Protocol 1: In Vivo Pharmacokinetic Study in Rats
  • Animal Model: Male Sprague-Dawley rats (250-300g). Acclimatize animals for at least 3 days before the study.

  • Housing: House animals in a controlled environment with a 12-hour light/dark cycle. Provide access to standard chow and water ad libitum. For fasted studies, withhold food for 12 hours prior to dosing.

  • Groups:

    • Group 1: IV administration (n=3). Dose: 1 mg/kg via tail vein injection. Vehicle: 5% DMSO, 40% PEG400, 55% Saline.

    • Group 2: PO administration (n=4 per formulation). Dose: 10 mg/kg via oral gavage.

  • Blood Sampling:

    • Collect sparse blood samples (approx. 100 µL) from the tail vein at specified time points into EDTA-coated tubes.

    • IV time points: 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

    • PO time points: 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose.

  • Sample Processing:

    • Centrifuge blood samples at 4,000 rpm for 10 minutes at 4°C to separate plasma.

    • Transfer plasma to clean tubes and store at -80°C until analysis.

  • Bioanalysis:

    • Analyze plasma concentrations of this compound using a validated Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method.

  • Pharmacokinetic Analysis:

    • Calculate PK parameters (Cmax, Tmax, AUC, half-life) using non-compartmental analysis software (e.g., Phoenix WinNonlin).

    • Calculate absolute bioavailability (F%) using the formula: F% = (AUC_PO / Dose_PO) / (AUC_IV / Dose_IV) * 100.

Protocol 2: In Vitro Dissolution Testing with Biorelevant Media
  • Objective: To assess the dissolution rate of different this compound formulations under conditions simulating the gastrointestinal tract.

  • Apparatus: USP Dissolution Apparatus 2 (paddle method) at 37°C with a paddle speed of 75 rpm.

  • Media:

    • Simulated Gastric Fluid (SGF), pH 1.2 (without pepsin).

    • Fasted State Simulated Intestinal Fluid (FaSSIF), pH 6.5.

    • Fed State Simulated Intestinal Fluid (FeSSIF), pH 5.0.

  • Procedure:

    • Add 500 mL of the selected dissolution medium to each vessel.

    • Introduce the this compound formulation (amount equivalent to a target dose) into each vessel.

    • At predetermined time points (e.g., 5, 15, 30, 60, 90, 120 minutes), withdraw a sample (e.g., 1 mL) from each vessel.

    • Immediately filter the sample through a 0.45 µm filter.

    • Analyze the concentration of dissolved this compound in the filtrate by HPLC-UV or LC-MS/MS.

  • Analysis: Plot the percentage of drug dissolved versus time for each formulation in each medium to generate dissolution profiles.

Visualizations

experimental_workflow start Start: this compound API physchem Physicochemical Characterization (Solubility, Permeability) start->physchem formulation Formulation Strategy Development (e.g., SEDDS, ASD) physchem->formulation invitro In Vitro Screening (Dissolution, Caco-2) formulation->invitro invivo In Vivo PK Study (Rat, IV vs. PO) invitro->invivo bioanalysis Bioanalysis (LC-MS/MS) invivo->bioanalysis pk_analysis PK Data Analysis (Calculate F%, Cmax, AUC) bioanalysis->pk_analysis decision Bioavailability Goal Met? pk_analysis->decision end Proceed to Efficacy/ Toxicology Studies decision->end Yes optimize Optimize Formulation decision->optimize No optimize->formulation

Caption: Workflow for enhancing and evaluating the in vivo bioavailability of this compound.

hiv_lifecycle cluster_cell Host Cell (CD4+ T-Cell) entry 2. Fusion & Entry rt 3. Reverse Transcription (RNA -> DNA) entry->rt integration 4. Integration (Viral DNA into Host DNA) rt->integration transcription 5. Transcription (DNA -> mRNA) integration->transcription translation 6. Translation (mRNA -> Polyproteins) transcription->translation assembly 7. Assembly (New Virus Particles) translation->assembly budding 8. Budding (Immature Virion) assembly->budding maturation 9. Maturation (Protease cleaves polyproteins) budding->maturation hiv 1. HIV Virion Binding hiv->entry protease This compound Action: Inhibits Protease protease->maturation BLOCKS mature_hiv Infectious HIV maturation->mature_hiv

Caption: The HIV life cycle, highlighting the role of protease targeted by this compound.

formulation_decision_tree start Start: Low Oral Bioavailability (F%) q_solubility Is this compound poorly soluble? start->q_solubility sol_enhance Solubility Enhancement: - Micronization - Nanosuspension - Amorphous Solid Dispersion q_solubility->sol_enhance Yes q_metabolism Is this compound a CYP3A4/P-gp substrate? q_solubility->q_metabolism No sol_enhance->q_metabolism met_inhibit Metabolism/Efflux Inhibition: - Co-dose with Ritonavir - Co-dose with Cobicistat q_metabolism->met_inhibit Yes lipid_form Consider Lipid-Based Formulations (SEDDS) (Addresses both solubility and potential efflux) q_metabolism->lipid_form Maybe/Unknown end Re-evaluate In Vivo PK met_inhibit->end lipid_form->end

Caption: Decision tree for selecting a bioavailability enhancement strategy for this compound.

References

Technical Support Center: Refining JG-365 Delivery Methods for Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address specific issues that may be encountered when using JG-365 in cell-based assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a potent inhibitor of the human immunodeficiency virus type 1 (HIV-1) protease, an enzyme critical for the viral life cycle.[1][2][3] HIV-1 protease is responsible for cleaving newly synthesized viral polyproteins into mature, functional proteins.[4] Inhibition of this enzyme by this compound prevents the formation of infectious viral particles.[5]

Q2: How should I dissolve this compound for use in cell-based assays?

This compound is a hydrophobic compound and should be dissolved in an organic solvent. Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent. For cell-based assays, it is crucial to prepare a high-concentration stock solution (e.g., 10-100 mM) in 100% DMSO. This stock solution should then be serially diluted to the final working concentration in the cell culture medium. To avoid precipitation, the final concentration of DMSO in the culture medium should be kept as low as possible, typically below 0.5%, and ideally at or below 0.1%, as higher concentrations can be toxic to cells.[6][7][8][9][10][11]

Q3: What are the potential off-target effects of this compound that I should be aware of?

While this compound specifically targets HIV-1 protease, it is important to consider potential off-target effects that have been observed with other HIV-1 protease inhibitors. These can include the induction of endoplasmic reticulum (ER) stress, which can lead to apoptosis (programmed cell death).[12][13][14] Some HIV protease inhibitors have also been shown to affect cellular metabolism and induce features of cellular senescence.[15][16] Researchers should be mindful of these potential effects when interpreting their results.

Q4: Which cell viability or cytotoxicity assays are recommended for use with this compound?

Several colorimetric and fluorometric assays can be used to assess cell viability and the cytotoxic potential of this compound. Commonly used methods include:

  • MTT/XTT Assays: These assays measure the metabolic activity of viable cells by monitoring the reduction of a tetrazolium salt to a colored formazan (B1609692) product.[17]

  • Resazurin-based assays (e.g., alamarBlue): These assays are similar to MTT but use the reduction of resazurin (B115843) to the fluorescent resorufin (B1680543) to quantify cell viability.[7][18]

  • Lactate Dehydrogenase (LDH) Assay: This assay measures the release of LDH from damaged cells into the culture medium as an indicator of cytotoxicity.

  • Fluorescent Dye-based Assays (e.g., Propidium Iodide, SYTOX Green): These assays use dyes that are excluded from live cells but can penetrate the compromised membranes of dead or dying cells, allowing for quantification by fluorescence microscopy or flow cytometry.[15]

The choice of assay may depend on the specific cell type and experimental design.[18]

Troubleshooting Guides

Issue 1: Precipitation of this compound in Cell Culture Medium

Question: I observed a precipitate forming when I added my this compound stock solution to the cell culture medium. What could be the cause and how can I prevent this?

Answer: Precipitation of hydrophobic compounds like this compound upon dilution in aqueous media is a common issue.[11] This "crashing out" occurs when the compound's solubility limit is exceeded as the concentration of the organic solvent (DMSO) is reduced.

Troubleshooting Steps:

Potential Cause Explanation Recommended Solution
High Final Compound Concentration The final concentration of this compound in the medium is higher than its aqueous solubility.Determine the maximum soluble concentration of this compound in your specific cell culture medium through a solubility test. Start with a lower final concentration in your experiments.
Rapid Dilution Adding a concentrated DMSO stock directly to a large volume of medium can cause a rapid solvent exchange, leading to precipitation.Perform a serial dilution. First, create an intermediate dilution of the this compound stock in pre-warmed (37°C) cell culture medium. Then, add this intermediate dilution to the final volume of medium while gently mixing.[11][19]
Low Temperature of Medium The solubility of many compounds decreases at lower temperatures.Always use pre-warmed (37°C) cell culture medium for preparing your final working solutions.[19]
Serum Components Proteins and other components in fetal bovine serum (FBS) can sometimes interact with the compound and cause it to precipitate.Try pre-diluting the this compound stock in a small volume of serum-free medium before adding it to the final complete medium.
Issue 2: Inconsistent or Unreliable Results in Cell-Based Assays

Question: I am seeing high variability between replicate wells and experiments when testing this compound. What are the potential sources of this variability?

Answer: Inconsistent results in cell-based assays can stem from several factors related to both the compound delivery and the assay itself.

Troubleshooting Steps:

Potential Cause Explanation Recommended Solution
DMSO Toxicity The final concentration of DMSO in the assay wells may be toxic to the cells, affecting their viability and response to this compound.[6][7][8][9]Perform a DMSO toxicity curve for your specific cell line to determine the maximum non-toxic concentration (typically ≤ 0.5%).[11] Always include a vehicle control (medium with the same final DMSO concentration as the highest this compound dose) in your experiments.[7]
Uneven Cell Seeding Inconsistent cell numbers across wells will lead to variability in the assay readout.Ensure a homogenous cell suspension before seeding. Use a calibrated multichannel pipette and consistent pipetting technique to dispense cells evenly.
Edge Effects Wells on the outer edges of a microplate are more prone to evaporation, which can concentrate the compound and affect cell growth.Avoid using the outer wells of the plate for experimental samples. Fill these wells with sterile PBS or medium to create a humidity barrier.
Compound Instability This compound may degrade over time in the aqueous culture medium at 37°C.Prepare fresh dilutions of this compound for each experiment. Minimize the time the compound is in the incubator before the assay is read.
Assay Timing The incubation time with this compound may not be optimal to observe the desired effect.Perform a time-course experiment to determine the optimal incubation period for your specific assay and cell line.

Experimental Protocols

Protocol 1: Determination of this compound Cytotoxicity (IC50)

This protocol outlines a general procedure for determining the half-maximal inhibitory concentration (IC50) of this compound on a given cell line using a resazurin-based viability assay.

Materials:

  • This compound

  • 100% DMSO

  • Cell line of interest

  • Complete cell culture medium

  • 96-well clear-bottom black plates

  • Resazurin sodium salt solution (e.g., alamarBlue)

  • Phosphate-buffered saline (PBS)

  • Multichannel pipette

  • Fluorescence plate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.

    • Incubate the plate at 37°C in a 5% CO₂ incubator for 24 hours to allow for cell attachment.

  • Compound Preparation:

    • Prepare a 10 mM stock solution of this compound in 100% DMSO.

    • Perform a serial dilution of the this compound stock solution in 100% DMSO to create a range of concentrations (e.g., from 10 mM down to 1 µM).

    • Prepare final treatment solutions by diluting the DMSO stock solutions 1:1000 in pre-warmed complete cell culture medium. This will result in a final DMSO concentration of 0.1%.

    • Prepare a vehicle control by diluting 100% DMSO 1:1000 in complete medium.

    • Prepare a "no-cell" control with medium only for background fluorescence.

  • Cell Treatment:

    • Carefully remove the medium from the wells.

    • Add 100 µL of the prepared treatment solutions (including vehicle control) to the appropriate wells in triplicate.

    • Incubate the plate for the desired exposure time (e.g., 48 or 72 hours) at 37°C in a 5% CO₂ incubator.

  • Viability Assay:

    • Add 10 µL of the resazurin solution to each well.

    • Incubate the plate for 1-4 hours at 37°C, protected from light.

    • Measure the fluorescence at an excitation wavelength of ~560 nm and an emission wavelength of ~590 nm using a plate reader.

  • Data Analysis:

    • Subtract the average fluorescence of the "no-cell" control from all other readings.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control (100% viability).

    • Plot the percentage of viability against the logarithm of the this compound concentration and fit a dose-response curve to determine the IC50 value.[20][21]

Protocol 2: Antiviral Activity Assay (CPE Reduction Assay)

This protocol describes a method to evaluate the antiviral activity of this compound against HIV-1 by measuring the reduction of the viral-induced cytopathic effect (CPE).

Materials:

  • This compound

  • 100% DMSO

  • HIV-1 susceptible T-cell line (e.g., MT-4, H9)

  • HIV-1 laboratory-adapted strain

  • Complete cell culture medium

  • 96-well plates

  • Cell viability assay reagent (e.g., MTT, XTT, or resazurin)

  • Spectrophotometer or fluorescence plate reader

Procedure:

  • Compound and Cell Preparation:

    • Prepare serial dilutions of this compound in complete medium as described in Protocol 1.

    • Prepare a cell suspension of the target T-cell line at a concentration of 1 x 10⁵ cells/mL.

  • Assay Setup:

    • In a 96-well plate, add 50 µL of the cell suspension to each well.

    • Add 50 µL of the serially diluted this compound solutions to the wells.

    • Include a "virus control" (cells + virus, no compound) and a "cell control" (cells only, no virus or compound).

    • Immediately add 100 µL of HIV-1 at a predetermined multiplicity of infection (MOI) to the appropriate wells.

  • Incubation:

    • Incubate the plate at 37°C in a 5% CO₂ incubator for 4-5 days, or until significant CPE is observed in the virus control wells.

  • Quantification of CPE:

    • Perform a cell viability assay (e.g., MTT or resazurin) according to the manufacturer's instructions.

    • Measure the absorbance or fluorescence using a plate reader.

  • Data Analysis:

    • Calculate the percentage of protection from CPE for each this compound concentration using the following formula: % Protection = [ (ODTreated - ODVirus Control) / (ODCell Control - ODVirus Control) ] x 100

    • Plot the percentage of protection against the logarithm of the this compound concentration and determine the EC50 (50% effective concentration).

Visualizations

HIV_Lifecycle cluster_cell Host Cell cluster_inhibition Inhibition by this compound Viral RNA Viral RNA Viral DNA Viral DNA Viral RNA->Viral DNA Reverse Transcription Integration Integration Viral DNA->Integration Integrase Transcription Transcription Integration->Transcription Host Machinery Viral mRNA Viral mRNA Transcription->Viral mRNA Viral Polyproteins Viral Polyproteins Viral mRNA->Viral Polyproteins Translation Mature Viral Proteins Mature Viral Proteins Viral Polyproteins->Mature Viral Proteins Cleavage Assembly Assembly Mature Viral Proteins->Assembly Budding Budding Assembly->Budding Mature HIV Virion Mature HIV Virion Budding->Mature HIV Virion Release HIV Virion HIV Virion Binding & Fusion Binding & Fusion HIV Virion->Binding & Fusion gp120/CD4 Binding & Fusion->Viral RNA This compound This compound This compound->Viral Polyproteins Blocks Cleavage

Caption: HIV-1 Lifecycle and the Site of Action for this compound.

Antiviral_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Prepare Serial Dilutions of this compound D Add this compound Dilutions to Cells A->D B Prepare Target Cell Suspension C Seed Cells in 96-well Plate B->C C->D E Infect Cells with HIV-1 D->E F Incubate for 4-5 Days E->F G Add Cell Viability Reagent F->G H Measure Absorbance/ Fluorescence G->H I Calculate % CPE Reduction and EC50 H->I

Caption: General workflow for an antiviral cytopathic effect (CPE) reduction assay.

Caption: Potential off-target effect of HIV-1 Protease Inhibitors via ER stress.

References

Technical Support Center: Addressing Inhibitor-X (JG-365) Degradation in Long-Term Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the degradation of the small molecule inhibitor, Inhibitor-X (JG-365), during long-term experiments.

Troubleshooting Guides

This section offers solutions to specific issues that may arise during your experiments with Inhibitor-X (this compound).

Issue 1: Rapid Degradation of Inhibitor-X (this compound) in Cell Culture Media

If you observe that Inhibitor-X (this compound) is degrading quickly in your cell culture medium, consider the following potential causes and solutions.

Possible CauseSuggested Solution
Inherent Instability: The compound may be inherently unstable in aqueous solutions at 37°C.[1]Perform a stability check in a simpler buffer system, such as PBS, at 37°C to assess its intrinsic aqueous stability.[1]
Media Components: Certain components in the cell culture media, like specific amino acids or vitamins, could be reacting with and degrading the compound.[1]Test the stability of Inhibitor-X (this compound) in different types of cell culture media to identify any reactive components.[1]
Serum Interactions: Components within the serum, or the absence thereof, may affect compound stability.Evaluate stability in media with and without serum, as serum proteins can sometimes stabilize compounds.[1]
pH Instability: The pH of the media may fluctuate during the experiment, affecting the stability of the pH-sensitive compound.[1]Ensure the pH of your media remains stable throughout the duration of your experiment.[1]

Issue 2: High Variability in Stability Measurements Between Replicates

High variability in your results can obscure the true stability profile of Inhibitor-X (this compound).

Possible CauseSuggested Solution
Inconsistent Sample Handling: Variations in the timing and method of sample collection and processing can introduce variability.Ensure precise and consistent timing for sample collection and processing for all replicates.[1]
Analytical Method Issues: The analytical method, such as HPLC-MS, may not be fully validated for your specific experimental conditions.[2][3]Validate your analytical method for linearity, precision, and accuracy.[1]
Incomplete Solubilization: The compound may not be fully dissolved in the stock solution or the final culture medium, leading to inconsistent concentrations.[1]Confirm the complete dissolution of the compound in the solvent and media. Consider using a brief sonication step if necessary.

Issue 3: Loss of Inhibitor-X (this compound) Activity Over Time in a Cell-Based Assay

A gradual or sudden loss of the expected biological effect of Inhibitor-X (this compound) can indicate degradation.

Possible CauseSuggested Solution
Compound Degradation: The inhibitor is degrading into inactive byproducts under the experimental conditions.Determine the half-life of Inhibitor-X (this compound) in your specific cell culture media and consider replenishing the compound at appropriate intervals.
Cellular Metabolism: The cells themselves may be metabolizing and inactivating the compound.Analyze cell lysates over time to measure the intracellular concentration of Inhibitor-X (this compound) and its potential metabolites.
Non-specific Binding: The compound may be binding to plasticware or other surfaces, reducing its effective concentration.[1]Use low-protein-binding plates and pipette tips. Include a control without cells to assess non-specific binding.[1]

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for Inhibitor-X (this compound) stock solutions?

A1: Stock solutions should be aliquoted into tightly sealed vials and stored at -20°C or below to minimize degradation. It is recommended to use freshly prepared solutions or to use them within one month of preparation.[1] Avoid repeated freeze-thaw cycles, as this can accelerate degradation.[4]

Q2: How can I determine the stability of Inhibitor-X (this compound) in my specific experimental setup?

A2: A stability study using an analytical method like High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) is recommended. This involves incubating the compound in your experimental media at 37°C and measuring its concentration at various time points (e.g., 0, 2, 8, 24, 48 hours).[1]

Q3: My compound appears to be a targeted protein degrader. Are there specific stability concerns I should be aware of?

A3: Yes, targeted protein degraders, which are often larger molecules, can present unique challenges. Their complex structures may lead to lower stability.[5] It is crucial to assess not just the stability of the parent molecule but also to ensure that any degradation products do not interfere with the assay or exhibit off-target toxicity.[6]

Q4: What are some general strategies to improve the stability of small molecules in long-term experiments?

A4: Consider the use of antioxidants in your media if oxidative degradation is suspected.[7] Encapsulation methods or formulation with stabilizing agents like cyclodextrins can also be explored to protect the compound from degradation.[4] Additionally, ensuring the purity of your compound is critical, as impurities can sometimes catalyze degradation.

Experimental Protocols

Protocol 1: Assessing the Stability of Inhibitor-X (this compound) in Cell Culture Media

This protocol outlines a general procedure for determining the stability of Inhibitor-X (this compound) in cell culture media using HPLC-MS.

Materials:

  • Inhibitor-X (this compound)

  • DMSO (or other appropriate solvent)

  • Cell culture medium (with and without 10% FBS)

  • 24-well plates (low-protein-binding recommended)

  • HPLC-MS system

Procedure:

  • Preparation of Solutions:

    • Prepare a 10 mM stock solution of Inhibitor-X (this compound) in DMSO.

    • Prepare the cell culture medium with and without 10% FBS.

    • Prepare a working solution of Inhibitor-X (this compound) by diluting the stock solution in the respective media to a final concentration of 10 µM.[1]

  • Experimental Setup:

    • Add 1 mL of the 10 µM Inhibitor-X (this compound) working solution to triplicate wells of a 24-well plate for each condition (media with and without serum).[1]

  • Incubation and Sampling:

    • Incubate the plates at 37°C in a humidified incubator with 5% CO₂.[1]

    • At designated time points (e.g., 0, 2, 8, 24, 48 hours), collect 100 µL aliquots from each well.[1] The 0-hour time point should be collected immediately after adding the working solution.[1]

  • Sample Analysis:

    • Analyze the collected samples by a validated HPLC-MS method to determine the concentration of Inhibitor-X (this compound).

  • Data Analysis:

    • Calculate the percentage of Inhibitor-X (this compound) remaining at each time point by normalizing the peak area to the average peak area at time 0.[1]

Visualizations

G cluster_troubleshooting Troubleshooting Workflow for Degradation Start Observed Loss of Compound Activity CheckStability Assess Stability in Media (Protocol 1) Start->CheckStability IsStable Is Compound Stable? CheckStability->IsStable DegradationConfirmed Degradation Confirmed IsStable->DegradationConfirmed No CheckBinding Investigate Non-Specific Binding and Cellular Metabolism IsStable->CheckBinding Yes ModifyProtocol Modify Experimental Protocol: - Replenish Compound - Use Low-Binding Plates DegradationConfirmed->ModifyProtocol CheckBinding->ModifyProtocol ReEvaluate Re-evaluate Activity ModifyProtocol->ReEvaluate End Problem Solved ReEvaluate->End

Caption: A flowchart for troubleshooting common issues in small molecule stability assays.

G cluster_pathway Hypothetical Signaling Pathway for Inhibitor-X (this compound) Ligand External Signal Receptor Receptor Activation Ligand->Receptor KinaseA Kinase A Receptor->KinaseA TargetY Target-Y KinaseA->TargetY Downstream Downstream Signaling TargetY->Downstream Response Cellular Response (e.g., Inflammation, Proliferation) Downstream->Response InhibitorX Inhibitor-X (this compound) InhibitorX->TargetY

Caption: A simplified signaling pathway showing the inhibitory action of Inhibitor-X (this compound).

References

Validation & Comparative

No Publicly Available Data on the Antiviral Efficacy of JG-365

Author: BenchChem Technical Support Team. Date: December 2025

Despite a comprehensive search of available scientific literature and public databases, no information regarding the antiviral efficacy or mechanism of action for a compound designated "JG-365" could be identified. As a result, a comparison guide validating its performance against other antiviral agents cannot be provided at this time.

Extensive searches for "this compound antiviral efficacy," "this compound mechanism of action," and related terms did not yield any relevant publications, clinical trial data, or preclinical study results. This suggests that "this compound" may be an internal development code for a compound that has not yet been disclosed in public forums, or it may be an incorrect designation.

For researchers, scientists, and drug development professionals seeking information on antiviral agents, it is crucial to rely on peer-reviewed and publicly accessible data to make informed comparisons and decisions. Without such data for this compound, any assessment of its potential efficacy would be purely speculative.

General Landscape of Antiviral Drugs for Influenza

While information on this compound is unavailable, the current landscape of approved antiviral medications for influenza A and B viruses includes several classes of drugs with well-documented mechanisms of action and clinical efficacy.[1][2][3][4] These are broadly categorized as:

  • Neuraminidase Inhibitors: This class includes drugs like Oseltamivir (Tamiflu), Zanamivir (Relenza), and Peramivir (Rapivab).[1][4] They function by blocking the viral neuraminidase enzyme, which is essential for the release of new virus particles from infected cells, thereby preventing the spread of infection.[5]

  • Cap-Dependent Endonuclease Inhibitors: Baloxavir marboxil (Xofluza) is an example of this class.[1][4] It targets the cap-dependent endonuclease activity of the viral polymerase, interfering with viral RNA transcription and blocking virus replication.[4]

  • Adamantanes: This older class of drugs, including Amantadine and Rimantadine, targets the M2 ion channel of influenza A viruses, inhibiting viral uncoating.[3] However, widespread resistance has led to the recommendation against their use for currently circulating influenza strains.[4]

The Importance of Data Transparency in Drug Development

The process of validating a new antiviral agent involves rigorous preclinical and clinical research, the results of which are typically published in scientific journals and presented at conferences. This transparency is fundamental to the scientific process, allowing for independent review, replication of findings, and a clear understanding of a compound's potential benefits and risks.

Until data on this compound becomes publicly available through such channels, it is not possible to create the requested comparison guide or to validate its antiviral efficacy. Researchers are encouraged to consult established scientific databases and regulatory agency websites for the most current and reliable information on antiviral drug development.

References

JG-365: A Comparative Analysis Against Leading HIV Protease Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the investigational HIV-1 protease inhibitor, JG-365, with several FDA-approved protease inhibitors (PIs). The content is based on available preclinical data and is intended to inform research and drug development efforts in the field of HIV therapeutics.

Overview of this compound

This compound is a synthetic, substrate-based inhibitor of HIV-1 protease, an enzyme critical for the lifecycle of the human immunodeficiency virus.[1] Structurally, it is a heptapeptide (B1575542) analog containing a hydroxyethylamine moiety in place of the scissile peptide bond, which renders it non-cleavable by the protease.[2] The sequence of this compound is Ac-Ser-Leu-Asn-Phe-ψ[CH(OH)CH₂N]-Pro-Ile-Val-OMe.[2] The presence of this transition-state analog allows this compound to bind with high affinity to the active site of the HIV-1 protease, effectively blocking its function.[1][2]

Comparative Efficacy of Protease Inhibitors

The inhibitory activity of this compound and other PIs is quantified by the inhibition constant (Ki) and the half-maximal inhibitory or effective concentration (IC50/EC50). A lower value for these parameters indicates a more potent inhibitor.

InhibitorKi (nM)IC50/EC50 (nM)FDA Approval Year
This compound 0.24 [2]Not AvailableInvestigational
Saquinavir0.12[3]37.7[4]1995[4]
Ritonavir (B1064)0.015[3]4.0 (serum-free IC50)[5]1996[3]
Indinavir0.36[3]Not Available1996[3]
Lopinavir (B192967)Not Available0.69 (serum-free IC50)[5]2000
AtazanavirNot Available2.6 - 5.3[4]2003
Darunavir0.0161 - 2[4]2006[4]

Note: Direct comparison of Ki and IC50/EC50 values across different studies should be done with caution due to variations in experimental conditions. Data for this compound is limited to its Ki value from a single study.

Mechanism of Action and Resistance

HIV-1 Protease Inhibition Signaling Pathway

HIV-1 protease is a homodimeric aspartic protease that cleaves newly synthesized Gag and Gag-Pol polyproteins into mature, functional proteins, a crucial step for the production of infectious virions. Protease inhibitors, including this compound, are designed to mimic the transition state of the natural substrate of the protease. They bind to the active site of the enzyme, preventing the cleavage of the polyproteins and thus inhibiting viral maturation.

HIV_Protease_Inhibition cluster_virus HIV-infected Cell cluster_drug Therapeutic Intervention Gag-Pol Polyprotein Gag-Pol Polyprotein HIV-1 Protease HIV-1 Protease Gag-Pol Polyprotein->HIV-1 Protease Cleavage Immature Virion Immature Virion Gag-Pol Polyprotein->Immature Virion Assembly Mature Viral Proteins Mature Viral Proteins HIV-1 Protease->Mature Viral Proteins Infectious Virion Infectious Virion Mature Viral Proteins->Infectious Virion Assembly Protease Inhibitor (e.g., this compound) Protease Inhibitor (e.g., this compound) Protease Inhibitor (e.g., this compound)->HIV-1 Protease Inhibition

Caption: Mechanism of HIV-1 Protease Inhibition.

Resistance to Protease Inhibitors

A major challenge in HIV therapy is the emergence of drug-resistant viral strains. Resistance to PIs arises from mutations in the viral protease gene, which can alter the inhibitor binding site or the overall conformation of the enzyme, thereby reducing the binding affinity of the inhibitor.[2]

Common primary resistance mutations for established PIs include substitutions at positions such as D30, V32, M46, I47, G48, I50, I54, L76, V82, I84, and L90.[6] The accumulation of multiple mutations can lead to high-level resistance.[2]

Resistance Profile of this compound: Currently, there is no publicly available information on the specific resistance profile of this compound. Further studies are required to determine which mutations confer resistance to this investigational inhibitor and its cross-resistance profile with other PIs.

Experimental Protocols

Detailed experimental protocols for this compound are not available in the public domain. However, a general protocol for an in vitro HIV-1 protease inhibition assay using a fluorogenic substrate is provided below as a reference for researchers.

In Vitro HIV-1 Protease Inhibition Assay (Fluorometric)

This assay measures the ability of a compound to inhibit the cleavage of a fluorogenic peptide substrate by recombinant HIV-1 protease.

Materials:

  • Recombinant HIV-1 Protease

  • Fluorogenic HIV-1 Protease Substrate (e.g., based on a FRET pair like HiLyte Fluor™488/QXL™520)[7]

  • Assay Buffer (e.g., 100 mM MES, pH 5.6, 400 mM NaCl, 1 mM EDTA, 5% glycerol)

  • Test Compound (e.g., this compound) and known PI as a positive control

  • DMSO for compound dilution

  • 96-well black microplate

  • Fluorescence microplate reader

Experimental Workflow:

HIV_Protease_Assay cluster_prep Preparation cluster_reaction Assay Plate Setup cluster_measurement Data Acquisition & Analysis Dilute Inhibitors Prepare serial dilutions of test compound (this compound) and control PI in DMSO. Add Inhibitor Add diluted inhibitors to appropriate wells of a 96-well plate. Dilute Inhibitors->Add Inhibitor Prepare Enzyme Dilute recombinant HIV-1 Protease in assay buffer. Add Enzyme Add diluted HIV-1 Protease to all wells except substrate control. Prepare Enzyme->Add Enzyme Prepare Substrate Dilute fluorogenic substrate in assay buffer. Initiate Reaction Add substrate solution to all wells. Prepare Substrate->Initiate Reaction Pre-incubate Pre-incubate the plate. Add Enzyme->Pre-incubate Pre-incubate->Initiate Reaction Measure Fluorescence Measure fluorescence intensity kinetically (e.g., Ex/Em = 490/520 nm). Initiate Reaction->Measure Fluorescence Calculate Inhibition Calculate the rate of reaction for each well. Measure Fluorescence->Calculate Inhibition Determine IC50 Plot percent inhibition vs. inhibitor concentration and determine the IC50 value. Calculate Inhibition->Determine IC50

Caption: General workflow for an in vitro HIV-1 protease inhibition assay.

Procedure:

  • Prepare serial dilutions of the test compound (this compound) and a known PI (positive control) in DMSO.

  • Add a small volume of the diluted compounds to the wells of a 96-well plate. Include wells with DMSO only as a no-inhibitor control.

  • Prepare a working solution of recombinant HIV-1 protease in assay buffer and add it to the wells containing the test compounds.

  • Pre-incubate the plate at room temperature for a specified time (e.g., 15 minutes).

  • Initiate the reaction by adding the fluorogenic substrate solution to all wells.

  • Immediately place the plate in a fluorescence microplate reader and measure the increase in fluorescence over time at the appropriate excitation and emission wavelengths.

  • Calculate the reaction rate (slope of the linear portion of the fluorescence vs. time curve) for each well.

  • Determine the percent inhibition for each concentration of the test compound relative to the no-inhibitor control.

  • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.

Structural Insights

The crystal structure of this compound in complex with HIV-1 protease has been determined and is available in the Protein Data Bank (PDB ID: 2J9J). This structural information is invaluable for understanding the molecular interactions between the inhibitor and the enzyme's active site, and can guide the design of new, more potent inhibitors.

Conclusion

This compound is a potent in vitro inhibitor of HIV-1 protease with a Ki value in the sub-nanomolar range, comparable to or better than some first-generation FDA-approved PIs. However, a comprehensive evaluation of its efficacy, particularly its activity against a broad range of PI-resistant HIV-1 strains, is not yet publicly available. Furthermore, its pharmacokinetic properties, toxicity profile, and clinical trial status remain unknown. The provided comparative data and general experimental protocols can serve as a foundation for further investigation of this compound and other novel HIV protease inhibitors.

References

Benchmarking JG-365: A Comparative Analysis Against Next-Generation HIV-1 Protease Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the landscape of antiretroviral drug development, the relentless evolution of HIV-1 necessitates continuous innovation in inhibitor design. This guide provides a comprehensive benchmark analysis of the investigational protease inhibitor JG-365 against leading next-generation drugs, Darunavir and Atazanavir. This comparison, tailored for researchers, scientists, and drug development professionals, offers a detailed examination of inhibitory potency and the experimental methodologies crucial for such evaluations.

Executive Summary

This compound, a substrate-like HIV-1 protease inhibitor, demonstrates notable potency with a reported inhibition constant (Ki) of 0.24 nM.[1] However, when benchmarked against the next-generation inhibitors Darunavir and Atazanavir, which were designed to combat drug resistance, a clear distinction in potency emerges. Darunavir exhibits an exceptionally low Ki of 0.016 nM and an IC50 in the range of 3-6 nM.[2][3] Atazanavir also shows strong inhibition with a Ki of 2.66 nM and a cellular effective concentration (EC50) between 2.6 and 5.3 nM.[4] This data underscores the significant advancements made in the potency of newer protease inhibitors.

Data Presentation: Inhibitor Potency Comparison

The following table summarizes the key quantitative data for this compound and the selected next-generation protease inhibitors against wild-type HIV-1 protease.

InhibitorInhibition Constant (Ki) (nM)Half-Maximal Inhibitory Concentration (IC50) (nM)
This compound0.24[1]Not widely reported
Darunavir0.016[2]3 - 6[3]
Atazanavir2.66[4]2.6 - 5.3 (EC50)[4]

Experimental Protocols

The determination of inhibitory constants (Ki) and half-maximal inhibitory concentrations (IC50) is fundamental to the evaluation of protease inhibitors. A widely accepted method for this is the in vitro HIV-1 Protease Activity Assay, often employing Fluorescence Resonance Energy Transfer (FRET).

In Vitro HIV-1 Protease FRET Assay

This assay provides a sensitive and continuous measurement of HIV-1 protease activity, making it suitable for high-throughput screening of inhibitors.

Principle: The assay utilizes a synthetic peptide substrate that contains a cleavage site for HIV-1 protease, flanked by a fluorescent donor molecule and a quencher molecule. In its intact state, the quencher suppresses the fluorescence of the donor. Upon cleavage by the protease, the donor and quencher are separated, leading to an increase in fluorescence that can be measured over time.

Materials:

  • Recombinant HIV-1 Protease

  • FRET peptide substrate

  • Assay Buffer (e.g., Sodium Acetate, NaCl, EDTA, DTT, BSA)

  • Test inhibitors (this compound, Darunavir, Atazanavir) dissolved in DMSO

  • 96-well black microplates

  • Fluorescence microplate reader

Procedure:

  • Reagent Preparation: Prepare a series of dilutions for each test inhibitor in assay buffer.

  • Reaction Setup: In a 96-well plate, add the assay buffer, the diluted inhibitor, and the recombinant HIV-1 protease. Allow for a pre-incubation period for the inhibitor to bind to the enzyme.

  • Initiation of Reaction: Add the FRET peptide substrate to all wells to start the enzymatic reaction.

  • Measurement: Immediately begin monitoring the increase in fluorescence intensity at the appropriate excitation and emission wavelengths for the specific FRET pair using a fluorescence microplate reader. Measurements are typically taken at regular intervals over a set period.

  • Data Analysis:

    • IC50 Determination: Plot the initial reaction velocities against the logarithm of the inhibitor concentrations. The IC50 value is the concentration of the inhibitor that reduces the enzyme activity by 50%.

    • Ki Determination: The inhibition constant (Ki) can be calculated from the IC50 value using the Cheng-Prusoff equation, which also takes into account the substrate concentration and the Michaelis constant (Km) of the enzyme for the substrate.

Mandatory Visualizations

Signaling Pathway: HIV-1 Protease Inhibition

HIV_Protease_Inhibition Polyprotein Gag-Pol Polyprotein HIV_Protease HIV-1 Protease Polyprotein->HIV_Protease Cleavage by Structural_Proteins Structural Proteins (p24, p17, etc.) HIV_Protease->Structural_Proteins Produces Enzymes Viral Enzymes (RT, IN, PR) HIV_Protease->Enzymes Produces Inactive_Complex Inactive Protease-Inhibitor Complex HIV_Protease->Inactive_Complex Virion_Assembly Virion Assembly & Maturation Structural_Proteins->Virion_Assembly Enzymes->Virion_Assembly Infectious_Virion Infectious Virion Virion_Assembly->Infectious_Virion Protease_Inhibitor Protease Inhibitor (e.g., this compound) Protease_Inhibitor->HIV_Protease Binds to Active Site Protease_Inhibitor->Inactive_Complex

Caption: Mechanism of HIV-1 Protease inhibition.

Experimental Workflow: In Vitro FRET Assay

FRET_Assay_Workflow Start Start Prep_Inhibitors Prepare Inhibitor Dilutions Start->Prep_Inhibitors Add_Reagents Add Buffer, Inhibitor, & HIV-1 Protease to Plate Prep_Inhibitors->Add_Reagents Pre_Incubate Pre-incubate Add_Reagents->Pre_Incubate Add_Substrate Add FRET Substrate Pre_Incubate->Add_Substrate Measure_Fluorescence Measure Fluorescence (Kinetic Read) Add_Substrate->Measure_Fluorescence Data_Analysis Data Analysis (IC50/Ki Calculation) Measure_Fluorescence->Data_Analysis End End Data_Analysis->End

Caption: Workflow for determining inhibitor potency using a FRET-based assay.

References

Independent Verification of JG-365's Mechanism of Action: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the investigational HIV-1 protease inhibitor, JG-365, with established FDA-approved alternatives. Due to the limited publicly available data for this compound, this document focuses on a detailed comparison of well-characterized protease inhibitors to provide a framework for evaluating novel compounds like this compound. All quantitative data is presented in structured tables, and detailed experimental methodologies for key assays are provided.

Mechanism of Action of HIV-1 Protease Inhibitors

HIV-1 protease is a critical enzyme in the lifecycle of the human immunodeficiency virus (HIV). It functions as a homodimer, with each subunit contributing a catalytic aspartate residue to the active site. This enzyme is responsible for the cleavage of the viral Gag and Gag-Pol polyproteins into mature, functional proteins and enzymes, such as reverse transcriptase and integrase. This proteolytic processing is essential for the maturation of the virus into an infectious virion.

HIV-1 protease inhibitors are a class of antiretroviral drugs that competitively inhibit the enzyme's activity. They are designed as substrate analogs that bind to the active site of the HIV-1 protease with high affinity, preventing the cleavage of the viral polyproteins. This results in the production of immature, non-infectious viral particles, thereby halting the spread of the virus. This compound is an investigational compound that falls into this class of inhibitors.

Below is a diagram illustrating the HIV-1 protease signaling pathway and the inhibitory action of protease inhibitors.

HIV_Protease_Pathway cluster_host_cell Host Cell Viral RNA Viral RNA Reverse Transcription Reverse Transcription Viral RNA->Reverse Transcription Viral DNA Viral DNA Reverse Transcription->Viral DNA Integration Integration Viral DNA->Integration Proviral DNA Proviral DNA Integration->Proviral DNA Transcription & Translation Transcription & Translation Proviral DNA->Transcription & Translation Gag-Pol Polyprotein Gag-Pol Polyprotein Transcription & Translation->Gag-Pol Polyprotein HIV-1 Protease HIV-1 Protease Gag-Pol Polyprotein->HIV-1 Protease Cleavage Viral Assembly Viral Assembly Gag-Pol Polyprotein->Viral Assembly Mature Viral Proteins Mature Viral Proteins HIV-1 Protease->Mature Viral Proteins Protease Inhibitor Protease Inhibitor Protease Inhibitor->HIV-1 Protease Inhibition Mature Viral Proteins->Viral Assembly Immature Virion Immature Virion Viral Assembly->Immature Virion Budding Budding Immature Virion->Budding Mature Infectious Virion Mature Infectious Virion Budding->Mature Infectious Virion

Caption: HIV-1 Lifecycle and Inhibition by Protease Inhibitors.

Comparative Analysis of HIV-1 Protease Inhibitors

The following tables summarize the available quantitative data for this compound and a selection of FDA-approved HIV-1 protease inhibitors. It is important to note that the inhibitory constants (Ki) and the 50% effective concentrations (EC50) or 50% inhibitory concentrations (IC50) can vary depending on the specific experimental conditions, such as the assay type, cell line, and viral strain used.

Table 1: In Vitro Enzyme Inhibition (Ki) of HIV-1 Protease Inhibitors
CompoundKi (nM)Notes
This compound 0.24[1]Hydroxyethylamine inhibitor; data from 1990.[1]
Saquinavir 0.12-
Ritonavir (B1064) 0.015[2]Potent inhibitor of cytochrome P450 3A4, often used as a pharmacokinetic booster.[2]
Indinavir 0.36[2]-
Nelfinavir 2[3]-
Amprenavir (B1666020) 0.6[4][5]-
Lopinavir (B192967) 0.013 (in the presence of Ritonavir)[6]Co-formulated with ritonavir to boost its concentration.[6]
Atazanavir 2.6-
Tipranavir 0.03Non-peptidic inhibitor.
Darunavir 0.003-0.004Potent inhibitor of both wild-type and resistant HIV-1 strains.

Note: Ki values represent the inhibition constant of the drug for the HIV-1 protease enzyme in a cell-free assay. A lower Ki value indicates a higher binding affinity of the inhibitor to the enzyme. Data is compiled from various sources and direct comparison should be made with caution.

Table 2: In Vitro Antiviral Activity (EC50/IC50) of HIV-1 Protease Inhibitors
CompoundEC50/IC50 (nM)Cell LineViral Strain
This compound Not publicly available--
Saquinavir 0.6 - 2[7]C8166HIV-1
Ritonavir 20 (in PBMC)PBMCNot specified
Indinavir 25-100VariousHIV-1
Nelfinavir 20[3]MT-4Wild-type HIV-1[3]
Amprenavir 11 - 31[8]Macrophages, PBLHIV-1BaL[8]
Lopinavir 6.5 (in PBMC)[6]PBMCNot specified[6]
Atazanavir 2 - 5[9]PBMC, Macrophages, CEM-SS, MT-2Various laboratory and clinical HIV-1 isolates[9]
Tipranavir 100-300VariousHIV-1
Darunavir 1 - 5[10]VariousWild-type HIV-1 and HIV-2[10]

Note: EC50 (50% effective concentration) and IC50 (50% inhibitory concentration) values represent the concentration of the drug required to inhibit viral replication by 50% in cell culture. These values are a better indicator of a drug's potential therapeutic efficacy than Ki alone. The specific cell line and viral strain used can significantly impact the observed values.

Experimental Protocols

Detailed methodologies for key experiments are crucial for the independent verification and comparison of inhibitor performance. Below are representative protocols for the assays commonly used to characterize HIV-1 protease inhibitors.

HIV-1 Protease Activity Assay (Fluorometric)

This assay measures the in vitro enzymatic activity of HIV-1 protease and the inhibitory effect of compounds.

Principle: The assay utilizes a synthetic peptide substrate containing a fluorophore and a quencher. In the absence of an inhibitor, the HIV-1 protease cleaves the substrate, separating the fluorophore from the quencher and resulting in an increase in fluorescence. The presence of an inhibitor prevents this cleavage, leading to a lower fluorescence signal.

Workflow Diagram:

protease_assay_workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection Prepare Reagents Prepare Assay Buffer, Substrate, and Enzyme Solutions Add Inhibitor Add Test Compound and Enzyme to Microplate Wells Prepare Reagents->Add Inhibitor Prepare Inhibitor Prepare Serial Dilutions of Test Compound (e.g., this compound) Prepare Inhibitor->Add Inhibitor Incubate_1 Incubate at Room Temperature Add Inhibitor->Incubate_1 Add Substrate Add Fluorogenic Substrate to Initiate Reaction Incubate_1->Add Substrate Measure Fluorescence Measure Fluorescence Intensity Over Time (Kinetic Read) Add Substrate->Measure Fluorescence Data Analysis Calculate IC50 Values Measure Fluorescence->Data Analysis

Caption: Workflow for a Fluorometric HIV-1 Protease Activity Assay.

Detailed Protocol: A detailed protocol for a commercially available HIV-1 Protease Inhibitor Screening Kit can be found in the product manual for kits such as Abcam's ab211106.[11] Key steps generally include:

  • Reagent Preparation: Prepare assay buffer, HIV-1 protease enzyme solution, and the fluorogenic substrate solution according to the manufacturer's instructions.

  • Compound Preparation: Prepare serial dilutions of the test inhibitor (e.g., this compound) and control inhibitors in assay buffer.

  • Reaction Setup: In a 96-well microplate, add the test compounds, a known inhibitor control (e.g., Pepstatin A), and a no-inhibitor control. Add the HIV-1 protease solution to all wells except for a no-enzyme control.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Add the fluorogenic substrate to all wells to start the enzymatic reaction.

  • Measurement: Immediately measure the fluorescence intensity at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 330/450 nm) in a kinetic mode for 1-3 hours at 37°C.

  • Data Analysis: Plot the rate of fluorescence increase against the inhibitor concentration. The IC50 value, the concentration of inhibitor that reduces enzyme activity by 50%, is determined by fitting the data to a suitable dose-response curve.

Cell-Based Antiviral Assay

This assay measures the ability of a compound to inhibit HIV replication in a cell culture system.

Principle: Susceptible host cells (e.g., MT-4 cells, PBMCs) are infected with HIV in the presence of varying concentrations of the test compound. After a period of incubation, the extent of viral replication is quantified by measuring a viral marker, such as the p24 antigen, or by assessing the cytopathic effect of the virus.

Workflow Diagram:

antiviral_assay_workflow cluster_setup Assay Setup cluster_infection Infection cluster_quantification Quantification Cell Seeding Seed Susceptible Cells (e.g., MT-4) in Microplate Compound Addition Add Serial Dilutions of Test Compound (e.g., this compound) Cell Seeding->Compound Addition Add Virus Infect Cells with a Known Titer of HIV Compound Addition->Add Virus Incubation Incubate for Several Days (e.g., 4-5 days) Add Virus->Incubation Measure Endpoint Quantify Viral Replication (e.g., p24 ELISA, MTT Assay) Incubation->Measure Endpoint Data Analysis Calculate EC50 Values Measure Endpoint->Data Analysis

Caption: Workflow for a Cell-Based HIV Antiviral Assay.

Detailed Protocol (MT-4 Cell Assay): The MT-4 cell line is highly susceptible to HIV-1 and exhibits a pronounced cytopathic effect upon infection, making it a suitable model for antiviral screening.[12]

  • Cell Preparation: Culture MT-4 cells in appropriate growth medium. On the day of the assay, count the cells and adjust the density to the desired concentration.

  • Compound Dilution: Prepare serial dilutions of the test compound in the cell culture medium.

  • Assay Plate Setup: Add the diluted compounds to a 96-well microplate. Include a no-drug control (virus control) and a no-virus control (cell control).

  • Infection: Add a pre-titered amount of HIV-1 stock to the wells containing cells and compounds.

  • Incubation: Incubate the plate at 37°C in a CO2 incubator for 4-5 days.[12]

  • Endpoint Measurement:

    • MTT Assay: To assess cell viability (as a measure of the inhibition of the viral cytopathic effect), add MTT solution to each well and incubate. Then, add a solubilizing agent and measure the absorbance at a specific wavelength.

    • p24 Antigen ELISA: To directly quantify viral replication, collect the culture supernatant and measure the concentration of the HIV-1 p24 capsid protein using a commercial ELISA kit.

  • Data Analysis: Plot the percentage of cell viability or the percentage of inhibition of p24 production against the drug concentration. The EC50 value, the concentration of the drug that protects 50% of the cells from the viral cytopathic effect or inhibits p24 production by 50%, is determined from the dose-response curve.

Conclusion

This compound is an early-stage investigational HIV-1 protease inhibitor with a reported potent in vitro enzymatic inhibitory activity (Ki = 0.24 nM).[1] However, a comprehensive evaluation of its potential as an antiviral agent requires further investigation, particularly through cell-based assays to determine its efficacy in a more physiologically relevant context. This guide provides a comparative framework of established FDA-approved HIV-1 protease inhibitors, highlighting the key parameters and experimental methodologies used to characterize their mechanism of action and antiviral potency. Researchers are encouraged to utilize these standardized assays for the independent verification of this compound's performance and to facilitate a direct and meaningful comparison with existing therapeutic options. The lack of publicly available cell-based antiviral data for this compound is a significant gap that needs to be addressed to ascertain its therapeutic potential.

References

Comparative Analysis of HIV Inhibitors: A Closer Look at Protease and Maturation Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

A comparative study of the investigational drug JG-365 in wild-type and mutant HIV strains is not currently possible due to the limited availability of public data. Initial research identifies this compound as an HIV-1 protease inhibitor, not a maturation inhibitor. This guide will, therefore, provide a comprehensive comparative analysis of a well-documented, next-generation HIV-1 maturation inhibitor, GSK3640254, to serve as a model for the requested comparison guide.

This guide presents a detailed comparison of the antiviral activity of the next-generation maturation inhibitor GSK3640254 against wild-type and mutant strains of HIV-1. It is intended for researchers, scientists, and drug development professionals, providing objective data and experimental context to inform antiviral research and development.

Introduction to HIV Maturation and Protease Inhibition

HIV-1 replication is a multi-step process, offering several targets for antiretroviral therapy. Two critical stages are the proteolytic processing of viral polyproteins by HIV protease and the subsequent maturation of the virus particle.

  • Protease Inhibitors (PIs): This class of drugs, which includes the investigational compound this compound, competitively binds to the active site of the HIV-1 aspartic protease.[1] This enzyme is crucial for cleaving the Gag and Gag-Pol polyproteins into functional viral proteins.[2][3][4] By blocking this cleavage, PIs prevent the formation of mature, infectious virions.[2][3][4]

  • Maturation Inhibitors (MIs): Maturation inhibitors represent a newer class of antiretrovirals that also target the late stages of the viral life cycle but through a different mechanism.[5] They specifically obstruct the final cleavage of the capsid protein (p24) and the spacer peptide 1 (SP1) from the Gag polyprotein precursor.[6] This disruption of the final maturation step results in the production of immature, non-infectious virus particles.[5][7] GSK3640254 is a novel, next-generation maturation inhibitor.[8][9]

Comparative Antiviral Activity of GSK3640254

GSK3640254 has demonstrated potent antiviral activity against a broad range of HIV-1 subtypes, including those with polymorphisms that conferred resistance to earlier generation maturation inhibitors.[8][10]

HIV-1 Strain Drug EC50 (nM) EC90 (nM) Fold Change in EC50 Reference
Wild-Type (Subtype B) GSK36402541.9--[11]
Wild-Type (Subtype C) GSK36402541.2--[11]
Panel of Clinical Isolates GSK36402549 (mean)--[8][10]
Polymorphic Gag Viruses GSK3640254-33 (mean, protein-binding adjusted)-[8][10]
A364V Mutant GSK3640254--132[12]

Resistance Profile of GSK3640254

Resistance to maturation inhibitors is a key consideration in their development. For GSK3640254, the primary resistance-associated mutation (RAM) identified through in vitro studies and clinical trials is A364V in the Gag protein.[8][10] The emergence of this mutation has been observed in patients receiving the drug as monotherapy.[12] In one instance, the A364V mutation led to a 132-fold decrease in susceptibility to GSK3640254.[12] This highlights the importance of using such inhibitors as part of a combination antiretroviral therapy to mitigate the development of resistance.[5]

Experimental Protocols

The data presented in this guide are derived from established in vitro assays for determining the antiviral activity and resistance profiles of HIV inhibitors.

Phenotypic Susceptibility Assay

Phenotypic assays directly measure the ability of a virus to replicate in the presence of varying concentrations of an antiretroviral drug.[13]

Objective: To determine the concentration of the drug that inhibits viral replication by 50% (EC50).

General Protocol:

  • Virus Preparation: Recombinant viruses are generated containing the gene of interest (e.g., protease or Gag) from patient-derived plasma HIV-1 RNA.[14][15] This gene is cloned into a susceptible HIV-1 backbone.[14][15]

  • Cell Culture: A suitable cell line, such as TZM-bl cells, is cultured.[14][15]

  • Infection and Drug Treatment: The cells are infected with the recombinant virus in the presence of serial dilutions of the test compound (e.g., GSK3640254).

  • Quantification of Viral Replication: After a set incubation period, viral replication is measured. This can be done by quantifying the expression of a reporter gene (like luciferase) or by measuring the level of a viral protein (like p24).[16]

  • Data Analysis: The EC50 value is calculated by plotting the percentage of viral inhibition against the drug concentration.

Genotypic Resistance Testing

Genotypic assays detect mutations in the viral genes that are known to be associated with drug resistance.[13]

Objective: To identify specific mutations in the viral genome that confer resistance to a drug.

General Protocol:

  • RNA Extraction: Viral RNA is extracted from a patient's plasma sample.

  • Reverse Transcription and PCR: The target viral genes (e.g., protease, reverse transcriptase, integrase) are reverse transcribed into cDNA and then amplified using the polymerase chain reaction (PCR).[17]

  • Sequencing: The amplified DNA is sequenced to determine the exact genetic code of the target genes.

  • Mutation Analysis: The obtained sequence is compared to a wild-type reference sequence to identify any mutations.[17] Databases of known resistance mutations are used to interpret the clinical significance of the identified mutations.

Signaling Pathways and Experimental Workflows

HIV-1 Maturation Pathway and Inhibition

The following diagram illustrates the late stages of the HIV-1 life cycle, focusing on the role of protease and the mechanism of action of maturation inhibitors.

HIV_Maturation_Pathway cluster_cell Infected Host Cell cluster_virion Extracellular Space Gag_Pol Gag-Pol Polyprotein Budding Budding Gag_Pol->Budding Assembles at cell membrane Immature_Virion Immature Virion Budding->Immature_Virion Release Protease_Cleavage Protease Cleavage Immature_Virion->Protease_Cleavage Structural_Proteins Structural Proteins (MA, CA, NC) Protease_Cleavage->Structural_Proteins Enzymes Viral Enzymes (PR, RT, IN) Protease_Cleavage->Enzymes Maturation Maturation Structural_Proteins->Maturation Enzymes->Maturation Mature_Virion Mature, Infectious Virion Maturation->Mature_Virion Protease_Inhibitor Protease Inhibitors (e.g., this compound) Protease_Inhibitor->Protease_Cleavage Inhibits Maturation_Inhibitor Maturation Inhibitors (e.g., GSK3640254) Maturation_Inhibitor->Maturation Inhibits CA-SP1 cleavage

Caption: HIV-1 Maturation Pathway and Points of Inhibition.

Experimental Workflow for Phenotypic Drug Susceptibility Testing

The following diagram outlines the key steps in a typical phenotypic drug susceptibility assay.

Phenotypic_Assay_Workflow Start Start: Patient Plasma Sample RNA_Extraction Viral RNA Extraction Start->RNA_Extraction RT_PCR RT-PCR Amplification of Target Gene RNA_Extraction->RT_PCR Cloning Cloning into HIV Backbone Vector RT_PCR->Cloning Transfection Transfection into Producer Cells Cloning->Transfection Virus_Production Production of Recombinant Virus Transfection->Virus_Production Infection Infection of Target Cells with Serial Drug Dilutions Virus_Production->Infection Incubation Incubation Infection->Incubation Measurement Measure Viral Replication (e.g., Luciferase Assay) Incubation->Measurement Data_Analysis Data Analysis: Calculate EC50 Measurement->Data_Analysis End End: Determine Drug Susceptibility Data_Analysis->End

Caption: Workflow for Phenotypic HIV Drug Susceptibility Testing.

References

Assessing the Synergistic Potential of TMB-365 with Other Antiretrovirals: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: TMB-365 (previously referred to as JG-365) is an investigational antiretroviral agent currently in clinical development. As of this guide's publication, specific data from in-vitro or in-vivo studies detailing its synergistic effects with a broad range of other antiretroviral (ARV) classes are not publicly available. This guide, therefore, provides a comparative framework based on the known mechanism of action of TMB-365, data from its parent compound, ibalizumab, and established principles of antiretroviral synergy.

Introduction to TMB-365

TMB-365 is a second-generation, long-acting, humanized monoclonal antibody being developed for the treatment of HIV-1 infection. It is an advancement of the FDA-approved drug ibalizumab (Trogarzo®). TMB-365 functions as a post-attachment inhibitor. By binding to the CD4 receptor on host T-cells, it prevents the conformational changes necessary for the HIV-1 virus to enter the cell, a mechanism that is distinct from many other antiretroviral classes.[1][2][3][4] This unique mechanism suggests a low potential for cross-resistance with other ARVs.[1][5]

Current clinical trials are primarily focused on evaluating TMB-365 in combination with another monoclonal antibody, TMB-380, as a complete long-acting injectable regimen. While this combination shows promise, understanding the potential synergistic interactions of TMB-365 with other existing antiretrovirals is crucial for its future positioning in HIV treatment, particularly for heavily treatment-experienced patients.

The Rationale for Combination Therapy and Synergy

The cornerstone of modern HIV treatment is combination antiretroviral therapy (cART), which utilizes drugs from different classes to target multiple stages of the HIV life cycle. The primary goals of combination therapy are to enhance viral suppression, reduce the development of drug resistance, and minimize drug-related toxicities.

A key concept in combination therapy is synergy, where the combined effect of two or more drugs is greater than the sum of their individual effects. In contrast, an additive effect is when the combined effect equals the sum of individual effects, and an antagonistic effect is when the combined effect is less. Quantifying these interactions is vital for designing potent and durable treatment regimens.

Experimental Protocols for Assessing Synergy

The synergistic, additive, or antagonistic effects of drug combinations are typically evaluated through in-vitro assays. The following are standard methodologies employed in the field of virology:

Checkerboard Assay

The checkerboard assay is a common method to screen for synergy between two compounds.[6][7][8]

  • Principle: In a multi-well plate, serial dilutions of two drugs are prepared, one along the rows and the other along the columns. This creates a matrix of varying concentrations of both drugs.

  • Procedure:

    • Prepare serial dilutions of Drug A and Drug B in a 96-well microplate.

    • Infect a suitable cell line (e.g., TZM-bl cells or peripheral blood mononuclear cells) with a known amount of HIV-1.

    • Add the drug dilutions to the infected cells.

    • After an incubation period (typically 3-7 days), viral replication is quantified using a reporter gene assay (e.g., luciferase or β-galactosidase), p24 antigen ELISA, or a reverse transcriptase activity assay.

  • Outcome: The assay provides data on the inhibitory effect of each drug alone and in combination across a range of concentrations.

Data Analysis: Combination Index (CI) and Isobologram

The data from checkerboard assays are analyzed to determine the nature of the drug interaction.

  • Chou-Talalay Method (Combination Index): This is a widely accepted method for quantifying drug synergy.[3] The Combination Index (CI) is calculated using the following formula:

    CI = (D)₁/(Dₓ)₁ + (D)₂/(Dₓ)₂

    Where:

    • (Dₓ)₁ and (Dₓ)₂ are the concentrations of Drug 1 and Drug 2 alone, respectively, that are required to produce a certain effect (e.g., 50% inhibition of viral replication, or IC₅₀).

    • (D)₁ and (D)₂ are the concentrations of Drug 1 and Drug 2 in combination that produce the same effect.

    Interpretation of CI values:

    • CI < 1: Synergy

    • CI = 1: Additive effect

    • CI > 1: Antagonism

  • Isobologram Analysis: This is a graphical representation of drug interactions.[9][10][11][12][13]

    • Principle: The concentrations of two drugs required to produce a specific level of effect (e.g., IC₅₀) are plotted on the x and y axes. A straight line connecting these two points represents the line of additivity.

    • Interpretation:

      • Data points for a combination that fall below the line of additivity indicate synergy.

      • Data points that fall on the line indicate an additive effect.

      • Data points that fall above the line indicate antagonism.

Data Presentation: Predicted Synergistic Effects of TMB-365

Given the absence of direct experimental data for TMB-365 with various ARV classes, the following tables present a hypothetical comparison based on its mechanism of action and data from its predecessor, ibalizumab.

Table 1: Predicted Synergy of TMB-365 with Other Antiretroviral Classes

Antiretroviral ClassExamplesTarget in HIV Life CyclePredicted Interaction with TMB-365Rationale
Nucleoside/Nucleotide Reverse Transcriptase Inhibitors (NRTIs) Tenofovir, Emtricitabine, LamivudineReverse TranscriptionSynergistic or Additive Targets a different and subsequent step in the viral life cycle. No overlapping resistance pathways.
Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs) Efavirenz, Rilpivirine, DoravirineReverse TranscriptionSynergistic or Additive Targets a different and subsequent step in the viral life cycle. No overlapping resistance pathways.
Protease Inhibitors (PIs) Darunavir, Atazanavir, RitonavirViral MaturationSynergistic or Additive Targets a much later stage of the viral life cycle. No overlapping resistance pathways.
Integrase Strand Transfer Inhibitors (INSTIs) Dolutegravir, Bictegravir, RaltegravirIntegrationSynergistic or Additive Targets a different and subsequent step in the viral life cycle. No overlapping resistance pathways.
Fusion Inhibitors EnfuvirtideViral Entry (Fusion)Synergistic Targets a closely related but distinct step in the entry process. In-vitro studies have shown synergy between ibalizumab and enfuvirtide.[5]
CCR5 Antagonists MaravirocViral Entry (Co-receptor binding)Synergistic or Additive Targets a different component of the entry machinery. TMB-365 is effective against both CCR5- and CXCR4-tropic viruses.

Table 2: Illustrative In-Vitro Synergy Data (Hypothetical)

This table illustrates how quantitative data on the synergy between TMB-365 and a hypothetical NRTI might be presented.

Drug CombinationIC₅₀ (Drug Alone)IC₅₀ (in Combination)Combination Index (CI) at IC₅₀Interaction
TMB-365 50 ng/mL15 ng/mL\multirow{2}{}{0.6}\multirow{2}{}{Synergy}
NRTI (e.g., Tenofovir) 20 nM6 nM
TMB-365 50 ng/mL25 ng/mL\multirow{2}{}{1.0}\multirow{2}{}{Additive}
PI (e.g., Darunavir) 10 nM5 nM

Note: The values presented in this table are for illustrative purposes only and do not represent actual experimental data.

Visualizations

HIV Life Cycle and Antiretroviral Targets

HIV_Lifecycle cluster_cell Host CD4+ T-Cell attachment 1. Attachment & Binding fusion 2. Fusion & Entry attachment->fusion rt 3. Reverse Transcription fusion->rt integration 4. Integration rt->integration replication 5. Replication integration->replication assembly 6. Assembly replication->assembly budding 7. Budding & Maturation assembly->budding TMB365 TMB-365 (Post-attachment Inhibitor) TMB365->attachment FusionI Fusion Inhibitors FusionI->fusion CCR5a CCR5 Antagonists CCR5a->attachment NRTI NRTIs/NNRTIs NRTI->rt INSTI Integrase Inhibitors INSTI->integration PI Protease Inhibitors PI->budding

Caption: HIV life cycle and the targets of different antiretroviral drug classes.

Experimental Workflow for Synergy Assessment

Synergy_Workflow start Start: Prepare Drug Dilutions checkerboard 1. Create Checkerboard Plate (Drug A vs. Drug B) start->checkerboard cell_culture 2. Prepare and Seed Target Cells (e.g., TZM-bl) checkerboard->cell_culture infection 3. Infect Cells with HIV-1 cell_culture->infection incubation 4. Add Drug Combinations & Incubate infection->incubation readout 5. Measure Viral Replication (e.g., p24 ELISA, Luciferase Assay) incubation->readout analysis 6. Data Analysis readout->analysis ci_calc Calculate Combination Index (CI) analysis->ci_calc isobologram Generate Isobologram analysis->isobologram end End: Determine Synergy/Additivity/Antagonism ci_calc->end isobologram->end

Caption: A typical experimental workflow for in-vitro antiretroviral synergy assessment.

Conceptual Diagram of Drug Interaction

Drug_Interaction cluster_isobologram Isobologram at 50% Inhibition origin x_axis Concentration of Drug A origin->x_axis y_axis Concentration of Drug B origin->y_axis p_a p_b p_a->p_b Additivity (CI = 1) synergy_point antagonism_point

Caption: A conceptual isobologram illustrating synergy, additivity, and antagonism.

Conclusion and Future Directions

TMB-365, with its unique post-attachment inhibition mechanism, holds significant promise as a future component of HIV therapy. Based on its mode of action and the lack of overlapping resistance pathways with other antiretroviral classes, it is highly probable that TMB-365 will exhibit synergistic or additive effects when combined with NRTIs, NNRTIs, PIs, and INSTIs. Furthermore, there is a strong rationale and some preclinical evidence from its parent compound, ibalizumab, to suggest synergy with other entry inhibitors like enfuvirtide.[5]

As TMB-365 progresses through clinical development, it will be imperative for future studies to formally evaluate its synergistic potential with a wide array of approved antiretrovirals. Such data will be invaluable for defining its role in both treatment-naive and, more critically, in heavily treatment-experienced individuals with limited therapeutic options. The methodologies outlined in this guide provide a robust framework for conducting these essential investigations.

References

Safety Operating Guide

Navigating the Disposal of JG-365: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Immediate attention: A specific Safety Data Sheet (SDS) containing detailed disposal procedures for the HIV protease inhibitor JG-365 is not publicly available through standard searches. The information presented herein provides general guidance for the disposal of research-grade chemical compounds. Researchers, scientists, and drug development professionals must consult their institution's Environmental Health and Safety (EHS) department for specific protocols and to ensure compliance with all applicable regulations.

General Step-by-Step Disposal Procedure for Research-Grade Compounds

In the absence of a specific SDS for this compound, the following general procedure should be adopted in consultation with your institution's EHS office:

  • Characterization of Waste:

    • Identify all components of the waste stream containing this compound. This includes any solvents, reaction byproducts, or contaminated materials.

    • Determine the potential hazards of the waste mixture. Given that this compound is a bioactive compound, it should be handled with care.

  • Segregation of Waste:

    • Do not mix waste containing this compound with other chemical waste streams unless explicitly permitted by your EHS office.

    • Proper segregation prevents unforeseen chemical reactions and facilitates correct disposal.

  • Containerization and Labeling:

    • Use a chemically compatible and leak-proof container for the waste.

    • Clearly label the container with "Hazardous Waste," the full chemical name ("this compound"), and any other components in the mixture. The concentration or amount of each component should also be indicated.

    • Include the date of waste generation and the name of the principal investigator or research group.

  • Storage:

    • Store the sealed and labeled waste container in a designated satellite accumulation area within the laboratory.

    • Ensure the storage area is secure, well-ventilated, and away from general laboratory traffic.

  • Request for Pickup:

    • Contact your institution's EHS office to schedule a pickup for the hazardous waste.

    • Provide them with all necessary information about the waste as per your institution's procedures.

Experimental Protocols

Due to the lack of a specific SDS, no experimentally validated disposal protocols for this compound can be cited. The development of any such protocol, for instance, involving chemical neutralization or degradation, would require a thorough understanding of the compound's reactivity and potential degradation products. Such experimentation should only be conducted by qualified personnel with the approval and guidance of the institutional EHS and safety committees.

Quantitative Data

There is no available quantitative data regarding specific disposal parameters for this compound, such as concentration limits for aqueous disposal or specific pH ranges for neutralization. The table below is a template that researchers should aim to complete in consultation with their EHS office for their specific waste streams containing this compound.

ParameterRecommended Limit/RangeSource/Justification
Concentration in Aqueous Waste To be determined by EHSInstitutional and local regulations
pH for Neutralization To be determined by EHSChemical compatibility and safety
Compatible Solvents for Disposal To be determined by EHSPrevention of hazardous reactions

Chemical Disposal Workflow

The following diagram illustrates a general workflow for the proper disposal of a research chemical like this compound.

cluster_researcher Researcher's Responsibilities cluster_ehs EHS Office Responsibilities A Identify Waste Containing this compound B Segregate from Other Waste A->B C Select Compatible Container B->C D Label Container Correctly (Name, Hazards, Date) C->D E Store in Satellite Accumulation Area D->E F Request EHS Pickup E->F H Collect Hazardous Waste F->H Initiates Pickup G Provide Specific Guidance G->A Provides Protocol I Transport to Central Facility H->I J Final Disposal (Incineration/Landfill) I->J

Caption: General workflow for the disposal of research chemicals.

Disclaimer: This information is intended for guidance purposes only and does not supersede institutional or regulatory requirements. Always prioritize the instructions and protocols provided by your institution's Environmental Health and Safety department.

Essential Safety and Handling Protocols for JG-365

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This document provides immediate and essential safety and logistical information for the handling of the hypothetical chemical compound JG-365 in a laboratory setting. The following procedures are based on general best practices for managing hazardous materials and are intended to foster a culture of safety and build trust in our commitment to your well-being beyond the product itself.

I. Personal Protective Equipment (PPE) for this compound

The following table summarizes the recommended personal protective equipment for various laboratory activities involving this compound. This guidance is based on a composite hazard profile assuming this compound may be a skin and eye irritant, harmful if inhaled, and potentially harmful if swallowed.

Activity Required PPE Additional Recommendations
Preparation and Weighing - Nitrile or neoprene gloves- Safety glasses with side shields or chemical splash goggles- Lab coat- Work within a certified chemical fume hood to minimize inhalation exposure.
Active Handling and Experimentation - Nitrile or neoprene gloves- Chemical splash goggles- Lab coat- Ensure eyewash stations and safety showers are readily accessible.
Centrifugation - Nitrile or neoprene gloves- Safety glasses with side shields- Lab coat- Use sealed rotor or safety cups to contain any potential aerosols.
Spill Cleanup - Chemical-resistant gloves (e.g., butyl rubber)- Chemical splash goggles- Lab coat or chemical-resistant apron- Respiratory protection (as needed, based on spill size and ventilation)- Refer to the Spill Response Protocol for detailed instructions.
Waste Disposal - Nitrile or neoprene gloves- Safety glasses with side shields- Lab coat- Handle waste containers in a well-ventilated area.

II. Experimental Protocols: Safe Handling and Disposal of this compound

The following protocols provide detailed, step-by-step guidance for the safe handling and disposal of this compound. Adherence to these procedures is critical to minimize exposure and ensure a safe laboratory environment.

A. Pre-Handling Checklist:

  • Review the Safety Data Sheet (SDS): Before beginning any work, thoroughly read and understand the SDS for this compound.

  • Verify PPE: Ensure all required personal protective equipment is available, in good condition, and properly worn.

  • Prepare Work Area: Designate a specific, well-ventilated area for handling this compound, preferably within a chemical fume hood.

  • Assemble Materials: Gather all necessary equipment and reagents before introducing this compound to the work area.

  • Locate Emergency Equipment: Confirm the location and functionality of eyewash stations, safety showers, and fire extinguishers.

B. Step-by-Step Handling Procedure:

  • Don PPE: Put on the appropriate PPE as specified in the table above.

  • Dispensing this compound:

    • For solids, use a chemical spatula or scoop. Avoid creating dust.

    • For liquids, use a calibrated pipette or graduated cylinder.

  • Performing the Experiment:

    • Handle all open containers of this compound within a chemical fume hood.

    • Keep containers sealed when not in use.

    • Avoid direct contact with skin and eyes. In case of contact, flush immediately with copious amounts of water for at least 15 minutes and seek medical attention.[1]

    • Do not eat, drink, or smoke in the laboratory.[1]

  • Post-Experiment Cleanup:

    • Decontaminate all surfaces and equipment that came into contact with this compound using an appropriate solvent or cleaning agent.

    • Remove PPE in the correct order to avoid cross-contamination.

    • Wash hands thoroughly with soap and water after removing gloves.[1][2]

C. Disposal Plan:

  • Waste Segregation:

    • Collect all this compound waste, including empty containers, contaminated PPE, and experimental residues, in a designated, properly labeled hazardous waste container.

    • Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's hazardous waste management plan.

  • Container Management:

    • Keep the hazardous waste container securely sealed when not in use.

    • Store the waste container in a designated, well-ventilated, and secondary containment area.

  • Final Disposal:

    • Arrange for the disposal of the hazardous waste container through your institution's Environmental Health and Safety (EHS) office.

    • Do not pour this compound waste down the drain.[3]

    • Dispose of in accordance with all federal, state, and local regulations.[1][2]

III. Workflow Visualization

The following diagram illustrates the logical workflow for the safe handling and disposal of this compound in a laboratory setting.

JG365_Handling_Workflow This compound Safe Handling and Disposal Workflow A 1. Pre-Handling Checklist (Review SDS, Verify PPE, Prepare Area) B 2. Don Appropriate PPE A->B C 3. Handle this compound in Fume Hood B->C D 4. Perform Experiment C->D E 5. Post-Experiment Cleanup (Decontaminate, Doff PPE, Wash Hands) D->E I Spill Occurs D->I F 6. Segregate this compound Waste E->F G 7. Store Waste in Designated Area F->G H 8. Arrange for EHS Disposal G->H J Follow Spill Response Protocol I->J Emergency Path J->E

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
JG-365
Reactant of Route 2
Reactant of Route 2
JG-365

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。